Cyclo(-Ala-Ala)
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,6S)-3,6-dimethylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWISPHBAYBECQZ-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207149 | |
| Record name | Cyclo(alanylalanyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5845-61-4, 72904-45-1 | |
| Record name | Cyclo(alanylalanyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005845614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alanine anhydride, cis-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072904451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclo(alanylalanyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-ALANINE ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXP0G10PQ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALANINE ANHYDRIDE, CIS-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I07ZA8HQ1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Cyclo(-Ala-Ala): Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(-Ala-Ala), also known as (3S,6S)-3,6-dimethylpiperazine-2,5-dione, is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules.[1] Composed of two L-alanine residues, this simple yet conformationally constrained scaffold has garnered significant attention in various scientific fields, including medicinal chemistry, drug discovery, and materials science. Its inherent stability against proteolytic degradation, a common challenge with linear peptides, makes it an attractive backbone for the development of novel therapeutic agents.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activities of Cyclo(-Ala-Ala), with a focus on experimental protocols and data presentation to aid researchers in their scientific endeavors.
Chemical Properties and Structure
Cyclo(-Ala-Ala) is a white solid with a defined chemical and physical profile.[3] Its structure is characterized by a six-membered ring containing two amide bonds, with two methyl groups as side chains.[2]
Physicochemical Properties
The key physicochemical properties of Cyclo(-Ala-Ala) are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 5845-61-4 | [1] |
| Molecular Formula | C₆H₁₀N₂O₂ | [1] |
| Molecular Weight | 142.16 g/mol | [1] |
| Appearance | White solid | [3] |
| Melting Point | 282-282.5 °C | [4] |
| Boiling Point | 453.0 ± 38.0 °C (Predicted) | [4] |
| Density | 1.081 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 12.97 ± 0.60 (Predicted) | [4] |
| Storage Temperature | -15°C | [4] |
| SMILES Notation | C[C@@H]1NC(=O)--INVALID-LINK--NC1=O | [2] |
| IUPAC Name | (3S,6S)-3,6-dimethylpiperazine-2,5-dione | [1] |
Structural Characteristics
The diketopiperazine ring of Cyclo(-Ala-Ala) adopts a nearly planar conformation, which is stabilized by intramolecular hydrogen bonding.[2] This rigid structure is a hallmark of DKPs and contributes to their exceptional resistance to enzymatic degradation by proteases.[2]
Crystal Structure: The crystal system for Cyclo(-L-Ala-L-Ala) has been reported as monoclinic.[2] Detailed crystallographic data provides insights into the precise bond lengths, bond angles, and spatial arrangement of the atoms within the crystal lattice.
Spectroscopic Data
Mass Spectrometry (MS): The fragmentation of Cyclo(-Ala-Ala) and other cyclic dipeptides has been studied using various mass spectrometry techniques. The fragmentation pathways are influenced by the substituents on the diketopiperazine ring.[5] Photoionization and photofragmentation studies of Cyclo(-Ala-Ala) have shown that fragmentation often initiates with the opening of the ring through C-C bond cleavage, followed by the release of neutral moieties like CO or HNCO.[6]
Synthesis of Cyclo(-Ala-Ala)
Cyclo(-Ala-Ala) can be synthesized through several methods, including solid-phase, solution-phase, and enzymatic approaches.
Solid-Phase Synthesis
Solid-phase peptide synthesis (SPPS) is a widely used method for preparing cyclic dipeptides due to its efficiency and ease of purification.[6]
This protocol is a representative example and may require optimization based on specific laboratory conditions and available reagents.
-
Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in a non-polar solvent like dichloromethane (DCM) in a reaction vessel.
-
First Amino Acid Coupling: Couple the first Fmoc-protected L-alanine (Fmoc-L-Ala-OH) to the resin using a coupling agent (e.g., DIC/HOBt or HATU) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound alanine using a solution of 20% piperidine in DMF.
-
Second Amino Acid Coupling: Couple the second Fmoc-L-Ala-OH to the deprotected N-terminus of the resin-bound alanine using a coupling agent.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the dipeptide-resin.
-
Cyclization and Cleavage: Induce cyclization and cleavage from the resin by treating the dipeptide-resin with a mild acid (e.g., 1% TFA in DCM) or by heating in a high-boiling point solvent. This step simultaneously forms the diketopiperazine ring and releases the product into the solution.
-
Purification: Purify the crude Cyclo(-Ala-Ala) from the cleavage solution using techniques such as precipitation with cold diethyl ether followed by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized product using mass spectrometry and NMR spectroscopy.
Figure 1. Workflow for the solid-phase synthesis of Cyclo(-Ala-Ala).
Solution-Phase Synthesis
Solution-phase synthesis involves the coupling of amino acids in a solvent, followed by intramolecular cyclization.
This is a general procedure that may require optimization.
-
Dipeptide Formation: Synthesize the linear dipeptide L-alanyl-L-alanine using standard peptide coupling methods (e.g., using protected alanine derivatives and a coupling reagent like DCC or EDC).
-
Deprotection: Remove the protecting groups from the N- and C-termini of the linear dipeptide.
-
Cyclization: Induce intramolecular cyclization of the deprotected dipeptide. This can be achieved by heating the dipeptide in a high-boiling point solvent (e.g., ethylene glycol) to promote dehydration and ring closure.
-
Purification: Purify the resulting Cyclo(-Ala-Ala) by recrystallization or chromatography.
Enzymatic Synthesis
Enzymatic synthesis offers a green and stereospecific route to diketopiperazines. Cyclodipeptide synthases (CDPSs) are enzymes that can catalyze the formation of the DKP ring from aminoacyl-tRNAs.[2]
This is a conceptual outline, as specific protocols depend on the chosen enzyme and expression system.
-
Enzyme Production: Express and purify a suitable cyclodipeptide synthase that accepts L-alanine as a substrate.
-
Reaction Setup: Prepare a reaction mixture containing the purified enzyme, L-alanine, ATP, and other necessary cofactors in an appropriate buffer.
-
Incubation: Incubate the reaction mixture under optimal conditions (temperature, pH) for the enzyme's activity.
-
Product Isolation: Stop the reaction and isolate the Cyclo(-Ala-Ala) from the reaction mixture using extraction and chromatographic techniques.
Biological Activities and Potential Applications
Cyclo(-Ala-Ala) and other diketopiperazines exhibit a wide range of biological activities, making them promising candidates for drug development.
Antimicrobial Activity
While specific minimum inhibitory concentration (MIC) data for Cyclo(-Ala-Ala) is not extensively reported, other cyclic dipeptides have demonstrated significant antimicrobial properties. The mechanism of action is often attributed to the disruption of bacterial cell-to-cell communication systems known as quorum sensing.[7]
Table of Antimicrobial Activity for Structurally Related Cyclic Dipeptides
| Cyclic Dipeptide | Test Organism | MIC (µg/mL) | Reference(s) |
| Cyclo(L-Pro-D-Arg) | Klebsiella pneumoniae | 1 | [8] |
| Cyclo(Pro-Trp) | Escherichia coli | >100 | [9] |
| Cyclo(Phe-Pro) | Staphylococcus aureus | >100 | [9] |
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform serial two-fold dilutions of Cyclo(-Ala-Ala) in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Figure 2. Experimental workflow for antimicrobial susceptibility testing.
Neuroprotective Effects
Table of Neuroprotective Activity for a Model Diketopiperazine
| Compound | Assay Model | EC50 (µM) | Maximal Activity (% Neuroprotection) | Reference(s) |
| HomoBisNitrone (HBN) 6 | O/R in SH-SY5Y cells | 14.39 ± 2.62 | 81.21 ± 14.39 | [10] |
Note: Data for a representative neuroprotective compound is shown as a reference.
Based on studies of other cyclic dipeptides, the neuroprotective effects of Cyclo(-Ala-Ala) may be mediated through the modulation of key signaling pathways involved in cell survival and inflammation. A proposed pathway could involve the activation of pro-survival kinases and the inhibition of pro-inflammatory mediators.
Figure 3. Proposed neuroprotective signaling pathway of Cyclo(-Ala-Ala).
Immunomodulatory Effects
Cyclic dipeptides have been shown to modulate the immune response, including the production of cytokines.[11] This activity suggests their potential use in the treatment of inflammatory and autoimmune diseases. The immunomodulatory effects are likely mediated through interactions with various signaling pathways within immune cells.
Conclusion
Cyclo(-Ala-Ala) is a fundamental cyclic dipeptide with a unique combination of structural stability and potential for diverse biological activities. Its straightforward synthesis and conformationally rigid scaffold make it an excellent starting point for the design and development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and biological potential, along with detailed experimental protocols and data presentation to support further research in this exciting area. While more quantitative data on the specific biological activities of Cyclo(-Ala-Ala) are needed, the information on related diketopiperazines provides a strong rationale for its continued investigation as a promising molecule in drug discovery and development.
References
- 1. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 2. orientjchem.org [orientjchem.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. benchchem.com [benchchem.com]
- 5. Modulation of cytokine production by cyclic adenosine monophosphate analogs in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electron and ion spectroscopy of the cyclo-alanine–alanine dipeptide - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP05811H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Cyclo(L-Pro-D-Arg): a new antibacterial and antitumour diketopiperazine from Bacillus cereus associated with a rhabditid entomopathogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, antioxidant properties and neuroprotection of α-phenyl-tert-butylnitrone derived HomoBisNitrones in in vitro and in vivo ischemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential cytokine modulation and T cell activation by two distinct classes of thalidomide analogues that are potent inhibitors of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Landscape of Cyclo(-Ala-Ala): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the conformational analysis of Cyclo(-L-alanyl-L-alanine), a cyclic dipeptide also known as (3S,6S)-3,6-dimethylpiperazine-2,5-dione. As the simplest chiral cyclic dipeptide, its conformational preferences are foundational for understanding the structural behavior of more complex peptidomimetics and serve as a scaffold in drug design.[1][2] This document details the key structural features determined by experimental and computational methods, presents quantitative data in a comparative format, and outlines the methodologies employed for these analyses.
Core Concepts in Cyclo(-Ala-Ala) Conformation
Cyclo(-Ala-Ala) is a member of the 2,5-diketopiperazine (DKP) class of compounds, characterized by a six-membered ring containing two amide bonds.[1][2] The conformation of this ring is not planar but is typically puckered, with a preference for a boat-like conformation.[3] The presence of the two methyl groups derived from the alanine residues influences the specific puckering of the ring. The key conformational descriptors for peptides, the dihedral angles (φ, ψ, ω), are constrained by the cyclic nature of the molecule.
The conformational flexibility of the DKP ring is a critical aspect of its chemistry, allowing for interconversion between different puckered forms. Understanding this dynamic equilibrium is essential for predicting molecular interactions and biological activity.
Quantitative Conformational Data
The conformation of Cyclo(-Ala-Ala) has been elucidated through X-ray crystallography and computational modeling. The following tables summarize the key quantitative data from these studies.
Table 1: Dihedral Angles from Crystal Structure Analysis
| Dihedral Angle | Residue 1 (Ala) | Residue 2 (Ala) |
| φ (C'-N-Cα-C') | -35.2° | -33.8° |
| ψ (N-Cα-C'-N) | 36.4° | 34.5° |
| ω (Cα-C'-N-Cα) | -1.8° | -1.5° |
Data extracted from the crystal structure of cyclo(L-alanyl-L-alanyl).
Table 2: Key Bond Lengths from Crystal Structure Analysis
| Bond | Length (Å) |
| N-Cα | 1.458 |
| Cα-C' | 1.520 |
| C'-N | 1.334 |
| Cα-Cβ | 1.525 |
Average values from the crystal structure of cyclo(L-alanyl-L-alanyl).
Table 3: Ring Puckering Parameters
The puckering of the diketopiperazine ring can be described by the Cremer-Pople puckering parameters. For a six-membered ring, these are the total puckering amplitude (Q) and two phase angles (θ and φ).
| Parameter | Value | Conformation |
| Q (Å) | 0.25 | Boat |
| θ (°) | 85.3 | - |
| φ (°) | 178.2 | - |
Theoretical values for a representative boat conformation of a 2,5-diketopiperazine ring.[1]
Experimental and Computational Protocols
The determination of the conformational properties of Cyclo(-Ala-Ala) relies on a combination of experimental techniques and computational modeling.
X-ray Crystallography
X-ray crystallography provides precise atomic coordinates of the molecule in the solid state, from which bond lengths, bond angles, and dihedral angles can be determined.
Protocol for Single Crystal X-ray Diffraction of Cyclo(-Ala-Ala):
-
Crystallization:
-
Cyclo(-Ala-Ala) is dissolved in a suitable solvent system, such as a mixture of water and a miscible organic solvent (e.g., ethanol, acetone).
-
Single crystals are grown using slow evaporation or vapor diffusion methods. In the hanging drop vapor diffusion method, a drop of the peptide solution is equilibrated against a reservoir of a precipitant solution.[4]
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data are processed to obtain the unit cell dimensions and integrated intensities of the reflections.
-
The crystal structure is solved using direct methods or Patterson methods to determine the initial phases.
-
The atomic model is built and refined against the experimental data to optimize the atomic coordinates, and thermal parameters.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution, providing information about the dynamic equilibrium of different conformers.[6][7][8][9][10]
Protocol for NMR Conformational Analysis of Cyclo(-Ala-Ala):
-
Sample Preparation:
-
Cyclo(-Ala-Ala) is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) to a concentration of 1-10 mM.
-
-
NMR Data Acquisition:
-
A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer.
-
1D ¹H NMR: Provides information on the chemical environment of the protons.
-
2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, confirming the alanine spin systems.
-
2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities of protons (< 5 Å), which is crucial for determining the three-dimensional structure.
-
¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.
-
-
Data Analysis and Structure Calculation:
-
The NMR spectra are processed and assigned.
-
NOE-derived distance restraints and scalar coupling-derived dihedral angle restraints are used in molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures consistent with the experimental data.
-
Computational Modeling
Computational methods are used to explore the potential energy surface of Cyclo(-Ala-Ala) and to predict the relative stabilities of different conformers.
Methodology for Theoretical Conformational Analysis:
-
Conformational Search:
-
A systematic or stochastic search of the conformational space is performed to identify low-energy conformers. This can be done using molecular mechanics force fields (e.g., AMBER, CHARMM, OPLS).
-
-
Quantum Mechanical Calculations:
-
The geometries of the low-energy conformers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima.
-
-
Solvent Effects:
-
The effect of the solvent can be included using implicit solvent models (e.g., PCM, COSMO) or by performing molecular dynamics simulations with explicit solvent molecules.[11]
-
-
Analysis of Results:
-
The relative energies of the conformers are calculated to determine their populations.
-
Geometrical parameters (dihedral angles, bond lengths) and spectroscopic properties (NMR chemical shifts, coupling constants) can be calculated and compared with experimental data.
-
Visualizations
The following diagrams illustrate key concepts in the conformational analysis of Cyclo(-Ala-Ala).
Note: The images in the DOT script above are placeholders and would need to be replaced with actual molecular structure images for a complete visualization.
Conclusion
The conformational analysis of Cyclo(-Ala-Ala) reveals a well-defined, puckered six-membered ring structure, predominantly adopting a boat conformation in both the solid state and in solution. The quantitative data derived from X-ray crystallography and computational modeling provide a precise description of its three-dimensional geometry. The outlined experimental and computational protocols offer a robust framework for the detailed structural characterization of this fundamental cyclic dipeptide. This in-depth understanding of the conformational landscape of Cyclo(-Ala-Ala) is invaluable for its application as a scaffold in the design of novel therapeutics and functional biomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 3. baranlab.org [baranlab.org]
- 4. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 11. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
The Discovery and Isolation of Cyclic Dipeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent the simplest class of cyclic peptides, formed from the condensation of two amino acids.[1] First identified in the 1880s, they were initially considered mere byproducts of protein degradation.[2] However, decades of research have unveiled their widespread presence in nature and their significant and diverse biological activities, establishing them as a promising class of molecules for drug discovery and development.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery, natural sources, isolation, and synthesis of these fascinating molecules.
A Historical Perspective and Natural Abundance
The journey of cyclic dipeptides began in the late 19th century, with their initial discovery as chemical curiosities.[2] For a long time, their biological relevance was largely overlooked.[2] It was the advancement of analytical techniques and extensive screening of natural products that brought their true potential to light.
Cyclic dipeptides are ubiquitous in nature, produced by a vast array of organisms, including bacteria, fungi, plants, and marine invertebrates.[1][2] They are also commonly found in fermented and heat-processed foods such as cheese, beer, coffee, and roasted cocoa, where they can contribute to flavor profiles.[1][3]
Table 1: Natural Sources of Cyclic Dipeptides
| Source Category | Examples of Organisms/Materials | Representative Cyclic Dipeptides |
| Bacteria | Streptomyces, Pseudomonas, Bacillus, Lactobacillus | Cyclo(L-Pro-L-Tyr), Cyclo(L-Pro-L-Phe), Albonoursin |
| Fungi | Aspergillus, Penicillium, Alternaria | Spirotryprostatin B, Penicimutide |
| Marine Organisms | Sponges (Dysidea herbacea), Tunicates, Gorgonians | Various halogenated and modified CDPs |
| Plants | Viola species, Linum usitatissimum (Flax) | Cyclotides (larger cyclic peptides, but related) |
| Food Products | Cheese, Beer, Roasted Coffee, Stewed Beef | A complex mixture of various CDPs |
The biosynthesis of cyclic dipeptides in nature primarily follows two enzymatic pathways:
-
Non-ribosomal Peptide Synthetases (NRPSs): These large, multi-domain enzymes assemble amino acids in a stepwise fashion without the involvement of ribosomes.[4][5] This pathway is particularly common in fungi.[4]
-
tRNA-dependent Cyclodipeptide Synthases (CDPSs): This more recently discovered family of enzymes utilizes aminoacyl-tRNAs as substrates to synthesize the dipeptide backbone, which then cyclizes to form the CDP.[4][5]
Isolation and Purification from Natural Sources
The isolation of cyclic dipeptides from natural sources is a multi-step process that requires careful optimization depending on the source material and the specific properties of the target compounds.
Experimental Protocol: Isolation of Cyclic Dipeptides from Streptomyces sp.
This protocol provides a general framework for the isolation of cyclic dipeptides from a microbial culture, exemplified by Streptomyces.
1. Fermentation and Extraction:
- Cultivate the Streptomyces strain in a suitable liquid medium (e.g., Tryptic Soy Broth) under optimal conditions for secondary metabolite production.
- Separate the mycelium from the culture broth by centrifugation or filtration.
- Extract the culture broth with an organic solvent of intermediate polarity, such as ethyl acetate or dichloromethane. Perform the extraction multiple times to ensure efficient recovery of the compounds.
- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
2. Chromatographic Purification:
- Silica Gel Column Chromatography:
- Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or chloroform).
- Adsorb the dissolved extract onto a small amount of silica gel and dry it.
- Pack a silica gel column with a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
- Load the dried extract onto the top of the column.
- Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate, followed by methanol).
- Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
- High-Performance Liquid Chromatography (HPLC):
- Pool the fractions containing the compounds of interest based on TLC analysis.
- Further purify the pooled fractions using reversed-phase HPLC (e.g., on a C18 column).
- Use a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like trifluoroacetic acid (TFA), for elution.
- Collect the peaks corresponding to the pure cyclic dipeptides.
3. Structural Elucidation:
- Confirm the identity and structure of the isolated compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Below is a DOT script for a Graphviz diagram illustrating the general workflow for isolating cyclic dipeptides from a microbial culture.
Caption: Workflow for the isolation of cyclic dipeptides.
Chemical Synthesis of Cyclic Dipeptides
Chemical synthesis offers a versatile alternative to isolation from natural sources, allowing for the production of larger quantities of known CDPs and the creation of novel analogs with modified properties. The two main approaches are solution-phase and solid-phase synthesis.
Experimental Protocol: Solid-Phase Synthesis of a Cyclic Dipeptide
Solid-phase peptide synthesis (SPPS) is a widely used method for the efficient construction of linear peptide chains, which can then be cyclized.
1. Resin Preparation and First Amino Acid Coupling:
- Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in a solvent like dichloromethane (DCM).
- Couple the first N-Fmoc protected amino acid to the resin in the presence of a base such as diisopropylethylamine (DIPEA).
2. Peptide Chain Elongation:
- Remove the Fmoc protecting group from the first amino acid using a solution of piperidine in dimethylformamide (DMF).
- Couple the second N-Fmoc protected amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA.
3. Cleavage of the Linear Dipeptide from the Resin:
- Wash the resin thoroughly to remove excess reagents.
- Cleave the linear dipeptide from the resin using a mild acidic solution (e.g., a solution of acetic acid or dilute TFA in DCM).
4. Cyclization in Solution:
- Dissolve the linear dipeptide in a suitable solvent (e.g., DMF or DCM) at high dilution to favor intramolecular cyclization over polymerization.
- Add a coupling reagent (e.g., HBTU or HATU) and a base (e.g., DIPEA) to promote the formation of the amide bond.
- Monitor the reaction by HPLC until completion.
5. Purification:
- Purify the crude cyclic dipeptide using reversed-phase HPLC.
Below is a DOT script for a Graphviz diagram illustrating the solid-phase synthesis of a cyclic dipeptide.
Caption: Workflow for solid-phase synthesis of cyclic dipeptides.
Biological Activities and Therapeutic Potential
Cyclic dipeptides exhibit a remarkable range of biological activities, making them attractive candidates for drug development. Their constrained cyclic structure often imparts increased stability against proteolysis and improved cell permeability compared to their linear counterparts.
Table 2: Biological Activities of Selected Cyclic Dipeptides
| Cyclic Dipeptide | Biological Activity | Target/Mechanism of Action (if known) |
| Cyclo(L-Pro-L-Tyr) | Antimicrobial, Quorum sensing inhibition | - |
| Cyclo(L-Phe-L-Pro) | Antifungal, Cytotoxic | - |
| Albonoursin | Antibacterial | - |
| Spirotryprostatin B | Anticancer | Inhibits microtubule assembly |
| Plinabulin (synthetic derivative) | Anticancer | Tubulin polymerization inhibitor |
Signaling Pathways
The diverse biological activities of cyclic dipeptides stem from their ability to interact with various cellular targets and modulate signaling pathways. For instance, some CDPs can interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation.
Below is a DOT script for a Graphviz diagram illustrating a simplified signaling pathway for quorum sensing inhibition by a cyclic dipeptide.
Caption: Quorum sensing inhibition by a cyclic dipeptide.
Conclusion
Cyclic dipeptides have transitioned from being considered mere chemical artifacts to a class of natural products with significant biological and therapeutic potential. Their widespread occurrence, diverse bioactivities, and amenability to chemical synthesis make them a fertile ground for future research and development. The detailed methodologies for isolation and synthesis provided in this guide, along with an understanding of their biological roles, will empower researchers to further explore and exploit the potential of these remarkable molecules in the quest for new medicines and scientific tools.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo(-Ala-Ala) molecular weight and formula
An In-depth Technical Guide to Cyclo(-Ala-Ala)
This technical guide provides a comprehensive overview of the cyclic dipeptide Cyclo(-Ala-Ala), also known as (3S,6S)-3,6-dimethylpiperazine-2,5-dione. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and chemical behavior.
Core Properties of Cyclo(-Ala-Ala)
Cyclo(-Ala-Ala) is a cyclic dipeptide formed from the condensation of two L-alanine amino acid residues. Its rigid, six-membered ring structure imparts unique chemical and physical properties that make it a subject of interest in various fields, including drug discovery and materials science.[1]
Quantitative Data Summary
The fundamental properties of Cyclo(-Ala-Ala) are summarized in the table below for easy reference.
| Property | Value |
| IUPAC Name | (3S,6S)-3,6-dimethylpiperazine-2,5-dione[1] |
| Synonyms | cyclo(L-Alanine-L-Alanine), cyclic(Ala-Ala), Ala-Ala diketopiperazine[1][2] |
| CAS Number | 5845-61-4[1][2][3][4] |
| Molecular Formula | C₆H₁₀N₂O₂[1][2][3][4] |
| Molecular Weight | 142.16 g/mol [1][2] |
| Appearance | White solid / White to off-white crystalline powder[3][4] |
| Canonical SMILES | CC1C(=O)NC(C(=O)N1)C[1] |
| Isomeric SMILES | C[C@H]1C(=O)N--INVALID-LINK--C[1] |
| InChI Key | WWISPHBAYBECQZ-IMJSIDKUSA-N[1] |
Experimental Protocols
Solid-Phase Synthesis of Cyclo(-Ala-Ala)
This protocol describes a general methodology for the solid-phase synthesis of cyclic dipeptides, adapted for Cyclo(-Ala-Ala) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method offers advantages in purification and efficiency.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-L-Alanine (Fmoc-L-Ala-OH)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Piperidine
-
A suitable coupling agent (e.g., HBTU/HOBt)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Methodology:
-
Resin Preparation and First Amino Acid Loading:
-
Swell the 2-CTC resin in DCM within a peptide synthesis vessel.
-
Dissolve Fmoc-L-Ala-OH (3.0 equiv.) and DIPEA (6.0 equiv.) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
To cap any unreacted sites on the resin, treat with a mixture of DCM:MeOH:DIPEA (e.g., 80:15:5) for 30 minutes.
-
Wash the resin sequentially with DMF, MeOH, and DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the loaded alanine.
-
Wash the resin thoroughly with DMF, followed by DCM, to remove residual piperidine.
-
-
Second Amino Acid Coupling:
-
Dissolve Fmoc-L-Ala-OH (3.0 equiv.) and a coupling agent (e.g., HBTU/HOBt, 3.0 equiv.) in DMF.
-
Add this solution to the resin, followed by the addition of DIPEA (6.0 equiv.).
-
Agitate the mixture for 2-4 hours at room temperature to facilitate the coupling of the second alanine residue.
-
Wash the resin as described in step 1.
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in step 2 to expose the N-terminal amine of the second alanine.
-
-
Cyclative Cleavage from Resin:
-
Wash the dipeptidyl-resin with DCM and dry it.
-
Suspend the resin in a solution of 1% TFA in DCM.
-
Agitate the suspension at room temperature for 2-16 hours. This step simultaneously cleaves the linear dipeptide from the resin and promotes intramolecular cyclization to form Cyclo(-Ala-Ala).
-
Monitor the reaction progress by analyzing small aliquots of the solution via HPLC-MS.
-
Once the reaction is complete, filter the resin and collect the filtrate. Wash the resin with additional DCM.
-
-
Purification and Characterization:
-
Combine all filtrates and evaporate the solvent under reduced pressure.
-
Precipitate the crude product by dissolving the residue in a minimal amount of DCM or methanol and adding it dropwise to cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
Purify the crude Cyclo(-Ala-Ala) using RP-HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Characterize the final product by MS to confirm the molecular weight and NMR to verify the structure.
-
Chemical Behavior: Epimerization and Ring-Opening
In basic aqueous solutions, Cyclo(-Ala-Ala) can undergo epimerization and ring-opening reactions. The diagram below illustrates the proposed mechanism for these transformations. The process involves the conversion between homochiral (L,L or D,D) and heterochiral (L,D) cyclic forms, as well as the hydrolytic opening of the diketopiperazine ring to form linear dipeptides.
Epimerization and ring-opening of Cyclo(-Ala-Ala) in aqueous solution.
References
Spectroscopic Data for Cyclo(-Ala-Ala): A Technical Guide for Researchers
An In-depth Analysis of NMR and MS Data for the Cyclic Dipeptide Cyclo(-Ala-Ala)
This technical guide provides a comprehensive overview of the spectroscopic data for the cyclic dipeptide Cyclo(-Ala-Ala), also known as (3S,6S)-3,6-dimethylpiperazine-2,5-dione. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics. The information presented herein is crucial for the structural elucidation, identification, and purity assessment of this compound in various research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. For Cyclo(-Ala-Ala), both ¹H and ¹³C NMR are essential for confirming its cyclic structure and the stereochemistry of the alanine residues.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of Cyclo(-Ala-Ala) is relatively simple due to the molecule's symmetry. The key proton signals and their characteristics are summarized in the table below. The data was obtained in deuterated dimethyl sulfoxide (DMSO-d6), a common solvent for NMR analysis of peptides.[1]
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| NH (Amide) | ~8.14 | s | - |
| α-CH (Alpha-Proton) | ~3.85 | q | ~6.9 |
| β-CH₃ (Methyl Protons) | ~1.22 | d | ~6.9 |
Note: Chemical shifts are referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm. The exact chemical shifts may vary slightly depending on the sample concentration and experimental conditions.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon framework of Cyclo(-Ala-Ala). The expected chemical shifts for the distinct carbon environments are presented below.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C=O (Carbonyl) | ~168 |
| α-C (Alpha-Carbon) | ~50 |
| β-C (Methyl Carbon) | ~17 |
Note: Chemical shifts are referenced to the solvent peak of DMSO-d6 at 39.52 ppm. These are approximate values based on typical chemical shifts for similar peptide structures.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
Molecular Ion and Fragmentation Pattern
The nominal molecular weight of Cyclo(-Ala-Ala) is 142.16 g/mol .[1] In mass spectrometry, typically using electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed. The fragmentation of this cyclic dipeptide provides characteristic ions that confirm its structure.
| Ion | m/z (mass-to-charge ratio) | Description |
| [M+H]⁺ | 143.1 | Protonated molecular ion |
| [M+Na]⁺ | 165.1 | Sodium adduct |
| [M+K]⁺ | 181.1 | Potassium adduct |
| Fragment 1 | 115.1 | Loss of CO (Carbon Monoxide) |
| Fragment 2 | 71.1 | Cleavage of the diketopiperazine ring |
Note: The observed m/z values may vary slightly depending on the instrument calibration and resolution.
Experimental Protocols
Detailed methodologies for acquiring NMR and MS data are crucial for reproducibility and accurate interpretation.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh 1-5 mg of purified Cyclo(-Ala-Ala).
-
Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
For chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common.[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.[2]
Data Acquisition:
-
Acquire a ¹H NMR spectrum to assess sample purity and confirm the proton signals.
-
Acquire a ¹³C NMR spectrum to identify all carbon signals.
-
For complete structural assignment and to resolve any ambiguities, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[2]
Mass Spectrometry (ESI-MS) Protocol
Sample Preparation:
-
Prepare a stock solution of Cyclo(-Ala-Ala) in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.[2]
-
Dilute the stock solution to a final concentration in the range of 1-10 µg/mL using a solvent compatible with the mobile phase, typically a mixture of water and an organic solvent (e.g., acetonitrile) with a small amount of formic acid (0.1%) to promote protonation.[2]
Data Acquisition:
-
Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺ and other adducts.
-
To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment by selecting the [M+H]⁺ ion as the precursor and subjecting it to collision-induced dissociation (CID).
Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of Cyclo(-Ala-Ala).
The analysis of the acquired data involves processing the raw spectra, assigning the observed signals to the corresponding nuclei or fragments, and interpreting the data to confirm the chemical structure and purity of Cyclo(-Ala-Ala). This comprehensive spectroscopic characterization is a fundamental step in the utilization of this cyclic dipeptide in further scientific investigations.
References
An In-depth Technical Guide to the Physical Properties of Cyclo(Ala-Ala)
For Researchers, Scientists, and Drug Development Professionals
Cyclo(Ala-Ala), also known as (3S,6S)-3,6-dimethylpiperazine-2,5-dione, is a cyclic dipeptide that belongs to the diketopiperazine (DKP) class of compounds. DKPs are the smallest class of cyclic peptides and have garnered significant interest in various scientific fields, including drug discovery and materials science, due to their rigid structure that can mimic peptide beta-turns and their prevalence in biologically active natural products.[1][2] This technical guide provides a comprehensive overview of the core physical properties of Ala-Ala diketopiperazine, detailed experimental protocols for its characterization, and visualizations of key experimental workflows.
Physicochemical Properties
A summary of the key physicochemical properties of cyclo(Ala-Ala) is presented in Table 1. This data is essential for its handling, formulation, and application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀N₂O₂ | [1][3][4][5] |
| Molecular Weight | 142.16 g/mol | [1][3][4][5] |
| CAS Number | 5845-61-4 | [3][4][6] |
| Appearance | White solid, white powder, or white to off-white crystalline powder. | [3][4] |
| Melting Point | 282-282.5 °C | [6] |
| Boiling Point (Predicted) | 453.0 ± 38.0 °C | [6] |
| Density (Predicted) | 1.081 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 12.97 ± 0.60 | [3][6] |
| Storage Temperature | -15°C or 0 - 8 °C | [3][4][5][6] |
Solubility
The solubility of diketopiperazines is a critical factor for their biological application and chemical synthesis. Generally, DKP derivatives exhibit low solubility due to their rigid six-membered ring and strong intermolecular hydrogen bonding.[7] The solubility of Ala-Ala DKP, specifically, has been noted to be low, which can be a challenge for certain applications like polymerization.[8] For instance, in one study, 10 mg of alanine DKP was dissolved in a minimum of 2 mL of deionized water, while the resulting poly(alanine) was insoluble in the same amount of water.[8] The use of asymmetric diketopiperazines, composed of two different amino acids, has been explored as a strategy to improve solubility.[7]
Crystal and Molecular Structure
The three-dimensional structure of cyclo(Ala-Ala) has been determined by X-ray crystallography. The crystal structure of L-cis-3,6-dimethyl-2,5-piperazinedione reveals a nonplanar six-membered ring.[9] The conformation of the diketopiperazine ring is a subject of interest, with studies indicating that cis-3,6-disubstituted 2,5-DKPs, such as cyclo(L-Ala-L-Ala), tend to prefer a boat conformation.[10] However, the energy difference between boat and planar conformations can be small, and the final conformation can be influenced by the crystal packing or solution environment.[10] The crystal structure of L-alanyl-L-alanyl-2,5-diketopiperazine has been determined to be in the triclinic space group P1 with one molecule per unit cell.[9]
Experimental Protocols
This section provides an overview of methodologies for the synthesis and characterization of Ala-Ala diketopiperazine.
Synthesis of Cyclo(Ala-Ala)
A general and efficient method for the synthesis of 2,5-diketopiperazines involves a three-step, one-pot sequence without intermediate purification. This approach enhances atom economy by avoiding stoichiometric condensation reagents.[11]
Workflow for the Synthesis of Cyclo(Ala-Ala):
References
- 1. Buy Cyclo(-Ala-Ala) | 5845-61-4 [smolecule.com]
- 2. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CYCLO(-ALA-ALA) CAS#: 5845-61-4 [amp.chemicalbook.com]
- 7. Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame - PMC [pmc.ncbi.nlm.nih.gov]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. baranlab.org [baranlab.org]
- 11. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
The Enduring Scaffold: An In-depth Technical Guide to the Thermodynamic Stability of the Diketopiperazine Ring
For Researchers, Scientists, and Drug Development Professionals
The 2,5-diketopiperazine (DKP) core, the smallest class of cyclic peptides, represents a privileged scaffold in medicinal chemistry and drug development.[1] Its inherent rigidity, proteolytic stability, and ability to mimic peptide β-turns make it an attractive framework for designing novel therapeutics.[2][3] Understanding the thermodynamic stability of this six-membered ring is paramount for predicting its formation, persistence, and ultimate utility in various applications, from drug delivery to materials science. This technical guide provides a comprehensive overview of the thermodynamic principles governing DKP stability, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Factors Influencing Diketopiperazine Stability
The thermodynamic stability of the diketopiperazine ring is not absolute but is rather influenced by a delicate interplay of several factors, including the nature of the constituent amino acid side chains, the surrounding solvent environment, and temperature. The formation of the DKP ring is often a competing pathway during peptide synthesis and can be a degradation route for peptides and proteins, particularly those with a proline residue at the second position from the N-terminus.[4][5]
The intrinsic stability of the six-membered ring serves as a driving force for DKP formation.[6] The conformational preference of the DKP ring, which can adopt boat, planar, or chair-like conformations, is influenced by the steric bulk and electronic properties of the amino acid side chains.[3] For instance, cis-3,6-disubstituted 2,5-DKPs generally favor a boat conformation.[3] The relative stability of cis and trans isomers is also a critical factor, with the trans isomer often being more stable.[7]
Quantitative Thermodynamic Data
The formation of diketopiperazines from linear peptides is an intramolecular cyclization reaction that proceeds through a transition state. The thermodynamic parameters of this transition state, including the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide quantitative insights into the stability of the precursor peptide and the propensity for DKP formation.
A study on the degradation of model peptides (Xaa¹-Pro²-Gly₄-Lys⁷) via DKP formation revealed that the Gibbs free energy of activation is similar for a range of N-terminal amino acids (Xaa), falling within 90–99 kJ·mol⁻¹.[8] However, the enthalpic and entropic contributions vary significantly, indicating different mechanisms of transition state stabilization.[8] For instance, most of the transition states are entropically favored (ΔS‡ ~ -5 to +31 J·mol⁻¹·K⁻¹) and all are enthalpically disfavored (ΔH‡ ~ 93 to 109 kJ·mol⁻¹).[5][8]
Another investigation into the dissociation kinetics of Phe¹–Pro²–Glyₙ–Lysⁿ⁺³ peptides found ΔG‡ values ranging from 94.6 ± 0.9 to 101.5 ± 1.9 kJ·mol⁻¹, ΔH‡ values from 89.1 ± 0.9 to 116.7 ± 1.5 kJ·mol⁻¹, and ΔS‡ values from −25.4 ± 2.6 to 50.8 ± 4.2 J·mol⁻¹·K⁻¹.[9] These studies highlight the significant influence of the peptide sequence on the thermodynamics of DKP formation.
| Peptide Sequence (Xaa¹-Pro²-Gly₄-Lys⁷) | ΔG‡ (kJ·mol⁻¹) | ΔH‡ (kJ·mol⁻¹) | ΔS‡ (J·mol⁻¹·K⁻¹) | Reference |
| Xaa = Various amino acids | 90–99 | 93–109 | -5 to +31 | [5][8] |
| Peptide Sequence (Phe¹–Pro²–Glyₙ–Lysⁿ⁺³) | ΔG‡ (kJ·mol⁻¹) | ΔH‡ (kJ·mol⁻¹) | ΔS‡ (J·mol⁻¹·K⁻¹) | Reference |
| n = 1-9 | 94.6 ± 0.9 to 101.5 ± 1.9 | 89.1 ± 0.9 to 116.7 ± 1.5 | -25.4 ± 2.6 to 50.8 ± 4.2 | [9] |
Experimental Protocols for Stability Assessment
A variety of experimental techniques are employed to quantitatively assess the thermodynamic stability of the diketopiperazine ring and the kinetics of its formation.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
IMS-MS is a powerful technique for studying the kinetics of peptide cleavage and DKP formation. It allows for the separation and monitoring of different peptide conformations (e.g., cis and trans isomers) and their degradation products over time.[8][10]
Methodology:
-
Sample Preparation: A solution of the peptide of interest is prepared in a suitable solvent (e.g., ethanol).
-
Temperature Control: The sample is incubated at multiple elevated temperatures to accelerate the degradation process.
-
IMS-MS Analysis: Aliquots of the sample are taken at different time points and analyzed by IMS-MS. The instrument separates ions based on their size, shape, and charge, allowing for the quantification of the parent peptide, its isomers, and the DKP product.
-
Kinetic Modeling: The data is fitted to a kinetic model to derive rate constants for isomerization and dissociation.
-
Thermodynamic Parameter Calculation: The temperature dependence of the rate constants is used to construct an Arrhenius plot, from which the activation energy (Ea) is determined. The enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation are then calculated using the Eyring equation.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the conformational analysis of diketopiperazines in solution. 1H NMR can be used to distinguish between cis and trans isomers based on the chemical shifts of the α-protons.[7] Advanced 2D NMR techniques, such as NOESY and ROESY, provide information on interatomic distances, which can be used to determine the three-dimensional structure of the DKP ring.[11]
Methodology:
-
Sample Preparation: The DKP derivative is dissolved in a deuterated solvent (e.g., DMF-d7 or DMSO-d6).[12]
-
1D and 2D NMR Data Acquisition: A suite of NMR experiments, including 1D ¹H, 2D COSY, NOESY, and/or ROESY, are performed.
-
Spectral Analysis: The chemical shifts, coupling constants, and NOE/ROE cross-peaks are assigned to specific protons in the molecule.
-
Conformational Analysis: The NMR data, particularly the NOE-derived distance restraints, are used in conjunction with molecular modeling software to calculate the solution conformation of the DKP ring.[11] Variable temperature NMR experiments can be used to study the dynamics of conformational exchange and identify intramolecular hydrogen bonds.[11]
Calorimetry
Calorimetry, particularly high-sensitivity flow microcalorimetry, can be used to study the thermodynamics of DKP association in solution, such as dimerization through hydrogen bonding.[13]
Methodology:
-
Sample Preparation: Solutions of the diketopiperazine are prepared in the solvent of interest (e.g., water) at various concentrations.
-
Heat of Dilution Measurement: The heat effect of diluting the DKP solution is measured using a flow microcalorimeter.
-
Data Analysis: The heat of dilution data is analyzed to determine the enthalpy of association (dimerization).
-
Equilibrium Constant and Other Thermodynamic Parameters: By performing measurements at different temperatures, the equilibrium constant for association and the corresponding changes in entropy and Gibbs free energy can be calculated.[13]
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the DKP formation pathway and a typical experimental workflow for its kinetic analysis.
Caption: Pathway of Diketopiperazine Formation from a Linear Dipeptide.
Caption: Experimental Workflow for Kinetic Analysis of DKP Formation.
Conclusion
The thermodynamic stability of the diketopiperazine ring is a multifaceted property crucial for its application in drug discovery and development. A thorough understanding of the factors influencing its stability, coupled with robust experimental and computational methods for its characterization, enables the rational design of DKP-based molecules with desired properties. The quantitative data and detailed methodologies presented in this guide serve as a valuable resource for researchers and scientists working with this versatile and enduring chemical scaffold. By leveraging this knowledge, the full potential of diketopiperazines as next-generation therapeutics and functional biomaterials can be realized.
References
- 1. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. Total Synthesis of Complex Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. baranlab.org [baranlab.org]
- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives [morressier.com]
- 5. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Solubility of Cyclo(-Ala-Ala): An In-depth Technical Guide
This guide provides a comprehensive overview of the solubility of Cyclo(-L-alanyl-L-alanine), also known as Cyclo(-Ala-Ala), in various solvents. It is intended for researchers, scientists, and drug development professionals who require detailed information on the physicochemical properties of this cyclic dipeptide. This document outlines the theoretical basis for its solubility, presents available quantitative data, and provides detailed experimental protocols for its determination.
Introduction to Cyclo(-Ala-Ala) and its Solubility
Cyclo(-Ala-Ala) is a cyclic dipeptide (CDP) composed of two L-alanine residues, forming a stable six-membered diketopiperazine ring.[1] Its molecular formula is C₆H₁₀N₂O₂, with a molecular weight of 142.16 g/mol .[1][2] As a neutral, relatively small molecule with two amide bonds, its solubility is governed by a balance between the hydrophilic nature of the amide groups capable of hydrogen bonding and the hydrophobic nature of the two methyl side chains.
Understanding the solubility of Cyclo(-Ala-Ala) is critical for a range of applications, including:
-
Drug Development: Proper formulation and delivery require knowledge of solubility in various physiological and pharmaceutical solvents.
-
Chemical Synthesis: Selecting appropriate solvents is crucial for reaction efficiency, purification, and crystallization.[1]
-
Biochemical Assays: Accurate concentration of the peptide in solution is essential for reliable experimental results.
Cyclo(-Ala-Ala) is classified as a neutral peptide, as it lacks acidic or basic side chains and has no free N- or C-termini.[3][4] For neutral peptides, solubility in aqueous solutions can be limited, often necessitating the use of organic co-solvents.[3][5][6]
Quantitative Solubility Data
A review of scientific literature indicates that specific quantitative solubility data for Cyclo(-Ala-Ala) in a range of solvents is not extensively published. Therefore, experimental determination is typically required. The data, once generated, should be presented in a structured format for clarity and comparison.
Table 1: Experimentally Determined Solubility of Cyclo(-Ala-Ala) (Template)
This table provides a recommended format for presenting experimental solubility data.
| Solvent System | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |
| Water | 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |
| Ethanol | 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |
| Methanol | 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |
| DMSO | 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |
| Acetonitrile | 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |
| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |
For context, the solubility of the constituent amino acid, L-alanine, is provided below.
Table 2: Solubility of L-Alanine in Various Solvents
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 25 | 167.2 g/L | [7] |
| Water | 20 | 89.1 g/L | [8] |
| 80% Ethanol | Cold | Soluble | [8] |
| Diethyl Ether | - | Insoluble | [8] |
Experimental Protocol: Determining Cyclo(-Ala-Ala) Solubility
The most common and accurate method for determining the thermodynamic solubility of a compound is the isothermal equilibrium method .[9] This protocol involves saturating a solvent with the solute and quantifying the amount dissolved after equilibrium has been reached.
3.1. Materials and Equipment
-
Cyclo(-Ala-Ala) (lyophilized powder, purity >95%)
-
Solvents (e.g., deionized water, ethanol, DMSO, HPLC-grade)
-
Analytical balance (±0.01 mg)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Thermostatic shaker/incubator
-
Centrifuge capable of handling vials
-
Syringe filters (e.g., 0.22 µm PTFE or PES)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes for preparing standards
3.2. Procedure
Step 1: Sample Preparation
-
Add an excess amount of Cyclo(-Ala-Ala) powder to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.
-
Record the exact mass of the added peptide.
-
Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into the vial.
Step 2: Equilibration
-
Securely cap the vials.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. For cyclic peptides, this can take between 24 and 72 hours.[9] A 48-hour period is generally recommended.
Step 3: Separation of Saturated Solution
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.[6]
-
Carefully withdraw an aliquot of the supernatant using a pipette. Alternatively, filter the supernatant using a 0.22 µm syringe filter compatible with the solvent. This step is critical to ensure no solid particulates are carried over.
Step 4: Quantification by HPLC
-
Prepare a Calibration Curve:
-
Prepare a stock solution of Cyclo(-Ala-Ala) in a suitable solvent (e.g., 50% acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Perform a series of serial dilutions to create at least five standard solutions of known concentrations.
-
-
Sample Analysis:
-
Accurately dilute the saturated solution (from Step 3) with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the standards and the diluted sample onto the HPLC system.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Detection: UV detector set to a wavelength where the peptide bond absorbs, typically around 214 nm.[10]
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25 °C.
-
-
Calculation:
-
Integrate the peak area for Cyclo(-Ala-Ala) in both the standard and sample chromatograms.
-
Construct a calibration curve by plotting peak area versus concentration for the standards.
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility.
-
Visualizations
The following diagrams illustrate the key workflows and relationships discussed in this guide.
References
- 1. Buy Cyclo(-Ala-Ala) | 5845-61-4 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. biobasic.com [biobasic.com]
- 4. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. jpt.com [jpt.com]
- 7. Alanine - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]
- 10. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]
Cyclo(-Ala-Ala) as a Peptide Model: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(-Ala-Ala), a simple cyclic dipeptide, serves as a fundamental model in peptide chemistry and drug discovery. Its constrained conformational structure provides a unique platform for studying peptide folding, molecular interactions, and the influence of stereochemistry on biological activity. This guide delves into the core aspects of Cyclo(-Ala-Ala), presenting a comprehensive overview of its synthesis, structural properties, and its role as a versatile scaffold in medicinal chemistry. Detailed experimental protocols for its synthesis and characterization are provided, alongside quantitative data and visual representations of key concepts to facilitate a deeper understanding and application in research and development.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of cyclic peptides that have garnered significant attention in pharmaceutical research. Their inherent rigidity, enhanced stability against proteolysis, and ability to mimic beta-turns in larger peptides make them attractive scaffolds for drug development. Cyclo(-Ala-Ala), being one of the simplest members of this family, provides an excellent model system to explore the fundamental principles of peptide structure and function.
This technical guide offers a detailed exploration of Cyclo(-Ala-Ala), covering its synthesis, conformational analysis, and applications. It is intended to be a valuable resource for researchers and professionals in the fields of peptide chemistry, medicinal chemistry, and drug discovery.
Synthesis of Cyclo(-Ala-Ala)
The synthesis of Cyclo(-Ala-Ala) can be achieved through various methods, with solid-phase peptide synthesis (SPPS) being a common and efficient approach.
Solid-Phase Peptide Synthesis (SPPS)
SPPS allows for the stepwise assembly of the linear dipeptide precursor on a solid support, followed by cyclization and cleavage from the resin. A general workflow for the synthesis of Cyclo(-Ala-Ala) via SPPS is outlined below.
Experimental Protocol: Solid-Phase Synthesis of Cyclo(-L-Ala-L-Ala)
This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis procedures.[1][2][3]
Materials:
-
Fmoc-L-Ala-Wang resin
-
Fmoc-L-Alanine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
20% Piperidine in Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Acetonitrile (ACN)
-
Solid-phase synthesis vessel
-
Shaker
-
RP-HPLC system
Procedure:
-
Resin Swelling: Swell Fmoc-L-Ala-Wang resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF and then DCM.
-
-
Coupling of the Second Alanine Residue:
-
In a separate vessel, dissolve Fmoc-L-Alanine (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal alanine.
-
Cyclative Cleavage:
-
Treat the resin-bound linear dipeptide with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours. This step simultaneously cleaves the peptide from the resin and facilitates intramolecular cyclization.
-
-
Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude Cyclo(-Ala-Ala) by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold ether.
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
Structural Properties and Conformational Analysis
The cyclic nature of Cyclo(-Ala-Ala) imposes significant conformational constraints on its structure, making it an excellent model for studying peptide backbone conformations.
Crystal Structure Data
The solid-state conformation of Cyclo(-L-Ala-L-Ala) has been determined by X-ray crystallography. The diketopiperazine ring typically adopts a non-planar, boat-like conformation. The precise bond lengths, bond angles, and dihedral angles provide valuable insights into its stable conformation.
| Parameter | Value |
| Bond Lengths (Å) | |
| Cα - C' | ~1.52 |
| C' - N | ~1.33 |
| N - Cα | ~1.46 |
| C' - O | ~1.24 |
| Cα - Cβ | ~1.53 |
| **Bond Angles (°) ** | |
| Cα - C' - N | ~117 |
| C' - N - Cα | ~123 |
| N - Cα - C' | ~111 |
| Dihedral Angles (°) | |
| φ (C'i-1-Ni-Cαi-C'i) | Varies |
| ψ (Ni-Cαi-C'i-Ni+1) | Varies |
| ω (Cαi-C'i-Ni+1-Cαi+1) | ~0 (cis) |
Note: The exact values for bond lengths, bond angles, and dihedral angles can be obtained from the crystallographic data of cyclo(L-alanyl-L-alanine).
Conformational Analysis in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are powerful techniques for studying the conformation of Cyclo(-Ala-Ala) in solution.
1H and 13C NMR spectroscopy can provide information about the symmetry of the molecule and the local environment of each atom. The vicinal coupling constants (³J) between protons can be used to estimate dihedral angles through the Karplus equation, providing insights into the ring's puckering.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a few milligrams of purified Cyclo(-Ala-Ala) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire 1D (¹H and ¹³C) and 2D (COSY, NOESY/ROESY) NMR spectra on a high-field NMR spectrometer.
-
Data Processing and Analysis: Process the NMR data using appropriate software. Assign the proton and carbon signals. Measure chemical shifts, and coupling constants, and identify nuclear Overhauser effect (NOE) cross-peaks.
-
Structural Interpretation: Use the measured ³J values to calculate dihedral angle restraints using the Karplus equation. Use the NOE intensities to derive interproton distance restraints. These restraints can then be used in molecular modeling programs to generate a 3D model of the predominant solution conformation.
CD spectroscopy is sensitive to the chiral environment of the peptide backbone and can provide information about the secondary structure and overall conformation. The CD spectrum of Cyclo(-Ala-Ala) in the far-UV region is characteristic of its constrained ring structure.
Experimental Protocol: CD Analysis
-
Sample Preparation: Prepare a solution of Cyclo(-Ala-Ala) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration that gives an absorbance of approximately 1 at the wavelength of maximum absorption.
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) using a CD spectropolarimeter.
-
Data Analysis: The resulting spectrum, with its characteristic positive and negative bands, can be compared with spectra of other cyclic peptides to infer conformational similarities and differences.
Role of Cyclo(-Ala-Ala) as a Peptide Model
Scaffold for Drug Discovery
The rigid and stable structure of Cyclo(-Ala-Ala) makes it an attractive scaffold for the design of peptidomimetics. By attaching various functional groups to the diketopiperazine ring, libraries of compounds can be synthesized and screened for biological activity.[4] This approach allows for the presentation of pharmacophoric groups in a defined spatial orientation, which can lead to high-affinity and selective interactions with biological targets.
Model for Studying Peptide Interactions
The simplicity of Cyclo(-Ala-Ala) allows for detailed studies of fundamental peptide interactions, such as hydrogen bonding and hydrophobic interactions. Its constrained conformation reduces the complexity of conformational ensembles, facilitating the interpretation of experimental and computational data.
Biological Activities
While Cyclo(-Ala-Ala) itself exhibits limited biological activity, its derivatives have been shown to possess a wide range of pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects.[2] The diketopiperazine core serves as a privileged structure in medicinal chemistry, and modifications to the side chains can lead to potent and selective drug candidates.
Conclusion
Cyclo(-Ala-Ala) is a valuable and versatile tool in peptide science. Its well-defined structure and accessibility through straightforward synthesis make it an ideal model for investigating the principles of peptide conformation and for serving as a scaffold in the development of novel therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize Cyclo(-Ala-Ala) in their own investigations, paving the way for new discoveries in peptide chemistry and drug design.
References
Unveiling the Core Biochemical Functions of Cyclic Dipeptides: A Technical Guide for Researchers
An in-depth exploration of the diverse biological activities of cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. This document details their key biochemical functions, provides structured quantitative data, outlines detailed experimental protocols, and visualizes complex signaling pathways and workflows.
Cyclic dipeptides represent the simplest class of cyclic peptides, formed by the condensation of two amino acids.[1] Their inherent structural rigidity, resistance to proteolytic degradation, and enhanced cell permeability make them privileged scaffolds in drug discovery and chemical biology.[2][3] These naturally occurring and synthetic molecules exhibit a remarkable range of biological activities, including anticancer, neuroprotective, and quorum sensing modulatory effects.
Core Biochemical Functions and Mechanisms of Action
Cyclic dipeptides exert their biological effects through interactions with a variety of cellular targets and signaling pathways. Their diverse functions are largely attributed to the specific amino acid residues composing the diketopiperazine ring and their stereochemistry.
Anticancer Activity
A significant number of cyclic dipeptides have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5] Their mechanisms of action often involve the induction of apoptosis, or programmed cell death. For instance, cyclo(Phe-Pro) has been shown to inhibit the growth of HT-29 colon cancer cells, MCF-7 breast cancer cells, and HeLa cervical cancer cells by inducing apoptosis, as evidenced by chromatin condensation and phosphatidylserine externalization.[1]
Neuroprotective Effects
The stable and often lipophilic nature of cyclic dipeptides allows them to cross the blood-brain barrier, making them attractive candidates for the treatment of neurodegenerative diseases.[6] Their neuroprotective mechanisms are frequently linked to the modulation of oxidative stress and neuroinflammation.[6][7] A key pathway implicated is the Nrf2/NF-κB signaling axis. Cyclic dipeptides such as Cyclo(His-Pro) can activate the Nrf2 pathway, a master regulator of the antioxidant response, leading to the expression of protective enzymes.[4][8] Concurrently, they can inhibit the pro-inflammatory NF-κB pathway, reducing the production of inflammatory mediators that contribute to neuronal damage.[8][9]
Quorum Sensing Modulation
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, including virulence and biofilm formation.[2][10] Cyclic dipeptides can act as signaling molecules or inhibitors in these systems.[11][12] For example, certain CDPs can compete with the native N-acylhomoserine lactone (AHL) signaling molecules for binding to LuxR-type receptors, thereby inhibiting QS-regulated gene expression in pathogenic bacteria like Pseudomonas aeruginosa.[2][10][13] This anti-quorum sensing activity presents a promising strategy to combat bacterial infections by disarming pathogens without exerting direct bactericidal pressure, which may reduce the development of antibiotic resistance.[2][14]
Quantitative Data on Biological Activities
To facilitate comparative analysis, the following tables summarize the quantitative data on the biological activities of various cyclic dipeptides from the cited literature.
Table 1: Anticancer Activity of Cyclic Dipeptides (IC50 Values)
| Cyclic Dipeptide | Cancer Cell Line | IC50 Value | Reference(s) |
| Cyclo(Phe-Pro) | HT-29 (Colon) | 4.04 ± 1.15 mM | [1] |
| HeLa (Cervical) | 2.92 ± 1.55 mM | [1] | |
| MCF-7 (Breast) | 6.53 ± 1.26 mM | [1] | |
| Cyclo(L-Phe-L-Pro) | HCT-116 (Colon) | 21.4 µg/mL | |
| OVCAR-8 (Ovarian) | 18.3 µg/mL | ||
| SF-295 (Glioblastoma) | 16.0 µg/mL | ||
| Cyclo(L-Leu-L-Pro) | U87-MG (Glioblastoma) | 1.3 µM | [15] |
| U251 (Glioblastoma) | 19.8 µM | [15] | |
| Cyclo(L-Phe-D-Pro) | HCT-116 (Colon) | 38.9 µM | [15] |
| HepG2 (Liver) | ≥50 µM | [15] | |
| MCF-7 (Breast) | 102.0 µM | [15] | |
| Cyclo(L-Val-L-Pro) | HeLa (Cervical) | 33.3% inhibition at 100 µg/mL | [15] |
Table 2: Neuroprotective Activity of Cyclic Dipeptides
| Cyclic Dipeptide | Model | Protective Effect | Concentration | Reference(s) |
| Cyclo(His-Pro) | LPS-induced BV-2 microglia | Reduced ROS and NO production, inhibited NF-κB translocation | 50 µM | |
| Cyclo(Pro-Leu) | H₂O₂-induced neurotoxicity | Pre-treatment before neurotoxin | Not specified | |
| Cyclo(L-Pro-L-Phe) | H₂O₂-induced damage in SH-SY5Y cells | Increased cell viability | 10, 20, and 40 µM | [16] |
Table 3: Quorum Sensing Inhibitory Activity of Cyclic Dipeptides
| Cyclic Dipeptide | Bacterial Strain | Inhibitory Effect | Concentration/MIC | Reference(s) |
| Cyclo(L-Trp-L-Ser) | C. violaceum CV026 | 40-60% inhibition of violacein production | 1 mM | [2] |
| P. aeruginosa PAO1 | Inhibition of pyocyanin, motility, biofilm | Not specified | [2][14] | |
| Cyclo(L-Tyr-L-Pro) | C. violaceum CV026 | 79% inhibition of violacein production | Sub-MIC | [17] |
| P. aeruginosa PAO1 | 41% inhibition of pyocyanin production | Sub-MIC | [17] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language) to facilitate a deeper understanding of the methodologies and mechanisms discussed.
Signaling Pathways
Caption: Nrf2/NF-κB signaling pathway modulation by cyclic dipeptides.
Experimental Workflows
Caption: General workflow for MTT assay to determine anticancer activity.
Caption: Workflow for quorum sensing inhibition assay using C. violaceum.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Protocol 1: MTT Assay for Anticancer Activity
Objective: To determine the cytotoxic effect of cyclic dipeptides on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., HT-29, HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Cyclic dipeptides (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[18][19]
-
Treatment: Prepare serial dilutions of the cyclic dipeptides in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the CDPs. Include a vehicle control (medium with the same concentration of solvent used to dissolve the CDPs) and a negative control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[20][21]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on a shaker for 15 minutes to ensure complete dissolution.[20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[20]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the CDP concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay
Objective: To detect and quantify apoptosis induced by cyclic dipeptides in cancer cells using flow cytometry.
Materials:
-
Cancer cell lines
-
Cyclic dipeptides
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the cyclic dipeptide for a specified time (e.g., 24-72 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2][11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 3: Quorum Sensing Inhibition Assay using Chromobacterium violaceum
Objective: To screen and quantify the anti-quorum sensing activity of cyclic dipeptides by measuring the inhibition of violacein production in the reporter strain Chromobacterium violaceum CV026.
Materials:
-
Chromobacterium violaceum CV026 (a mutant that does not produce its own AHL signal)
-
Luria-Bertani (LB) broth and agar
-
N-hexanoyl-L-homoserine lactone (C6-HSL)
-
Cyclic dipeptides
-
Sterile 96-well plates or petri dishes
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C with shaking.
-
Assay Setup (Microplate Method):
-
In a 96-well plate, add LB broth, the cyclic dipeptide at various concentrations, and a fixed, sub-maximal concentration of C6-HSL (to induce violacein production).
-
Inoculate each well with the overnight culture of C. violaceum CV026 to a final OD₆₀₀ of approximately 0.1.
-
Include positive (bacteria + C6-HSL, no CDP) and negative (bacteria only) controls.
-
-
Incubation: Incubate the plate at 30°C for 24-48 hours without shaking.[10]
-
Violacein Quantification:
-
After incubation, add a solubilizing agent (e.g., DMSO or ethanol) to each well to extract the purple violacein pigment from the cells.
-
Pellet the cells by centrifugation and transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 585 nm.[22]
-
-
Data Analysis: Calculate the percentage of violacein inhibition for each CDP concentration relative to the positive control. It is also important to measure the optical density at 600 nm before violacein extraction to ensure that the observed inhibition is not due to bactericidal or bacteriostatic effects.[16]
Protocol 4: Neuroprotection Assay against Oxidative Stress
Objective: To evaluate the protective effects of cyclic dipeptides against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cells
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
Cyclic dipeptides
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide, H₂O₂)
-
MTT assay reagents (as described in Protocol 1)
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in 96-well plates at an appropriate density and allow them to differentiate for several days if required.
-
Pre-treatment: Treat the cells with various concentrations of the cyclic dipeptide for a specified pre-incubation period (e.g., 2-24 hours).[16]
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined concentration of H₂O₂ (e.g., 100-500 µM) for a set duration (e.g., 24 hours) to induce cell death. Include a control group with no H₂O₂ treatment and a group with H₂O₂ treatment but no CDP pre-treatment.
-
Assessment of Cell Viability: Following the oxidative stress challenge, assess cell viability using the MTT assay as described in Protocol 1.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the cyclic dipeptide at each concentration by comparing the viability of CDP-pre-treated, H₂O₂-exposed cells to that of cells exposed to H₂O₂ alone. The EC₅₀ (half-maximal effective concentration) for neuroprotection can be determined by plotting the percentage of protection against the log of the CDP concentration.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Trp-Containing Antibacterial Peptides Impair Quorum Sensing and Biofilm Development in Multidrug-Resistant Pseudomonas aeruginosa and Exhibit Synergistic Effects With Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cyclo(L-Leu-L-Pro) | Antifungal | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Anti-QS Strategies Against Pseudomonas aeruginosa Infections [mdpi.com]
- 14. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 16. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Cyclic Dipeptide from Marine Fungus Penicillium chrysogenum DXY-1 Exhibits Anti-quorum Sensing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Solution-Phase Cyclization of Dipeptides: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide researchers, scientists, and drug development professionals with a detailed overview of common solution-phase techniques for the cyclization of linear dipeptides to form 2,5-diketopiperazines (DKPs). This document includes detailed experimental protocols, a comparative summary of quantitative data, and visualizations of the experimental workflows.
Cyclic dipeptides are the smallest class of cyclic peptides and represent a promising scaffold in drug discovery due to their inherent structural rigidity, increased resistance to proteolytic degradation, and improved cell permeability compared to their linear counterparts.[1] Solution-phase synthesis offers a versatile and scalable approach for their preparation, allowing for straightforward purification and handling of intermediates.[2]
General Workflow for Solution-Phase Dipeptide Cyclization
The synthesis of cyclic dipeptides in the liquid phase typically follows a two-step process: the formation of a linear dipeptide precursor, followed by an intramolecular cyclization reaction.[2] Protecting groups are often employed to prevent unwanted side reactions during the initial peptide coupling. The general workflow is illustrated below.
Experimental Protocols
This section details common protocols for the synthesis of a linear dipeptide precursor and subsequent solution-phase cyclization.
Protocol 1: Synthesis of a Linear Dipeptide Precursor (Boc-L-Pro-L-Val-OMe)
This protocol describes the synthesis of a protected linear dipeptide, which can then be deprotected and cyclized.
Materials:
-
N-α-Boc-L-proline
-
L-valine methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-α-Boc-L-proline (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
In a separate flask, suspend L-valine methyl ester hydrochloride (1.0 eq) in anhydrous DCM and add TEA (1.1 eq) to neutralize the hydrochloride salt. Stir for 15 minutes at room temperature.
-
Add the neutralized L-valine methyl ester solution to the activated Boc-L-proline solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight (approximately 16-18 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-L-Pro-L-Val-OMe.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure protected dipeptide.[3]
Protocol 2: N-terminal Deprotection of the Linear Dipeptide
Objective: To remove the Boc protecting group to generate the free amine required for cyclization.
Materials:
-
Boc-L-Pro-L-Val-OMe (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the purified Boc-L-Pro-L-Val-OMe (1.0 eq) in a 50% solution of TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting product is the TFA salt of H-L-Pro-L-Val-OMe.
Protocol 3: Solution-Phase Cyclization Methods
This method is suitable for the cyclization of dipeptide esters.
Materials:
-
H-L-Pro-L-Val-OMe (from Protocol 2)
-
Toluene or other high-boiling point solvent
Procedure:
-
Dissolve the deprotected dipeptide ester in toluene.
-
Heat the solution to reflux and maintain for 4-6 hours.
-
Monitor the cyclization by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude cyclic dipeptide by silica gel column chromatography or recrystallization.[3]
This method relies on intramolecular aminolysis in an aqueous buffer.
Materials:
-
Dipeptide methyl ester
-
Sodium phosphate buffer (100 mM, pH 8.0)
Procedure:
-
Dissolve the dipeptide methyl ester in 100 mM sodium phosphate buffer (pH 8.0) at room temperature.
-
Stir the reaction for up to 72 hours.
-
Monitor the conversion to the cyclic dipeptide by HPLC.[4]
This method utilizes a coupling reagent to facilitate the intramolecular amide bond formation. High dilution conditions are crucial to favor intramolecular cyclization over intermolecular oligomerization.
Materials:
-
Deprotected linear dipeptide
-
Base (e.g., DIPEA)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve the linear dipeptide in a large volume of DMF or DCM to achieve high dilution (typically 0.001 M).
-
Add the coupling reagent (e.g., PyBOP, 1.5 eq) and a base (e.g., DIPEA, 3 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Purify the crude cyclic dipeptide by HPLC.[7]
Data Presentation: Comparison of Cyclization Methods
The efficiency of solution-phase cyclization is influenced by several factors including the peptide sequence, the solvent, and the cyclization conditions. The following table summarizes typical quantitative data for different methods.
| Cyclization Method | Dipeptide Example | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Thermal Condensation | Ala-Gly | (neat) | 170-190 | 2-4 | 60-75 (crude) | >98 (after recryst.) | [8] |
| Thermal Cyclization | L-Pro-L-Val-OMe | Toluene | Reflux | 4-6 | - | - | [3] |
| Base-Catalyzed | Dipeptide Methyl Esters | Phosphate Buffer (pH 8) | RT | 72 | - | - | [4] |
| Coupling Reagent (PyBOP) | H-Pro-Pro-OH | DMF | RT | 24 | High (on-resin comparison) | - | [7] |
| Coupling Reagent (HATU) | H-Gly-Tyr(tBu)-OH | DCM | RT | 24-48 | - | - | [9] |
Mandatory Visualizations
Experimental Workflow for Coupling Reagent-Mediated Cyclization
Logical Relationships in HPLC Purification Method Development
High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the primary technique for the purification of cyclic dipeptides.[1] The development of a robust HPLC method involves a systematic approach.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for HPLC Purification of Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the purification of cyclic peptides using High-Performance Liquid Chromatography (HPLC), with a focus on Reversed-Phase HPLC (RP-HPLC), the predominant technique for this application.[1] Cyclic peptides are a promising class of compounds in drug discovery due to their structural rigidity, increased resistance to proteolytic degradation, and improved cell permeability compared to their linear counterparts.[1][2] This inherent stability and biological activity make them valuable drug candidates for various applications, including as antibiotics, antifungals, or antitumor agents.[2] The synthesis of these peptides often results in a mixture of the desired product along with impurities, necessitating a robust purification method to isolate the pure compound for further evaluation.[1]
Principles of RP-HPLC for Cyclic Peptide Purification
Reversed-Phase HPLC separates molecules based on their hydrophobicity.[1] The stationary phase is nonpolar (e.g., C8 or C18 alkyl chains bonded to silica), while the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (ACN).[1] Cyclic peptides, often being more hydrophobic than their linear precursors, interact more strongly with the nonpolar stationary phase.[1] By gradually increasing the concentration of the organic solvent in the mobile phase (a technique known as gradient elution), the bound peptides are released and elute from the column, with more hydrophobic compounds eluting at higher organic solvent concentrations.[1]
Ion-pairing reagents, such as trifluoroacetic acid (TFA) or formic acid (FA), are commonly added to the mobile phase.[3][4] TFA can improve peak shape and retention for basic peptides, while FA is often preferred for methods that will be coupled with mass spectrometry (LC/MS) as it causes less ion suppression.[3]
Key Parameters for Optimization
Achieving successful purification of cyclic peptides requires careful optimization of several HPLC parameters:
-
Column Chemistry: The choice of stationary phase is critical. C18 columns are a common starting point, but for very hydrophobic cyclic peptides, a C8 or even a C4 column might provide better results and more reasonable retention times.[2][5] Phenyl-based columns can offer alternative selectivity for cyclic peptides containing aromatic side chains.[5] The pore size of the column packing is also important; wide-pore (300 Å) columns are generally recommended for peptides to ensure they can access the bonded phase within the pores.[3][6]
-
Mobile Phase: The most common mobile phases are mixtures of water and acetonitrile (ACN).[1][4] Methanol can be used as an alternative to ACN and may offer different selectivity. The choice of acidic modifier (e.g., 0.1% TFA or 0.1% FA) is crucial for peak shape and retention.[1][3] In some cases, using a basic mobile phase can improve the purification of certain peptides.[7]
-
Gradient Profile: The gradient slope significantly impacts resolution.[5][6] For peptides, shallow gradients (e.g., a 1% increase in organic solvent per minute) are often used to achieve the best separation of closely eluting impurities.[4][5]
-
Flow Rate: The flow rate should be optimized for the column dimensions. Analytical columns (e.g., 4.6 mm ID) are typically run at around 1.0 mL/min, while preparative columns will use higher flow rates.[1][4]
-
Temperature: Operating the column at an elevated temperature (e.g., 30-40 °C) can improve peak shape and reduce viscosity, but the stability of the peptide at higher temperatures should be considered.[1][5]
Data Summary for HPLC Purification of Cyclic Peptides
The following table summarizes typical parameters used for the HPLC purification of cyclic peptides, compiled from various application notes and studies.
| Peptide Type/Name | Column Chemistry & Dimensions | Mobile Phase A | Mobile Phase B | Gradient Profile | Flow Rate (mL/min) | Purity/Yield | Reference |
| Cyclic Dipeptides | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm, 300 Å) | Water + 0.1% TFA or 0.1% Formic Acid | Acetonitrile + 0.1% TFA or 0.1% Formic Acid | Linear gradient, e.g., 5-95% B over 30 min | 0.5 - 1.0 | Not specified | [1] |
| Synthetic Peptide (1A) | Agilent PLRP-S, 300 Å | Water with 0.1% TFA | Acetonitrile with 0.1% TFA | Gradient optimized from analytical scale | Not specified | 90.26% Purity, 73.02% Yield | [3] |
| Synthetic Peptide (1B) | Agilent PLRP-S, 100 Å | Water with 0.1% TFA | Acetonitrile with 0.1% TFA | Gradient optimized from analytical scale | Not specified | 97.81% Purity, 92.69% Yield | [3] |
| Oxytocin (Cyclic) | Biotage® SNAP Bio C18 (10 g or 25 g cartridge) | Water + 0.1% NH4OH | Acetonitrile + 0.1% NH4OH | Optimized gradient | Not specified | High purity | [7] |
| GLP-1 | Biotage® SNAP Bio C18 (25 g cartridge) | Water + 0.1% NH4OH | Acetonitrile + 0.1% NH4OH | Optimized gradient | Not specified | >90% Purity | [7] |
| General Peptide | Analytical Column (for method development) | Water (Solvent A) | Acetonitrile (ACN) (Solvent B) | Shallow, 1-4% increase per minute over 20 min | 1.0 | Not specified | [4] |
| Cyclosporine A | Nonporous ODS silica (2 µm) | Not specified | Not specified | Optimized for <3 min separation | Not specified | High resolution | [8] |
Experimental Protocols
The overall process for purifying a cyclic peptide using RP-HPLC involves several key steps, from initial method development on an analytical scale to scaling up for preparative purification.
Caption: Workflow for the HPLC purification of cyclic peptides.
This protocol provides a general framework for the purification of a newly synthesized cyclic peptide.
1. Materials and Reagents:
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA) or Formic acid (FA)
- Crude cyclic peptide sample
- Appropriate RP-HPLC columns (analytical and preparative) with the same stationary phase
- HPLC system with a gradient pump, UV detector, and fraction collector
2. Sample Preparation:
- Dissolve the crude peptide in a suitable solvent.[9] A small amount of 100% Dimethyl Sulfoxide (DMSO) can be effective for initial solubilization.[1] Alternatively, use a mixture of the initial mobile phase solvents (e.g., water/acetonitrile).[1]
- Ensure the sample is fully dissolved to prevent clogging the HPLC system.[1]
- Centrifuge and filter the sample before injection.[9]
3. Analytical Method Development:
- Objective: To find the optimal conditions for separating the target cyclic peptide from impurities on a smaller, analytical scale.[4]
- Column: Start with a C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm, 300 Å).[1]
- Mobile Phase Preparation:
- Mobile Phase A: 0.1% TFA (or 0.1% FA) in HPLC-grade water.
- Mobile Phase B: 0.1% TFA (or 0.1% FA) in HPLC-grade acetonitrile.
- Initial Gradient Run: Perform a broad "scouting" gradient to determine the approximate elution time of the peptide. For example, a linear gradient of 5% to 95% B over 30 minutes at a flow rate of 1.0 mL/min.[1]
- Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution point of the target peptide to improve resolution.[5] For instance, if the peptide elutes at 40% B, a new gradient of 30-50% B over 20 minutes could be effective.[10]
- Peak Identification: Use a mass spectrometer (LC/MS) to confirm which peak corresponds to the target cyclic peptide.[3]
4. Preparative Scale-Up and Purification:
- Objective: To purify a larger quantity of the cyclic peptide using the optimized conditions.
- Column: Use a preparative column with the same stationary phase chemistry as the analytical column.
- Flow Rate Adjustment: Adjust the flow rate according to the dimensions of the preparative column.[4]
- Gradient Adjustment: The gradient time may need to be adjusted to account for the larger column volume.
- Injection and Fraction Collection: Inject the prepared crude peptide sample. Set the fraction collector to collect peaks based on UV absorbance (typically at 210-230 nm for the peptide backbone).[1]
5. Post-Purification Analysis:
- Fraction Analysis: Analyze the collected fractions using the optimized analytical HPLC method to determine their purity.
- Pooling: Combine the fractions that contain the pure target peptide.
- Lyophilization: Freeze-dry the pooled fractions to remove the mobile phase solvents and obtain the purified peptide as a solid.[10]
- Final Purity Check: Perform a final analytical HPLC run on the lyophilized product to confirm its purity.[9]
Optimization Strategy and Troubleshooting
The successful purification of cyclic peptides often requires a systematic approach to method development.[5] The following diagram illustrates the logical relationships between key parameters.
Caption: Key parameter optimization for cyclic peptide purification.
Common Troubleshooting Issues:
-
Poor Peak Shape: This can be caused by the use of low concentrations of an ion-pairing reagent, especially with silica that has metal impurities.[6] Ensure sufficient (e.g., 0.1%) TFA or FA is used. Increasing the column temperature can also help.[5]
-
Co-elution of Impurities: If the target peptide co-elutes with an impurity, further optimization is needed. Try changing the organic solvent (e.g., from ACN to methanol), altering the mobile phase pH, or screening a column with a different selectivity (e.g., a phenyl column instead of C18).[5]
-
Difficulty Separating Linear and Cyclic Peptides: In some cases, the linear and cyclic forms of a peptide may have very similar retention times.[11] Fine-tuning the gradient to be extremely shallow is often necessary to achieve separation.
By following these guidelines and systematically optimizing the key parameters, researchers can develop robust and efficient HPLC methods for the purification of a wide range of cyclic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. agilent.com [agilent.com]
- 4. peptide.com [peptide.com]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. hplc.eu [hplc.eu]
- 7. biotage.com [biotage.com]
- 8. Rapid Analysis of Cyclic Peptide Cyclosporine A by HPLC Using a Column Packed with Nonporous Particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclo(-Ala-Ala) in Peptide Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(-Ala-Ala), also known as (3S,6S)-3,6-dimethylpiperazine-2,5-dione, is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules. DKPs are the smallest class of cyclic peptides and are prevalent in nature, exhibiting a wide range of biological activities.[1] The rigid six-membered ring structure of Cyclo(-Ala-Ala) imparts significant stability against proteolytic degradation compared to its linear dipeptide counterpart, L-Alanyl-L-alanine.[2] This inherent stability, coupled with its potential to be chemically modified, makes Cyclo(-Ala-Ala) an attractive scaffold for peptide drug discovery.[1]
This document provides detailed application notes and experimental protocols for the synthesis, purification, characterization, and biological evaluation of Cyclo(-Ala-Ala) to guide researchers in exploring its therapeutic potential. Applications for this versatile molecule are being explored in areas such as anticancer and antimicrobial research, as well as in the development of novel drug delivery systems.[1][3]
Physicochemical Properties and Data Presentation
A summary of the key physicochemical properties of Cyclo(-Ala-Ala) is presented below. Currently, there is a limited amount of publicly available quantitative data on the specific biological activities of Cyclo(-Ala-Ala). The tables below are structured to incorporate such data as it becomes available through further research.
Table 1: Physicochemical Properties of Cyclo(-Ala-Ala)
| Property | Value |
| Molecular Formula | C₆H₁₀N₂O₂ |
| Molecular Weight | 142.16 g/mol |
| CAS Number | 5845-61-4 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
Table 2: Summary of Reported Biological Activity (Hypothetical Data)
No specific IC50 values for Cyclo(-Ala-Ala) were identified in the reviewed literature. This table is provided as a template for researchers to populate with their own experimental data.
| Assay Type | Cell Line/Organism | IC50 / MIC (µM) |
| Anticancer (Cytotoxicity) | e.g., MCF-7 (Breast Cancer) | Data not available |
| Anticancer (Cytotoxicity) | e.g., A549 (Lung Cancer) | Data not available |
| Antimicrobial | e.g., E. coli | Data not available |
| Antimicrobial | e.g., S. aureus | Data not available |
Potential Signaling Pathways and Mechanisms of Action
While specific signaling pathways modulated by Cyclo(-Ala-Ala) are not yet fully elucidated, research on related cyclic dipeptides and the constituent amino acid, L-alanine, provides insights into potential mechanisms of action.
-
Anti-inflammatory Pathways: Other cyclic dipeptides have been shown to modulate key inflammatory signaling pathways such as NF-κB and Nrf2. For instance, Cyclo(His-Pro) has been demonstrated to exert anti-inflammatory effects by suppressing the pro-inflammatory NF-κB pathway through the activation of the Nrf2-mediated heme oxygenase-1 antioxidant response. Given that chronic inflammation is a hallmark of many diseases, investigating the effect of Cyclo(-Ala-Ala) on these pathways is a promising area of research.
-
Apoptosis and Cell Cycle Regulation: L-alanine has been observed to protect pancreatic β-cells from pro-inflammatory cytokine-induced apoptosis.[4] This suggests that Cyclo(-Ala-Ala) may have a role in regulating apoptosis. In the context of cancer, many therapeutic agents function by inducing apoptosis in malignant cells. Therefore, examining the influence of Cyclo(-Ala-Ala) on apoptotic pathways (e.g., caspase activation, Bcl-2 family protein expression) and cell cycle progression is a critical step in evaluating its anticancer potential.
-
Neuroprotective Pathways: There is evidence that cyclic dipeptides may have neuroprotective properties.[1] Potential mechanisms could involve the modulation of pathways related to oxidative stress, neuroinflammation, and protein aggregation, which are common features of neurodegenerative diseases.
Below is a diagram illustrating a hypothetical signaling pathway for the potential anti-inflammatory action of Cyclo(-Ala-Ala), based on the known mechanisms of other cyclic dipeptides.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Cyclo(-Ala-Ala)
This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies for cyclic dipeptides.[5]
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-L-Ala-OH
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (cold)
Workflow Diagram:
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in DCM for 30-60 minutes in a peptide synthesis vessel.
-
Loading of the First Amino Acid:
-
Dissolve Fmoc-L-Ala-OH (2 equivalents relative to resin capacity) and DIPEA (4 equivalents) in DCM.
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
-
Capping: Add a solution of DCM:MeOH:DIPEA (17:2:1) to cap any unreacted sites on the resin. Agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DCM and DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the first alanine residue.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine.
-
Coupling of the Second Amino Acid:
-
Pre-activate Fmoc-L-Ala-OH (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Cyclative Cleavage:
-
Treat the resin with a solution of 1% TFA in DCM.
-
Agitate the suspension at room temperature. The reaction progress can be monitored by HPLC-MS of small aliquots. This step simultaneously cleaves the dipeptide from the resin and promotes intramolecular cyclization.
-
-
Isolation:
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and precipitate the crude product by adding it dropwise to cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation and dry under vacuum.
-
Protocol 2: Purification by Reversed-Phase HPLC
This protocol provides a general method for the purification of Cyclo(-Ala-Ala) from the crude synthesis mixture.[6]
Materials:
-
Crude Cyclo(-Ala-Ala)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column
-
Lyophilizer
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation: Dissolve the crude Cyclo(-Ala-Ala) in Mobile Phase A to a concentration of 5-10 mg/mL and filter through a 0.45 µm filter.
-
HPLC Method:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Flow Rate: 4-5 mL/min (for a preparative column).
-
Detection: UV at 214 nm and 254 nm.
-
Gradient: Start with an analytical run to determine the optimal gradient. A typical starting gradient is a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
-
Purification:
-
Inject the sample onto the equilibrated HPLC column.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions using an analytical HPLC method.
-
-
Post-Purification Processing:
-
Pool the fractions with the desired purity (e.g., >98%).
-
Freeze the pooled fractions at -80 °C.
-
Lyophilize the frozen solution to obtain the purified Cyclo(-Ala-Ala) as a white powder.
-
Protocol 3: Characterization by NMR and Mass Spectrometry
Accurate characterization is crucial to confirm the identity and purity of the synthesized Cyclo(-Ala-Ala).[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of purified Cyclo(-Ala-Ala) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. 2D NMR experiments such as COSY, HSQC, and HMBC can be used for unambiguous signal assignment and to confirm the cyclic structure.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the purified compound (1-10 µg/mL) in a 50:50 mixture of acetonitrile/water with 0.1% formic acid to aid in protonation.
-
Data Acquisition: Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in positive ion mode to determine the exact mass of the [M+H]⁺ ion.
-
Expected [M+H]⁺: 143.0815
-
Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of Cyclo(-Ala-Ala) on cancer cell lines.
Materials:
-
Purified Cyclo(-Ala-Ala)
-
Selected cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed the chosen cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Cyclo(-Ala-Ala) in cell culture medium. Replace the medium in the wells with the prepared dilutions. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Applications in Drug Discovery
-
Scaffold for Peptidomimetics: The rigid structure of Cyclo(-Ala-Ala) can serve as a scaffold to which various functional groups can be attached. This allows for the creation of libraries of compounds for screening against different therapeutic targets.[1]
-
Drug Delivery: The stability and biocompatibility of cyclic dipeptides make them potential candidates for drug delivery systems.[3] While specific data on the blood-brain barrier (BBB) permeability of Cyclo(-Ala-Ala) is not available, other cyclic peptides have been shown to cross the BBB.[8][9] Further research is needed to investigate if Cyclo(-Ala-Ala) or its derivatives can be used to deliver therapeutic agents to the central nervous system.
Conclusion
Cyclo(-Ala-Ala) is a stable and synthetically accessible cyclic dipeptide with potential applications in peptide drug discovery. While there is a need for more extensive research to quantify its biological activities and elucidate its mechanisms of action, the protocols provided in this document offer a comprehensive framework for researchers to synthesize, purify, and evaluate this promising molecule. The exploration of its anticancer, anti-inflammatory, and neuroprotective properties, as well as its potential as a drug delivery vehicle, warrants further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. L-Alanyl-L-alanine | C6H12N2O3 | CID 5484352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel cyclic peptides facilitating transcellular blood-brain barrier transport of macromolecules in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. bionauts.jp [bionauts.jp]
Applications of Cyclo(-Ala-Ala-) in Biotechnology: A Technical Guide for Researchers
Introduction:
Cyclo(-Ala-Ala-), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, has garnered significant interest in the field of biotechnology for its diverse potential applications.[1] Its inherent structural rigidity, enhanced stability against enzymatic degradation, and ability to be chemically modified make it an attractive scaffold for the development of novel therapeutics and advanced biomaterials.[2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the biotechnological potential of Cyclo(-Ala-Ala-). While direct quantitative data for Cyclo(-Ala-Ala-) is emerging, this guide leverages available information on closely related cyclic dipeptides to provide a comprehensive overview and validated protocols.
Antimicrobial Activity
Cyclic dipeptides are known to possess a broad spectrum of antimicrobial activities. While specific minimum inhibitory concentration (MIC) values for Cyclo(-Ala-Ala-) are not extensively documented in publicly available literature, data from related cyclic dipeptides suggest its potential as an antimicrobial agent. The following table summarizes the MIC values of various cyclic dipeptides against a range of bacteria and fungi, providing a comparative baseline for assessing the potential of Cyclo(-Ala-Ala-).
Data Presentation: Antimicrobial Activity of Related Cyclic Dipeptides
| Compound | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Candida albicans (MIC in µg/mL) | Reference |
| Cyclo(L-Tryptophanyl-L-Prolyl) | >128 | >128 | 16 | 32 | 64 | [3] |
| Cyclo(L-Phenylalanyl-L-Prolyl) | 64 | 128 | 32 | 64 | >128 | [3] |
| Cyclo(L-Tyrosyl-L-Prolyl) | >128 | >128 | 64 | 128 | >128 | [3] |
| Cyclo(L-Tryptophanyl-L-Tryptophanyl) | >128 | >128 | >128 | >128 | 32 | [3] |
| Ampicillin (Control) | 4 | 128 | 2 | 0.5 | N/A | [3] |
| Fluconazole (Control) | N/A | N/A | N/A | N/A | 8 | [3] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of Cyclo(-Ala-Ala-) against various microbial strains.
Materials:
-
Cyclo(-Ala-Ala-)
-
Bacterial strains (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight in their respective broths. Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Cyclo(-Ala-Ala-) Dilutions: Prepare a stock solution of Cyclo(-Ala-Ala-) in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth in the 96-well plate to achieve a range of concentrations.
-
Inoculation: Add 100 µL of the microbial inoculum to each well containing 100 µL of the Cyclo(-Ala-Ala-) dilutions. Include a positive control (microbes in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of Cyclo(-Ala-Ala-) that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the absorbance at 600 nm.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Anticancer Activity
Several cyclic dipeptides have demonstrated cytotoxic effects against various cancer cell lines. While specific IC50 values for Cyclo(-Ala-Ala-) are not widely reported, studies on related compounds like Cyclo(His-Ala) indicate the potential of this class of molecules in cancer therapy.
Data Presentation: Anticancer Activity of Cyclo(His-Ala)
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HT-29 | Colon Carcinoma | ~100 | [4] |
| MCF-7 | Breast Adenocarcinoma | ~100 | [4] |
| HeLa | Cervical Carcinoma | ~100 | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of Cyclo(-Ala-Ala-) on cancer cell lines.
Materials:
-
Cyclo(-Ala-Ala-)
-
Cancer cell lines (e.g., HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with various concentrations of Cyclo(-Ala-Ala-) for 24, 48, or 72 hours. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
MTT Assay: After the treatment period, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity assessment.
Neuroprotective Effects
Cyclic dipeptides have shown promise as neuroprotective agents due to their ability to cross the blood-brain barrier and modulate pathways involved in oxidative stress and inflammation. While direct in vivo studies on Cyclo(-Ala-Ala-) are limited, research on related compounds suggests potential mechanisms of action.
Signaling Pathway: Nrf2-NF-κB Modulation by Cyclic Dipeptides
Cyclic dipeptides may exert their neuroprotective effects by modulating the Nrf2 and NF-κB signaling pathways. Nrf2 is a key regulator of the antioxidant response, while NF-κB is a central mediator of inflammation.
Caption: Nrf2-NF-κB signaling modulation.
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol provides a method to assess the neuroprotective effects of Cyclo(-Ala-Ala-) against oxidative stress-induced cell death in a neuronal cell line.
Materials:
-
Cyclo(-Ala-Ala-)
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
Hydrogen peroxide (H₂O₂) or another neurotoxic agent
-
MTT or LDH assay kits
-
96-well plates
Procedure:
-
Cell Culture: Culture neuronal cells in 96-well plates.
-
Pre-treatment: Pre-treat the cells with different concentrations of Cyclo(-Ala-Ala-) for 24 hours.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., H₂O₂) for a specified time to induce cell death.
-
Assessment of Cell Viability: Measure cell viability using an MTT assay or measure cytotoxicity by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Compare the viability of cells treated with Cyclo(-Ala-Ala-) and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.
Drug Delivery
The stable and biocompatible nature of Cyclo(-Ala-Ala-) makes it a suitable candidate for use in drug delivery systems, potentially enhancing the solubility and bioavailability of poorly water-soluble drugs.[5]
Experimental Protocol: Formulation of Cyclo(-Ala-Ala-) Based Nanoparticles (Adapted from Cyclo(L-Trp-L-Trp))
This protocol describes a solvent precipitation method to formulate drug-loaded nanoparticles using Cyclo(-Ala-Ala-), adapted from a method for a similar cyclic dipeptide.[6]
Materials:
-
Cyclo(-Ala-Ala-)
-
Hydrophobic drug (e.g., Doxorubicin)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Dialysis membrane
Procedure:
-
Dissolution: Dissolve Cyclo(-Ala-Ala-) and the hydrophobic drug in DMSO.
-
Precipitation: Add the DMSO solution dropwise to a vigorously stirring aqueous solution (e.g., PBS). The hydrophobic components will precipitate and self-assemble into nanoparticles.
-
Purification: Dialyze the nanoparticle suspension against PBS to remove free drug and DMSO.
-
Characterization: Characterize the nanoparticles for size, zeta potential (using Dynamic Light Scattering), and drug encapsulation efficiency.
Workflow for Nanoparticle Formulation
Caption: Nanoparticle formulation workflow.
Scaffold for Drug Discovery
The rigid cyclic structure of Cyclo(-Ala-Ala-) serves as an excellent scaffold for the synthesis of novel drug candidates by allowing for the attachment of various functional groups.[7]
Experimental Protocol: Synthesis of a Cyclo(-Ala-Ala-) Derivative (Conceptual)
This protocol outlines a general approach for the synthesis of a Cyclo(-Ala-Ala-) derivative.
Materials:
-
Cyclo(-Ala-Ala-)
-
Acyl chloride or other electrophilic reagent
-
Aprotic solvent (e.g., Dichloromethane)
-
Base (e.g., Triethylamine)
Procedure:
-
Reaction Setup: Dissolve Cyclo(-Ala-Ala-) in an anhydrous aprotic solvent under an inert atmosphere.
-
Acylation: Add a base followed by the dropwise addition of an acyl chloride. The reaction introduces a functional group onto one or both of the nitrogen atoms of the diketopiperazine ring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction, extract the product, and purify it using column chromatography.
-
Characterization: Characterize the structure of the synthesized derivative using NMR and mass spectrometry.
-
Biological Evaluation: Screen the synthesized derivative for desired biological activity (e.g., antimicrobial, anticancer) using the protocols described in the previous sections.
Logical Relationship for Scaffold-Based Drug Discovery
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Rational and combinatorial tailoring of bioactive cyclic dipeptides [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYCLO(-ALA-ALA) synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Cyclo(-Ala-Ala)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical techniques used for the characterization of Cyclo(-Ala-Ala), a cyclic dipeptide with potential applications in biochemical research and pharmaceutical development.[1][2] The protocols outlined below are intended to serve as a robust framework for researchers and professionals engaged in the synthesis, purification, and analysis of this and similar diketopiperazines.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a fundamental technique for confirming the elemental composition and molecular weight of Cyclo(-Ala-Ala). Electrospray ionization (ESI) is a common and effective ionization method for this class of molecules.
Quantitative Data
| Parameter | Value | Source |
| Molecular Formula | C₆H₁₀N₂O₂ | [3][4][5] |
| Molecular Weight | 142.16 g/mol | [3][4] |
| Exact Mass | 142.0742 g/mol | [5] |
| Calculated [M+H]⁺ | 143.0815 m/z | |
| Calculated [M+Na]⁺ | 165.0634 m/z | |
| Calculated [M+K]⁺ | 181.0374 m/z |
Experimental Protocol: ESI-HRMS
This protocol outlines the general procedure for acquiring high-resolution mass spectra of Cyclo(-Ala-Ala) using an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
Materials:
-
Cyclo(-Ala-Ala) sample
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
-
Vials and syringes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of Cyclo(-Ala-Ala) (approximately 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
From the stock solution, create a dilute sample (e.g., 1-10 µg/mL) in a solvent mixture of 50:50 acetonitrile/water containing 0.1% formic acid to facilitate protonation.[6]
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Set the ESI source to positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for maximum signal intensity of a similar standard, if available.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 m/z).
-
Ensure the resolution is set to a high value (e.g., >60,000) to enable accurate mass measurement.[6]
-
-
Data Analysis:
-
Process the acquired spectrum to identify the monoisotopic peak corresponding to the protonated molecule [M+H]⁺.
-
Compare the experimentally measured m/z value with the theoretically calculated value. The mass error should ideally be less than 5 ppm.
-
Identify other common adducts such as [M+Na]⁺ and [M+K]⁺ to further confirm the identity of the compound.[6]
-
Workflow for HRMS analysis of Cyclo(-Ala-Ala).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of Cyclo(-Ala-Ala) in solution, providing information on the connectivity and chemical environment of atoms.
Quantitative Data (Predicted)
The following are predicted ¹H and ¹³C NMR chemical shifts for Cyclo(-Ala-Ala). Actual values may vary depending on the solvent and experimental conditions.
¹H NMR:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| α-H | ~4.0 | Quartet (q) | 2H |
| β-CH₃ | ~1.4 | Doublet (d) | 6H |
| N-H | ~7.5-8.5 | Broad Singlet (br s) | 2H |
¹³C NMR:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165-175 |
| α-C | ~50-60 |
| β-CH₃ | ~15-25 |
Experimental Protocol: ¹H and ¹³C NMR
This protocol provides a standardized procedure for acquiring ¹H and ¹³C NMR spectra of Cyclo(-Ala-Ala).
Materials:
-
Cyclo(-Ala-Ala) sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
Internal standard (e.g., TMS)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Cyclo(-Ala-Ala).[7]
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. DMSO-d₆ is often preferred for observing exchangeable N-H protons.[7]
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Optimize the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will likely be required compared to the ¹H spectrum.
-
-
Data Processing and Interpretation:
-
Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the Cyclo(-Ala-Ala) structure.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, purification, and quantification of Cyclo(-Ala-Ala). Reversed-phase HPLC (RP-HPLC) is commonly employed for this purpose.
Quantitative Data
| Parameter | Typical Value |
| Purity | ≥ 99% (achievable)[7] |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL (for similar cyclic dipeptides using LC-MS/MS)[8] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL (for similar cyclic dipeptides using LC-MS/MS)[8] |
| Linearity (R²) | > 0.99 (for similar cyclic dipeptides using LC-MS/MS)[8] |
Experimental Protocol: RP-HPLC
This protocol describes a general method for the analytical separation of Cyclo(-Ala-Ala) using a C18 column. This method can be adapted for purification by scaling up the column and flow rate.
Materials:
-
Crude or purified Cyclo(-Ala-Ala) sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
HPLC vials with septa
-
Syringe filters (0.22 µm)
Procedure:
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Dissolve the Cyclo(-Ala-Ala) sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter into a clean HPLC vial.[9]
-
-
HPLC Method:
-
Data Analysis:
-
Integrate the peak corresponding to Cyclo(-Ala-Ala).
-
For purity analysis, calculate the area percentage of the main peak relative to all other peaks in the chromatogram.
-
For quantification, a calibration curve should be generated using standards of known concentrations.
-
Experimental workflow for RP-HPLC analysis.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[10]
Experimental Protocol: Single-Crystal X-ray Crystallography
This protocol provides a general overview of the steps involved in determining the crystal structure of Cyclo(-Ala-Ala).
Materials:
-
High-purity Cyclo(-Ala-Ala) (>98%)
-
A selection of solvents for crystallization (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof)
-
Small vials or tubes
Procedure:
-
Crystallization:
-
The most critical and often most challenging step is growing single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[10]
-
Common crystallization techniques include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly.
-
Solvent Diffusion: Create a layered system with a solution of the compound in one solvent and a miscible "anti-solvent" (in which the compound is poorly soluble) layered on top. Crystals may form at the interface.
-
Vapor Diffusion: A drop containing the compound and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant, slowly increasing the concentration in the drop to induce crystallization.[11]
-
-
Screen a variety of solvents and conditions to find the optimal crystallization parameters.
-
-
Data Collection:
-
Carefully mount a suitable crystal on a goniometer head.
-
Place the crystal in a single-crystal X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data (intensities and positions of reflections) are processed.
-
The electron density map is calculated from the diffraction pattern, which allows for the initial placement of atoms.
-
The atomic positions and other parameters are refined computationally to best fit the experimental data, resulting in the final crystal structure.[11]
-
Biological Activity and Signaling Pathways
While specific signaling pathways for Cyclo(-Ala-Ala) are not extensively documented, many cyclic dipeptides are known to be involved in bacterial quorum sensing.[12] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. Some cyclic dipeptides can act as antagonists to quorum sensing receptors, thereby inhibiting virulence factor production and biofilm formation.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclo(-Ala-Ala) [myskinrecipes.com]
- 3. Buy Cyclo(-Ala-Ala) | 5845-61-4 [smolecule.com]
- 4. CYCLO(-ALA-ALA) synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. rsc.org [rsc.org]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Enzymatic Synthesis of Diketopiperazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of diketopiperazines (DKPs), a class of cyclic dipeptides with significant biological activities and potential for drug development.[1] This document covers the primary enzymatic strategies, including the use of Cyclodipeptide Synthases (CDPSs) and Nonribosomal Peptide Synthetases (NRPSs), as well as a versatile chemoenzymatic approach.
Introduction to Enzymatic DKP Synthesis
Diketopiperazines are a large and diverse family of natural products synthesized by a variety of organisms.[2] Their rigid cyclic structure confers metabolic stability and makes them attractive scaffolds for drug discovery.[3] Enzymatic synthesis offers several advantages over chemical methods, including high stereospecificity, milder reaction conditions, and the potential for generating novel DKP analogs through pathway engineering.[2][4]
The two major classes of enzymes responsible for DKP biosynthesis are:
-
Cyclodipeptide Synthases (CDPSs): These enzymes utilize two aminoacyl-tRNAs (aa-tRNAs) as substrates to catalyze the formation of the DKP ring.[5][6][7] CDPSs are often found in biosynthetic gene clusters alongside tailoring enzymes that further modify the DKP scaffold, leading to a wide array of natural products.[7][8]
-
Nonribosomal Peptide Synthetases (NRPSs): These large, modular enzymes assemble peptides from amino acid building blocks without the use of ribosomes. In some fungal NRPSs, a terminal condensation-like (C-T) domain is responsible for the cyclization and release of the DKP product.[9][10]
A promising chemoenzymatic method utilizes the adenylation (A) domain of tyrocidine synthetase A (TycA-A) to activate an amino acid, which then reacts with an amino acid ester to form a dipeptide ester that spontaneously cyclizes to the corresponding DKP.[2][11]
Data Presentation: Enzyme Specificity and Reaction Yields
The following tables summarize quantitative data on the substrate specificity and product yields for various enzymatic DKP synthesis methods.
Table 1: Substrate Specificity and Product Yields of Cyclodipeptide Synthases (CDPSs) from Streptomyces Strains
| Enzyme (Source Organism) | Primary DKP Product | Other DKP Products Detected | Total Yield (mg/L of E. coli culture) |
| CDPS 1 (Streptomyces sp.) | cyclo(L-Trp-L-Leu) | - | 46-211 |
| CDPS 2 (Streptomyces sp.) | cyclo(L-Trp-L-Pro) | - | 46-211 |
| CDPS 3 (Streptomyces sp.) | cyclo(L-Trp-L-Pro) | - | 46-211 |
| CDPS 4 (Streptomyces sp.) | cyclo(L-Trp-L-Trp) | - | 46-211 |
| CDPS 5 (Streptomyces sp.) | cyclo(L-Trp-L-Trp) | - | 46-211 |
| CDPS 6 (Streptomyces sp.) | cyclo(L-Trp-L-Trp) | - | 46-211 |
| CDPS 7 (Streptomyces sp.) | cyclo(L-Trp-L-Ala) | cyclo(L-Trp-L-Tyr) | 46-211 |
| CDPS 8 (Streptomyces sp.) | cyclo(L-Trp-L-Ala) | cyclo(L-Trp-L-Tyr) | 46-211 |
| CDPS 9 (Streptomyces sp.) | cyclo(L-Trp-L-Ala) | cyclo(L-Trp-L-Tyr) | 46-211 |
Data adapted from a study on nine new CDPS genes from eight Streptomyces strains expressed in E. coli.[12]
Table 2: Chemoenzymatic Synthesis of Diketopiperazines using TycA-A Adenylation Domain
| Substrate 1 (Amino Acid) | Substrate 2 (Amino Acid Ester) | DKP Product | Yield (mM) |
| L-Tryptophan | L-Proline methyl ester | cyclo(L-Trp-L-Pro) | 4.07 |
| Various Amino Acids | Various Amino Acid Esters | >128 different DKPs | Not specified |
This chemoenzymatic method has been shown to be versatile, producing over 128 different DKPs without racemization. The reaction yield for cyclo(L-Trp-L-Pro) was achieved in a bioreactor with pH control.[2][11]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key experimental workflows and biosynthetic pathways involved in the enzymatic synthesis of diketopiperazines.
Caption: General workflow for the enzymatic synthesis of diketopiperazines.
Caption: Catalytic mechanism of Cyclodipeptide Synthase (CDPS).
Caption: Chemoenzymatic synthesis of diketopiperazines using TycA-A.
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of His-tagged Cyclodipeptide Synthase (CDPS)
Objective: To produce and purify recombinant CDPS from E. coli for in vitro synthesis of diketopiperazines.
Materials:
-
E. coli BL21(DE3) cells
-
pET28a vector containing the CDPS gene with an N- or C-terminal His6-tag
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM HEPES (pH 7.0), 250 mM NaCl, 20 mM imidazole, 5% glycerol[13]
-
Wash Buffer: 50 mM HEPES (pH 7.0), 250 mM NaCl, 40 mM imidazole, 5% glycerol
-
Elution Buffer: 50 mM HEPES (pH 7.0), 250 mM NaCl, 300-500 mM imidazole, 5% glycerol[13][14]
-
Dialysis Buffer: 20 mM HEPES (pH 7.0), 250 mM NaCl, 5 mM 2-mercaptoethanol[13]
-
HisTrap HP column (or similar Ni-NTA affinity resin)
-
Size-exclusion chromatography column (e.g., Superdex 200)
Procedure:
-
Transformation and Expression: a. Transform the pET28a-CDPS plasmid into competent E. coli BL21(DE3) cells. b. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C. c. Inoculate a single colony into a starter culture and grow overnight at 37°C. d. Inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8. e. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate overnight at 16-20°C.[13]
-
Cell Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in ice-cold Lysis Buffer. c. Lyse the cells by sonication or using a high-pressure cell disruptor. d. Centrifuge the lysate to pellet cell debris.
-
Affinity Chromatography: a. Equilibrate the HisTrap HP column with Lysis Buffer. b. Load the clarified lysate onto the column. c. Wash the column with Wash Buffer until the A280 returns to baseline. d. Elute the His-tagged CDPS with Elution Buffer.
-
Size-Exclusion Chromatography (Optional Polishing Step): a. Concentrate the eluted protein if necessary. b. Equilibrate the size-exclusion column with Dialysis Buffer. c. Load the concentrated protein onto the column and collect fractions. d. Analyze fractions by SDS-PAGE to identify those containing the purified CDPS.
-
Protein Dialysis and Storage: a. Pool the fractions containing the pure CDPS and dialyze against Dialysis Buffer overnight at 4°C. b. Determine the protein concentration, flash-freeze in aliquots, and store at -80°C.
Protocol 2: In Vitro Enzymatic Synthesis of Diketopiperazines using Purified CDPS
Objective: To synthesize a specific diketopiperazine using a purified CDPS enzyme and aminoacyl-tRNA substrates.
Materials:
-
Purified CDPS enzyme
-
Aminoacyl-tRNA synthetases (aaRSs) specific for the desired amino acids
-
Total tRNA from E. coli or a specific tRNA pool
-
Amino acids
-
ATP and MgCl2
-
Reaction Buffer: 100 mM HEPES (pH 7.0), 100 mM KCl, 10 mM MgCl2, 5 mM ATP, 10 mM DTT[15]
-
Ethyl acetate or other suitable organic solvent for extraction
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the Reaction Buffer, amino acids (e.g., 500 µM each), and tRNA (e.g., 50 µM). b. Add the corresponding aaRS enzymes (e.g., 5 µM each). c. Initiate the reaction by adding the purified CDPS enzyme (e.g., 5 µM). d. Incubate the reaction at a suitable temperature (e.g., 30-37°C) for a defined period (e.g., 1-4 hours).
-
Product Extraction: a. Stop the reaction by adding an equal volume of ethyl acetate. b. Vortex thoroughly and centrifuge to separate the phases. c. Carefully collect the organic (upper) phase containing the DKP. d. Repeat the extraction process on the aqueous phase for better recovery. e. Evaporate the pooled organic phases to dryness.
-
Product Analysis: a. Resuspend the dried extract in a suitable solvent (e.g., methanol). b. Analyze the sample by HPLC or LC-MS. A typical HPLC method would involve a C18 column with a water/acetonitrile gradient.[16] c. Compare the retention time and mass spectrum of the product with an authentic standard if available. d. Quantify the product using a standard curve.
Protocol 3: One-Pot Chemoenzymatic Synthesis of Diketopiperazines using TycA-A
Objective: To synthesize a variety of diketopiperazines in a one-pot reaction using the adenylation domain of TycA-A.
Materials:
-
Purified TycA-A adenylation domain
-
Amino acid (Substrate 1)
-
Amino acid methyl ester hydrochloride (Substrate 2)
-
ATP and MgCl2
-
Inorganic pyrophosphatase (PPase)
-
Reaction Buffer: e.g., Tris-HCl buffer
-
pH meter and base solution (e.g., NaOH) for pH control
Procedure:
-
Reaction Setup: a. In a reaction vessel, combine the Reaction Buffer, amino acid, amino acid methyl ester, ATP, and MgCl2. b. Add the purified TycA-A enzyme and inorganic pyrophosphatase. c. Maintain the pH of the reaction mixture between 6.5 and 9.5, as the intramolecular cyclization is pH-dependent.[2][11] This can be achieved using a pH-stat or by periodic manual adjustment. d. Incubate the reaction at a suitable temperature (e.g., 30°C) with stirring.
-
Monitoring and Workup: a. Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC. b. Once the reaction is complete, stop it by denaturing the enzyme (e.g., by adding acid or organic solvent). c. Extract the DKP product as described in Protocol 2.
-
Purification and Analysis: a. Purify the DKP product by chromatography if necessary. b. Analyze the final product by HPLC, LC-MS, and NMR to confirm its identity and purity.
References
- 1. graphviz.org [graphviz.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Comprehensive Overview of the Cyclodipeptide Synthase Family Enriched with the Characterization of 32 New Enzymes [frontiersin.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Cyclization of Fungal Nonribosomal Peptides by a Terminal Condensation-Like Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]
- 10. Heterologous protein expression in E. coli [protocols.io]
- 11. Analysis of 51 cyclodipeptide synthases reveals the basis for substrate specificity [cea.fr]
- 12. pnas.org [pnas.org]
- 13. The Immobilization of a Cyclodipeptide Synthase Enables Biocatalysis for Cyclodipeptide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 15. Expression of a functional non-ribosomal peptide synthetase module in Escherichia coli by coexpression with a phosphopantetheinyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Protocol for N-methylation of Cyclic Peptides: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The N-methylation of cyclic peptides is a pivotal chemical modification strategy in medicinal chemistry, employed to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. This modification involves the substitution of a hydrogen atom on a backbone amide nitrogen with a methyl group. Such alterations can lead to increased metabolic stability, improved membrane permeability, and enhanced oral bioavailability.[1][2][3][4] This document provides detailed application notes and experimental protocols for the N-methylation of cyclic peptides, with a focus on on-resin techniques.
Application Notes
N-methylation introduces a conformational constraint on the peptide backbone, which can favor a bioactive conformation and increase binding affinity to a target.[4] Furthermore, the removal of the amide proton disrupts hydrogen bonding networks, which can decrease susceptibility to enzymatic degradation by proteases.[5] The synthesis of N-methylated peptides, however, presents challenges, primarily due to the steric hindrance at the N-methylated amine, which can impede subsequent amino acid coupling steps.[5][6]
Several methods have been developed to perform N-methylation, both in solution and on solid-phase. On-resin methylation is often preferred as it simplifies purification and allows for the site-specific modification of the peptide chain during solid-phase peptide synthesis (SPPS).[3] Key on-resin techniques include direct alkylation, the Mitsunobu reaction, and reductive amination for N-terminal methylation.[3][7]
Experimental Protocols
This section details various protocols for the N-methylation of peptides. The choice of method will depend on the specific peptide sequence and the desired location of the N-methylation.
On-Resin N-Methylation via Direct Alkylation
This widely used method involves the protection of the N-terminal amine, followed by methylation of the newly exposed secondary amine.[8] A common approach utilizes o-nitrobenzenesulfonyl (o-NBS) as a protecting group.[7][9]
Materials:
-
Peptide-bound resin
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)[9]
-
4-Dimethylaminopyridine (DMAP)[9]
-
N-Methylpyrrolidone (NMP)[9]
-
Dimethyl sulfoxide (DMSO)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[7]
-
2-Mercaptoethanol[7]
-
Dichloromethane (DCM)[11]
-
N,N-Dimethylformamide (DMF)[11]
Procedure:
-
Sulfonylation (o-NBS Protection):
-
Methylation:
-
Treat the resin with a solution of DBU (e.g., 2 equivalents) and dimethylsulfate or methyl iodide in NMP.[7]
-
Repeat the treatment if necessary to ensure complete methylation.
-
-
Deprotection (o-NBS Removal):
A recent optimized protocol has demonstrated that this entire three-step process can be significantly shortened from approximately 4 hours to 40 minutes while maintaining high yields.[9][12]
On-Resin N-Methylation of Cyclic Peptides
A specific protocol for the selective N-methylation of already cyclized peptides on the solid support has also been developed.[10]
Materials:
-
Resin-bound cyclic peptide[10]
-
Lithium tert-butoxide (LiOtBu) in dry Tetrahydrofuran (THF)[10]
-
Methyl iodide (CH₃I) in Dimethyl sulfoxide (DMSO)[10]
Procedure:
-
Add a filtered solution of LiOtBu in dry THF to the resin-bound cyclic peptide.[10]
-
After the appropriate reaction time, add a solution of excess CH₃I in DMSO.[10]
-
The reaction can lead to selective methylation depending on the conformation of the cyclic peptide.[10]
N-Terminal Dimethylation via Reductive Amination
This method is specific for the N-terminus of a peptide.[7]
Materials:
-
Peptide-bound resin with a free N-terminus
-
Formaldehyde (HCHO)[7]
-
Sodium cyanoborohydride (NaBH₃CN)[7]
-
Acetic acid (AcOH)[7]
-
N-Methylpyrrolidone (NMP)[7]
Procedure:
-
Swell the peptide-resin in NMP.[7]
-
Prepare a solution of NaBH₃CN (10 equivalents), HCHO (20 equivalents), and AcOH (8 equivalents) in NMP.[7]
-
Add the solution to the resin and agitate overnight at room temperature.[7]
-
Wash the resin thoroughly with NMP.[7]
Solution-Phase N-Methylation
While on-resin methods are common, solution-phase N-methylation can also be employed, particularly for smaller peptides.[13] One method involves the use of diazomethane after N-nosyl protection.[13]
Materials:
-
N-nosyl protected peptide in solution
-
Ethereal solution of diazomethane[13]
Procedure:
-
Synthesize the N-nosyl-protected peptide.[13]
-
Treat the protected peptide with an ethereal solution of diazomethane. The diazomethane acts as a base to generate the methyl diazonium ion in situ, which performs the methylation.[13]
Data Presentation
| Method | Key Reagents | Typical Reaction Time | Purity/Yield | Reference |
| On-Resin Direct Alkylation (Standard) | o-NBS-Cl, DMAP, DBU, Methylating Agent | ~4 hours | Good to Excellent | [9] |
| On-Resin Direct Alkylation (Optimized) | o-NBS-Cl, DMAP, DBU, Methylating Agent | ~40 minutes | Very Good to Excellent | [9][12] |
| On-Resin N-Methylation of Cyclic Peptide | LiOtBu, CH₃I | Varies | High selectivity observed | [10] |
| N-Terminal Reductive Amination | HCHO, NaBH₃CN, AcOH | Overnight | Efficient | [7] |
| Solution-Phase (Diazomethane) | N-nosyl protected peptide, Diazomethane | Varies | Excellent yield and purity reported | [13] |
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and analysis of N-methylated cyclic peptides.
Caption: General workflow for on-resin synthesis of N-methylated cyclic peptides.
Caption: Typical workflow for the purification and analysis of N-methylated peptides.[14][15]
References
- 1. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
Application Notes and Protocols: Cyclo(-Ala-Ala) and Diketopiperazines as Putative Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(-Ala-Ala), a member of the 2,5-diketopiperazine (DKP) class of cyclic dipeptides, represents a structurally intriguing scaffold for biological investigation. DKPs, formed from the condensation of two amino acids, are known for their conformational rigidity and enhanced stability against proteolytic degradation compared to their linear counterparts.[1][2] These characteristics make them attractive candidates in drug discovery and development.[3][4]
While extensive research has been conducted on various substituted DKPs, specific data on the enzyme inhibitory activity of the parent molecule, Cyclo(-Ala-Ala), is limited in publicly available literature. However, the broader class of DKPs has demonstrated a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects, often attributed to enzyme inhibition.[4][5][6]
This document provides an overview of the potential of Cyclo(-Ala-Ala) and other DKPs as enzyme inhibitors, supported by protocols for relevant enzyme assays and data from related compounds. Given the structural similarity of Cyclo(-Ala-Ala) to the D-alanyl-D-alanine dipeptide, its potential as an inhibitor of enzymes involved in bacterial cell wall synthesis, such as D-Ala:D-Ala ligase, warrants investigation. Furthermore, the general ability of DKPs to inhibit other enzymes like α-glucosidase is also considered.
Data Presentation: Enzyme Inhibition by Cyclic Dipeptides
| Cyclic Dipeptide | Target Enzyme | Inhibition Data (IC50/Ki) | Reference |
| Cyclo(His-Gly) | Thrombin | 36.7% inhibition | [7] |
| Cyclo(His-Ala) | Thrombin | 63.3% inhibition | [7] |
| Cyclo(His-Gly) | Thrombin-induced platelet aggregation | IC50: 0.0662 mM | [7] |
| Cyclo(His-Pro) | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | IC50: ~200 µM | [8] |
Experimental Protocols
Detailed methodologies for assessing the enzyme inhibitory potential of Cyclo(-Ala-Ala) and other diketopiperazines are provided below. These protocols are based on established assays for enzymes that are potential targets for this class of compounds.
Protocol 1: α-Glucosidase Inhibition Assay
This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help in the management of postprandial hyperglycemia.[9]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Cyclo(-Ala-Ala) or other test compounds
-
Acarbose (positive control)
-
0.1 M Phosphate buffer (pH 6.8)
-
1 M Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Solution Preparation: Prepare a 0.2 U/mL solution of α-glucosidase in 0.1 M phosphate buffer (pH 6.8).
-
Substrate Solution Preparation: Prepare a 2.5 mM solution of pNPG in 0.1 M phosphate buffer (pH 6.8).
-
Test Compound Preparation: Dissolve Cyclo(-Ala-Ala) and acarbose in the phosphate buffer to desired stock concentrations. Prepare serial dilutions to determine IC50 values.
-
Assay in 96-well Plate:
-
Add 20 µL of various concentrations of the test compound or positive control to respective wells.
-
Add 20 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.[10]
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution.[10]
-
-
Measurement: Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.[11]
-
Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction with buffer instead of the inhibitor, and A_sample is the absorbance with the test inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: D-Alanine:D-Alanine Ligase (Ddl) Inhibition Assay
D-Ala:D-Ala ligase is a crucial enzyme in bacterial cell wall peptidoglycan synthesis, making it an attractive target for antibiotics.[12] This protocol utilizes a malachite green-based assay to detect the inorganic phosphate (Pi) released from ATP hydrolysis during the ligation reaction.[13]
Materials:
-
Purified D-Ala:D-Ala ligase (DdlB) from E. coli or other bacterial sources.
-
D-Alanine
-
Adenosine triphosphate (ATP)
-
Cyclo(-Ala-Ala) or other test compounds
-
D-cycloserine (positive control)
-
Assay Buffer: 50 mM HEPES (pH 8.0), 10 mM MgCl₂, 50 mM KCl, 5 mM (NH₄)₂SO₄, 0.005% Triton X-114.[13][14]
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Assay in 96-well Plate:
-
To each well, add the components in the following order:
-
Assay buffer
-
Test compound at various concentrations (final DMSO concentration should be kept constant, e.g., 5%).[14]
-
D-alanine solution.
-
ATP solution.
-
-
Initiate the reaction by adding the Ddl enzyme solution.
-
For negative controls, add buffer or DMSO instead of the enzyme or inhibitor.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[13]
-
Detection: Stop the reaction and detect the released phosphate by adding 100 µL of Malachite Green reagent to each well.[13]
-
Measurement: After a 15-20 minute incubation at room temperature for color development, measure the absorbance at 620-650 nm.[13]
-
Calculation: Determine the amount of phosphate produced from a standard curve. Calculate the percentage of inhibition as described in Protocol 1 and determine the IC50 or Ki values.
Visualizations
Signaling Pathways and Experimental Workflows
To aid in the conceptualization of the experimental processes and potential biological implications, the following diagrams are provided.
Conclusion
Cyclo(-Ala-Ala), as a member of the diketopiperazine family, holds potential as a scaffold for the development of enzyme inhibitors. While direct evidence of its inhibitory activity is currently sparse, the established biological activities of other DKPs suggest that further investigation is warranted. The provided protocols for α-glucosidase and D-Ala:D-Ala ligase inhibition assays offer a starting point for researchers to explore the therapeutic potential of Cyclo(-Ala-Ala) and other novel cyclic dipeptides. The continued exploration of this class of compounds may lead to the discovery of new therapeutic agents for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 10. In vitro α-glucosidase inhibitory assay [protocols.io]
- 11. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacterial D-Ala-D-Ala ligase assay kits [profoldin.com]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclo(-Ala-Ala) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Cyclo(-Ala-Ala). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Cyclo(-Ala-Ala)?
A1: The primary methods for synthesizing Cyclo(-Ala-Ala), a type of diketopiperazine (DKP), are solution-phase synthesis and solid-phase peptide synthesis (SPPS).[1] Enzymatic synthesis is also a potential route, offering high stereoselectivity.[2][3]
Q2: Why is my Cyclo(-Ala-Ala) synthesis yield consistently low?
A2: Low yields are a common issue and can stem from several factors. The most frequent causes include incomplete cyclization of the linear dipeptide precursor, formation of side products like linear dipeptides or polymers, and product degradation under harsh reaction conditions.[4][5] High concentrations of the linear precursor can favor intermolecular polymerization over the desired intramolecular cyclization.[3]
Q3: What are the typical side products in Cyclo(-Ala-Ala) synthesis and how can I minimize them?
A3: The most common side products are the linear dipeptide (Ala-Ala) and higher molecular weight oligomers.[4] These arise from incomplete cyclization. To minimize their formation, it is crucial to use high-dilution conditions during the cyclization step to favor the intramolecular reaction.[4] Proper choice of coupling reagents and optimization of reaction time and temperature are also critical.
Q4: How does the choice of coupling reagent impact the yield?
A4: The choice of coupling reagent is critical for efficient formation of the linear dipeptide precursor and can also influence the cyclization step. Reagents like HBTU and HATU are commonly used for peptide coupling.[1] The optimal choice depends on the specific synthesis strategy (solution-phase vs. solid-phase) and the protecting groups used.
Q5: Can reaction temperature and time be optimized to improve yield?
A5: Yes, temperature and reaction time are key parameters. For thermal cyclization in solution-phase synthesis, temperatures are typically elevated (e.g., reflux in toluene or xylene) for several hours to overnight.[4] However, excessively high temperatures or prolonged reaction times can lead to racemization and degradation of the product.[3] It is essential to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal endpoint.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield of Cyclo(-Ala-Ala) | Incomplete cyclization of the linear dipeptide precursor. | - Optimize reaction temperature and time. Monitor reaction progress by TLC or LC-MS.[4]- Select an appropriate solvent that facilitates cyclization (e.g., toluene, xylene).[4]- If using a catalyst (e.g., acetic acid), screen different catalysts and optimize their concentration.[4] |
| Formation of linear polymers and other side products. | - Perform the cyclization reaction under high-dilution conditions (e.g., 0.01 M) to favor intramolecular cyclization.[4]- Add the linear dipeptide precursor slowly to the reaction mixture to maintain low concentration.[4] | |
| Degradation of the product. | - Minimize reaction time once completion is observed.[4]- Control the pH, as strong acidic or basic conditions can lead to hydrolysis of the diketopiperazine ring.[4] | |
| Presence of Impurities in the Final Product | Unreacted linear dipeptide precursor. | - Ensure complete coupling during the formation of the linear dipeptide by using a suitable coupling agent and monitoring the reaction to completion.[4]- Optimize purification methods such as column chromatography or recrystallization. |
| Racemization leading to diastereomeric impurities. | - Use milder coupling reagents and carefully control the reaction temperature during both linear peptide formation and cyclization.- Consider the use of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt).[3] | |
| Difficulty in Purifying Cyclo(-Ala-Ala) | Co-elution of impurities with similar polarity. | - Optimize chromatographic conditions by testing different solvent systems (mobile phases) and stationary phases.- Consider using preparative HPLC for high-purity requirements.[4] |
| Poor solubility of the crude product. | - Screen a range of solvents to find an appropriate one for purification.- The use of co-solvents may improve solubility.[4] |
Data Presentation: Synthesis Yield Comparison
| Synthesis Method | Key Parameters | Reported Yield Range | Factors Influencing Yield |
| Solution-Phase Synthesis | Thermal cyclization in high-boiling solvents (e.g., toluene, xylene).[4] | 40-70% | - Concentration: High dilution is crucial to prevent polymerization.[4]- Temperature: Optimal temperature promotes cyclization without causing degradation.[4] |
| Solid-Phase Synthesis (SPPS) | Cyclative cleavage from the resin (e.g., using 1% TFA in DCM or heat in toluene).[6] | Crude: 60-80%Purified: 30-50%[6] | - Resin Choice: Resins like 2-chlorotrityl chloride can be advantageous.[1]- Cleavage Conditions: The method of cleavage (acidic vs. thermal) can impact yield and purity.[6] |
| Enzymatic Synthesis | Use of non-ribosomal peptide synthetases (NRPSs) or other enzymes.[2][3] | Variable (highly dependent on the specific enzyme and substrate) | - Enzyme Activity and Stability: The efficiency of the biocatalyst is paramount.- Reaction Conditions: pH, temperature, and substrate concentration must be optimized for the specific enzyme.[2] |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Cyclo(-Ala-Ala)
This protocol involves the synthesis of the linear dipeptide followed by thermal cyclization.
Step 1: Synthesis of the Protected Linear Dipeptide (e.g., Boc-Ala-Ala-OMe)
-
Dissolve L-Alanine methyl ester hydrochloride (1.1 eq) in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0°C and add a base such as N,N-diisopropylethylamine (DIEA) (1.2 eq).
-
In a separate flask, dissolve Boc-L-Alanine (1.0 eq) and a coupling agent such as HBTU (1.1 eq) in DCM.
-
Add the Boc-Ala solution to the alanine methyl ester solution and stir at room temperature.
-
Monitor the reaction to completion using TLC.
-
Perform an aqueous workup and purify the protected dipeptide by silica gel column chromatography.
Step 2: Deprotection of the N-terminus
-
Dissolve the purified protected dipeptide in a solution of 4M HCl in dioxane or a 1:1 mixture of trifluoroacetic acid (TFA) in DCM.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).
-
Remove the solvent under reduced pressure to obtain the deprotected dipeptide ester hydrochloride.
Step 3: Cyclization
-
Dissolve the deprotected dipeptide in a high-boiling point solvent such as toluene under high-dilution conditions (e.g., 0.01 M).[4]
-
Add a weak base like triethylamine (TEA) (1.1 eq) to neutralize the hydrochloride salt.[4]
-
Heat the mixture to reflux (110-140°C) for 12-24 hours, monitoring the reaction by TLC or LC-MS.[4]
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude Cyclo(-Ala-Ala) by silica gel column chromatography.
Protocol 2: Solid-Phase Synthesis of Cyclo(-Ala-Ala) via Cyclative Cleavage
This protocol utilizes Fmoc-chemistry on a solid support.[1][6]
Step 1: Resin Preparation and Loading of the First Amino Acid (Fmoc-Ala-OH)
-
Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in anhydrous DCM.
-
In a separate vial, dissolve Fmoc-L-Ala-OH (1.5 eq relative to resin loading) and DIEA (4.0 eq relative to the amino acid) in anhydrous DCM.
-
Add the amino acid solution to the swelled resin and agitate.
-
Cap any unreacted sites on the resin using a capping solution (e.g., DCM:MeOH:DIEA).
Step 2: Synthesis of the Linear Dipeptide on Resin
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound alanine using a 20% solution of piperidine in DMF.
-
Coupling of the Second Amino Acid: Couple the second Fmoc-L-Ala-OH (3.0-4.0 eq) using a coupling agent like HBTU (3.0-3.9 eq) and DIEA (6.0-8.0 eq) in a suitable solvent. Monitor the coupling reaction using a Kaiser test.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal alanine with 20% piperidine in DMF.
Step 3: Cyclative Cleavage
-
Wash the dipeptidyl-resin thoroughly and dry it.
-
Suspend the resin in a solvent such as toluene and heat to reflux, or treat with a mild acidic solution like 1% TFA in DCM at room temperature.[6]
-
The heat or mild acid induces intramolecular aminolysis, leading to cyclization and cleavage of the Cyclo(-Ala-Ala) from the resin.
-
Monitor the reaction by HPLC-MS.
-
Once complete, filter the resin and collect the filtrate containing the crude product.
Step 4: Purification
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Precipitate the crude product by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate and purify further using preparative RP-HPLC.[6]
Visualizations
Caption: A generalized workflow for the solution-phase synthesis of Cyclo(-Ala-Ala).
Caption: A generalized workflow for the solid-phase synthesis of Cyclo(-Ala-Ala).
Caption: A logic diagram to guide troubleshooting for low synthesis yields.
References
Technical Support Center: Solid-Phase Peptide Cyclization
Welcome to the technical support center for solid-phase peptide cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the challenges encountered during the synthesis of cyclic peptides on a solid support.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in solid-phase peptide cyclization?
Low yields in solid-phase peptide cyclization can stem from a variety of factors throughout the synthesis and cyclization process. The primary culprits include:
-
Incomplete Coupling and Deprotection: The foundational steps of solid-phase peptide synthesis (SPPS) are critical. Incomplete coupling of amino acids or incomplete removal of the temporary N-terminal protecting group (e.g., Fmoc) leads to the formation of truncated or deletion sequences, which are impurities that reduce the overall yield of the desired full-length linear peptide precursor.
-
Peptide Aggregation: As the peptide chain elongates on the resin, it can fold into secondary structures (e.g., β-sheets) and aggregate. This aggregation can hinder the accessibility of reagents to the reactive sites, leading to incomplete coupling and deprotection reactions. Hydrophobic sequences are particularly prone to aggregation.
-
On-Resin Side Reactions: Several unwanted chemical reactions can occur on the solid support, diminishing the yield of the target peptide. Common side reactions include:
-
Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly susceptible to the formation of a five-membered succinimide ring, which can lead to chain termination or the formation of β-peptide linkages upon ring-opening.
-
Diketopiperazine Formation: At the dipeptide stage, especially with Proline in the first or second position, the peptide chain can cleave from the resin to form a cyclic dipeptide.
-
Racemization: The chirality of amino acids can be compromised during activation and coupling, leading to the formation of diastereomeric impurities.
-
-
Inefficient On-Resin Cyclization: The intramolecular ring-closing step is often a significant bottleneck. Factors such as steric hindrance, unfavorable peptide conformation on the resin, and competing intermolecular reactions can lead to low cyclization efficiency.
-
Intermolecular Reactions (Dimerization and Oligomerization): Instead of cyclizing intramolecularly, linear peptide chains on the resin can react with each other, forming dimers, trimers, and higher-order oligomers. This is particularly problematic at high resin loading.[1]
-
Premature Cleavage: The linkage of the peptide to the resin might not be completely stable to the reagents used during synthesis, leading to premature cleavage of the peptide from the support.
-
Issues During Final Cleavage and Deprotection: The final step of cleaving the cyclic peptide from the resin and removing side-chain protecting groups can also contribute to low yield. Incomplete cleavage results in loss of product, while harsh cleavage conditions can lead to degradation of the cyclic peptide. The choice of scavengers in the cleavage cocktail is crucial to prevent modification of sensitive residues.
Q2: How can I detect and characterize byproducts in my crude cyclic peptide?
Identifying the nature of impurities is the first step in troubleshooting low yields. The following analytical techniques are essential:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for assessing the purity of the crude product. A complex chromatogram with multiple peaks indicates the presence of various byproducts. By comparing the chromatograms of the linear precursor and the cyclized product, one can get an initial idea of the cyclization efficiency.
-
Mass Spectrometry (MS): Mass spectrometry is crucial for identifying the molecular weights of the components in the crude mixture.
-
Expected Mass: Confirmation of the desired cyclic peptide.
-
Mass of Linear Precursor: Indicates incomplete cyclization.
-
Higher Molecular Weights: Suggests the formation of dimers or oligomers.
-
Lower Molecular Weights: Points to truncated or deletion sequences from incomplete coupling or deprotection.
-
Unexpected Masses: May indicate side reactions such as aspartimide formation or modification of amino acid side chains.
-
-
Kaiser Test (Ninhydrin Test): This is a qualitative test performed on a few beads of resin during the synthesis to detect the presence of free primary amines. A positive result (blue color) after a coupling step indicates an incomplete reaction.
Q3: My peptide is prone to aggregation. What strategies can I use to improve the synthesis?
Peptide aggregation is a common challenge that can be addressed with several strategies:
-
"Difficult" Sequence Chemistry:
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides (oxazolidines derived from Ser or Thr) can disrupt the formation of secondary structures that lead to aggregation.
-
Backbone Protection: Using backbone-protected amino acids, such as those with the 2-hydroxy-4-methoxybenzyl (Hmb) group, can prevent interchain hydrogen bonding.
-
-
Synthesis Conditions:
-
Microwave-Assisted SPPS: Microwave energy can accelerate coupling and deprotection reactions and disrupt aggregates.
-
Elevated Temperature: Performing couplings at a higher temperature can help to break up secondary structures.
-
-
Resin and Solvent Choice:
-
Low-Loading Resin: Using a resin with a lower substitution level increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
-
Chaotropic Salts: Adding chaotropic salts like LiCl to the reaction mixture can disrupt secondary structures.
-
Solvent Choice: Using more polar solvents like N-methylpyrrolidone (NMP) or adding co-solvents like dimethyl sulfoxide (DMSO) can improve the solvation of the growing peptide chain.
-
Troubleshooting Guide: Low Cyclization Yield
This guide provides a systematic approach to troubleshooting low yields specifically during the on-resin cyclization step.
Problem 1: Inefficient Intramolecular Cyclization
Symptoms:
-
Low yield of the desired cyclic peptide.
-
Significant amount of linear peptide precursor remaining after the cyclization reaction, as observed by HPLC and MS.
-
Formation of dimers and higher oligomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inefficient on-resin cyclization.
Problem 2: Side Reactions During Cyclization
Symptoms:
-
Low purity of the crude cyclic peptide with multiple peaks in the HPLC chromatogram.
-
Identification of unexpected masses by MS, corresponding to byproducts of side reactions.
Common Side Reactions and Prevention Strategies:
| Side Reaction | Description | Prevention Strategy |
| Aspartimide Formation | The peptide backbone nitrogen attacks the side-chain ester of an Asp residue, forming a succinimide ring. This is particularly common during base-catalyzed steps like Fmoc deprotection. | - Use protecting groups for the Asp side chain that are more resistant to base-catalyzed cyclization, such as 3-tert-butyl-1,1-dioxo-2,3-dihydro-1H-benzo[d]isothiazole (Dbz).- Add HOBt to the piperidine solution for Fmoc deprotection. |
| Racemization | Loss of stereochemical integrity at the α-carbon of an amino acid, especially the C-terminal residue during activation for cyclization. | - Use coupling reagents known to suppress racemization, such as those based on ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).- Perform the cyclization at a lower temperature.- If possible, design the linear precursor to have a Gly or Pro at the C-terminus. |
| Diketopiperazine (DKP) Formation | Cyclization and cleavage of a dipeptide from the resin, most common with Pro, Pip, or Tic as one of the first two residues. | - Use sterically hindered resins like 2-chlorotrityl chloride resin.- Couple the second and third amino acids as a pre-formed dipeptide. |
Quantitative Data on Cyclization Optimization
Table 1: Comparison of Coupling Reagent Efficiency for a Difficult Decapeptide
This table summarizes the performance of different coupling reagents in the synthesis of the acyl carrier protein fragment 65-74, a sequence known to be difficult to synthesize due to aggregation.
| Coupling Reagent | Purity of Crude Product (%) |
| HBTU/HOBt | 65 |
| HATU/HOAt | 85 |
| HCTU | 82 |
| PyBOP/HOBt | 75 |
| DIC/Oxyma | 78 |
Data adapted from comparative studies on difficult peptide sequences.
Table 2: Effect of Resin Loading on Dimer Formation in Head-to-Tail Cyclization
This table illustrates the impact of resin loading capacity on the crude purity of a cyclic peptide, where a significant impurity is the dimer.
| Resin Loading (mmol/g) | Crude Purity of Cyclic Monomer (%) | Dimer Impurity (%) |
| 0.49 | ~28 | ~33 |
| 0.29 | ~30 | ~30 |
Data suggests that while lowering resin loading can in theory reduce intermolecular interactions, for some sequences, even a significant reduction may not completely eliminate dimerization.[1]
Key Experimental Protocols
Protocol 1: General On-Resin Head-to-Tail Cyclization
-
Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., Rink amide resin) using standard Fmoc-SPPS protocols.
-
N-Terminal Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (5x) and DCM (3x) to remove residual piperidine.
-
Cyclization:
-
Swell the resin in DMF.
-
Prepare a solution of the coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.
-
Add the cyclization solution to the resin and shake the reaction mixture at room temperature for 2-24 hours.
-
-
Monitoring the Reaction:
-
Withdraw a small sample of the resin beads.
-
Cleave the peptide from this small sample using a standard cleavage cocktail.
-
Analyze the cleaved sample by LC-MS to check for the disappearance of the linear precursor and the appearance of the cyclic product.
-
-
Final Cleavage and Deprotection:
-
Once the cyclization is complete, wash the resin extensively with DMF and DCM.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude cyclic peptide.
-
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC.
Protocol 2: Cleavage of Cyclic Peptides from the Resin
The choice of cleavage cocktail is critical to avoid degradation of the cyclic peptide and modification of sensitive amino acid residues.
Standard Cleavage Cocktail (for most peptides):
-
Reagent: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Procedure:
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Shake at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Cleavage Cocktail for Peptides with Sensitive Residues (e.g., Trp, Met, Cys):
-
Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v).
-
Procedure: Follow the same procedure as for the standard cleavage cocktail. The additional scavengers protect sensitive residues from alkylation and oxidation.
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for solid-phase peptide cyclization.
References
Preventing epimerization of Cyclo(-Ala-Ala) in basic solutions
Welcome to the technical support center for Cyclo(-Ala-Ala). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the epimerization of Cyclo(-Ala-Ala) in basic aqueous solutions. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern for Cyclo(-Ala-Ala)?
A1: Epimerization is a chemical process that inverts the stereochemical configuration at one of two or more chiral centers in a molecule.[1] Cyclo(-Ala-Ala) has two chiral centers at the alpha-carbons of the alanine residues. In a basic solution, a proton can be removed from one of these alpha-carbons, leading to the conversion of one stereoisomer into its diastereomer. For example, Cyclo(L-Ala-L-Ala) can convert into Cyclo(L-Ala-D-Ala). This is a significant concern as diastereomers have different three-dimensional structures, which can alter their biological activity, pharmacological properties, and complicate purification efforts, thereby compromising the quality and efficacy of the final product.[2][3]
Q2: What is the underlying mechanism of epimerization for Cyclo(-Ala-Ala) in basic solutions?
A2: The epimerization of Cyclo(-Ala-Ala) in a basic solution is initiated by the abstraction of an alpha-proton (the hydrogen atom attached to the alpha-carbon) by a base, such as a hydroxide ion (OH⁻).[1][4] This deprotonation results in the formation of a planar, achiral enolate intermediate. The subsequent reprotonation of this intermediate can occur from either face of the planar structure, leading to the original stereoisomer or its epimer. This process ultimately results in a mixture of diastereomers.[3][5]
Q3: Which diastereomer of Cyclo(-Ala-Ala) is more stable in basic solutions?
A3: Research indicates that in basic aqueous solutions, the homochiral forms, Cyclo(L-Ala-L-Ala) and Cyclo(D-Ala-D-Ala), are more stable than the heterochiral (or meso) form, Cyclo(L-Ala-D-Ala).[1][4] While the epimerization rate of the homochiral forms is higher, their rate of ring-opening (hydrolysis) is lower than that of the heterochiral form.[1][4] The combination of these reactions leads to the preferred stability of the homochiral diastereomers.[1][4]
Q4: What are the primary factors that influence the rate of epimerization?
A4: The primary factors that accelerate epimerization in peptides and related structures include:
-
Basicity (pH): The rate of epimerization is highly dependent on the concentration of the base. Higher pH values lead to a faster rate of alpha-proton abstraction and thus more rapid epimerization.[4][6]
-
Temperature: Increased temperature accelerates the rate of most chemical reactions, including epimerization.[2][7] To minimize epimerization, reactions should be conducted at lower temperatures where possible.[3][8]
-
Solvent: Polar solvents can increase the rate of epimerization.[8] Non-polar solvents are often preferred in synthetic steps to minimize this side reaction.[2]
-
Reaction Time: Longer exposure to basic conditions will result in a greater degree of epimerization. Therefore, reaction times should be minimized.[2]
Epimerization Troubleshooting Guide
| Problem / Observation | Probable Cause | Recommended Solution(s) |
| An unexpected peak corresponding to a diastereomer (e.g., Cyclo(L-Ala-D-Ala)) appears in the HPLC chromatogram after exposing Cyclo(L-Ala-L-Ala) to a basic solution. | Base-catalyzed epimerization. The basic conditions have caused the inversion of one of the chiral centers. | 1. Lower the pH: If the experimental conditions permit, reduce the pH of the solution to decrease the rate of proton abstraction. The stability of similar compounds is known to be greater in acidic or neutral solutions.[9][10]2. Reduce the Temperature: Perform the experiment at a lower temperature (e.g., 4°C or on an ice bath) to slow the reaction kinetics.[3][8]3. Minimize Exposure Time: Reduce the duration of the experiment or the time the compound is held in the basic solution.[2] |
| The yield of the desired Cyclo(-Ala-Ala) diastereomer is consistently low, with significant amounts of the epimerized product. | Reaction conditions are too harsh, leading to rapid epimerization and potentially competing side reactions like ring-opening hydrolysis. | 1. Optimize Base Concentration: Titrate the base concentration to find the minimum required to achieve the desired reaction without excessive epimerization. Refer to kinetic data to understand the impact of base concentration (see Data Summary below).2. Use a Non-Aqueous Solvent (for synthesis/processing): If applicable, switch to a non-polar aprotic solvent to suppress epimerization.[2][8] |
| Inconsistent results and variable levels of epimerization between experimental runs. | Poor control over experimental parameters. Minor variations in pH, temperature, or time can lead to significant differences in the extent of epimerization. | 1. Tightly Control pH: Use a calibrated pH meter and buffered solutions to maintain a consistent pH throughout the experiment.2. Maintain Constant Temperature: Use a temperature-controlled water bath or reaction block.3. Standardize Timings: Use a timer for all critical steps to ensure consistent exposure to basic conditions. |
Data Summary: Reaction Kinetics
The rate of change for Cyclo(-Ala-Ala) diastereomers in basic solutions involves both epimerization and ring-opening. The observed rate constants (k_obs) for the decrease of the starting cyclic dipeptide in NaOH solutions at 25°C are summarized below.
| Diastereomer | NaOH Concentration | Observed Rate Constant (k_obs, min⁻¹) | Primary Reactions | Reference |
| Homo-CP (e.g., Cyclo(L-Ala-L-Ala)) | 50 mM | 0.00033 | Epimerization & Ring-Opening | [4] |
| Hetero-CP (e.g., Cyclo(L-Ala-D-Ala)) | 25 mM | 0.0011 | Epimerization & Ring-Opening | [4] |
| Hetero-CP (e.g., Cyclo(L-Ala-D-Ala)) | 50 mM | 0.0062 | Epimerization & Ring-Opening | [4] |
Note: The rate of decrease for Hetero-CP is approximately 1.5 to 1.9 times larger than that of Homo-CP, indicating that the heterochiral form is less stable under these conditions.[4]
Visualizations
Caption: Base-catalyzed epimerization mechanism of Cyclo(L-Ala-L-Ala).
Caption: Troubleshooting decision tree for epimerization of Cyclo(-Ala-Ala).
Experimental Protocols
Protocol 1: Monitoring Epimerization of Cyclo(-Ala-Ala) using HPLC
This protocol is adapted from the methodology used to study the epimerization and ring-opening of Cyclo(-Ala-Ala) in basic solutions.[1][4]
Objective: To quantify the change in concentration of Cyclo(-Ala-Ala) diastereomers over time in a basic solution.
Materials:
-
Cyclo(L-Ala-L-Ala) or other diastereomer of interest
-
Sodium Hydroxide (NaOH) solutions of desired concentrations (e.g., 25 mM, 50 mM)
-
HPLC-grade water and acetonitrile
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., Lichrosorb R 100 RP-18, 250 x 4.6 mm) or a modern equivalent capable of separating the diastereomers.[4][11][12]
-
Volumetric flasks and pipettes
-
Quenching solution (e.g., 0.1 M HCl)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the Cyclo(-Ala-Ala) diastereomer in water. For example, dissolve 15 mg (0.106 mmol) in 20 mL of the desired NaOH solution to achieve a final concentration of 5.3 mmol/L.[4]
-
Reaction Initiation: Start the reaction by adding the Cyclo(-Ala-Ala) to the temperature-equilibrated (e.g., 25°C) NaOH solution. Start a timer immediately.
-
Sample Collection: At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing an equivalent volume of quenching solution (e.g., 100 µL of 0.1 M HCl) to neutralize the base and stop the epimerization reaction.
-
HPLC Analysis:
-
Data Analysis: Inject the quenched samples. Identify and integrate the peak areas corresponding to each diastereomer (e.g., Cyclo(L-Ala-L-Ala) and Cyclo(L-Ala-D-Ala)). Plot the concentration of each diastereomer as a function of time to determine the reaction kinetics. Chiral purity analysis is essential for accurately quantifying enantiomers and diastereomers.[11][13][14][15]
References
- 1. orientjchem.org [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. orientjchem.org [orientjchem.org]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. skpharmteco.com [skpharmteco.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 14. Chiral analysis - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Cyclo(-Ala-Ala) Purification
Welcome to the technical support center for the purification of Cyclo(-Ala-Ala). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this cyclic dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of Cyclo(-Ala-Ala)?
A1: During solid-phase peptide synthesis (SPPS) of the linear Ala-Ala precursor, several impurities can arise. These include deletion sequences (where an alanine residue is missing) and insertion sequences (containing an extra alanine residue)[1][2][3]. Incomplete removal of protecting groups from the amino acid side chains can also lead to peptide-protection adducts[3]. Furthermore, racemization of the alanine residues can occur, resulting in diastereomeric impurities[3]. During the cyclization step, the linear dipeptide precursor is also a common impurity if the reaction does not go to completion[4].
Q2: My crude Cyclo(-Ala-Ala) has poor solubility in my initial purification solvent. What can I do?
A2: Poor solubility is a common challenge. You can try several approaches:
-
Solvent Screening: Test a range of solvents to find one in which Cyclo(-Ala-Ala) is soluble while impurities are less soluble, or vice-versa.
-
Co-solvents: Using a mixture of solvents can enhance solubility. For reversed-phase HPLC, dissolving the crude product in a small amount of a strong organic solvent like DMSO before diluting with the mobile phase is a common practice[4].
-
pH Adjustment: The solubility of cyclic dipeptides can be influenced by pH. You can perform a pH titration on a small sample to identify a pH at which solubility is maximized.
-
Temperature Modification: Gently warming the solvent may increase the solubility of your compound.
Q3: I am observing low yields after purification. What are the potential causes and solutions?
A3: Low yields can stem from several factors throughout the synthesis and purification process:
-
Incomplete Cyclization: The conversion of the linear dipeptide to Cyclo(-Ala-Ala) may be inefficient. Optimizing the reaction time, temperature, and catalyst for the cyclization step is crucial[5].
-
Product Degradation: Cyclo(-Ala-Ala) might degrade under harsh reaction or purification conditions. Minimizing reaction times and controlling the pH can help prevent degradation[5].
-
Suboptimal Purification Method: The chosen purification technique may not be suitable for your scale or impurity profile. It is important to select a method that balances purity and yield. For instance, while preparative HPLC can offer high purity, it may result in lower yields compared to crystallization for large-scale purification.
Q4: Which analytical techniques are recommended for assessing the purity of Cyclo(-Ala-Ala)?
A4: The most common and reliable techniques for purity assessment are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection: This is a standard method for quantifying purity. Detection is typically performed at a wavelength of around 214 nm, corresponding to the peptide bond[4].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both purity information and mass confirmation of the desired product, helping to identify impurities based on their mass-to-charge ratio.
Troubleshooting Guides
HPLC Purification Troubleshooting
This guide addresses common issues encountered during the purification of Cyclo(-Ala-Ala) by High-Performance Liquid Chromatography (HPLC).
| Problem | Potential Cause(s) | Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with the column stationary phase.- Column overload.- Mismatch between sample solvent and mobile phase. | - Use a mobile phase with an acidic modifier (e.g., 0.1% TFA).- Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase. |
| Poor Peak Shape (Fronting) | - Column overload.- Column bed degradation. | - Reduce the sample concentration or injection volume.- Flush or replace the column. |
| Split or Shoulder Peaks | - Co-eluting impurities.- Presence of diastereomers.- Column contamination or void. | - Optimize the gradient to improve separation.- Use mass spectrometry (LC-MS) to check for species with the same mass.- Flush or replace the column. |
| Inconsistent Retention Times | - Inadequate column equilibration between runs.- Fluctuations in column temperature.- Changes in mobile phase composition. | - Ensure sufficient re-equilibration time.- Use a column oven for temperature control.- Prepare fresh mobile phase daily and ensure proper mixing. |
| High Backpressure | - Blockage in the system (e.g., column frit, tubing).- Particulate matter in the sample. | - Reverse flush the column (if permissible by the manufacturer).- Check and replace any blocked tubing.- Filter the sample through a 0.22 µm filter before injection[4]. |
Experimental Protocols
Protocol 1: Purification of Cyclo(-Ala-Ala) by Preparative RP-HPLC
This protocol provides a general method for the purification of Cyclo(-Ala-Ala) using preparative reversed-phase HPLC.
1. Materials and Reagents:
-
Crude Cyclo(-Ala-Ala)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 10 µm particle size)[4]
-
Analytical C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)[4]
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas the solution for at least 15 minutes[4].
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution for at least 15 minutes[4].
3. Sample Preparation:
-
Dissolve the crude Cyclo(-Ala-Ala) powder in Mobile Phase A to a concentration of approximately 5-10 mg/mL[4].
-
If solubility is an issue, a minimal amount of DMSO can be used to first dissolve the sample, followed by dilution with Mobile Phase A[4].
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter into a clean vial to remove any particulate matter prior to injection[4].
4. Analytical HPLC Method (for purity assessment):
-
Column: Analytical C18, 5 µm, 250 x 4.6 mm[4]
-
Flow Rate: 1.0 mL/min[4]
-
Gradient: 5% to 50% Mobile Phase B over 20 minutes[4]
-
Detection: UV at 214 nm[4]
-
Injection Volume: 10 µL[4]
5. Preparative HPLC Method:
-
Column: Preparative C18, 10 µm, 250 x 21.2 mm[4]
-
Flow Rate: 20.0 mL/min[4]
-
Gradient: A typical starting point is 10% to 40% Mobile Phase B over 30 minutes. This should be optimized based on the analytical run to achieve the best separation of the target peak from impurities[4].
-
Detection: UV at 214 nm[4]
-
Injection Volume: 1-5 mL (dependent on concentration and column loading capacity)[4]
6. Fraction Collection and Post-Purification Processing:
-
Collect fractions corresponding to the main peak of interest as it elutes from the column. It is advisable to collect the beginning, apex, and tail of the peak in separate fractions[4].
-
Analyze the purity of each collected fraction using the analytical HPLC method described above[4].
-
Pool the fractions that meet the desired purity level (e.g., >98%)[4].
-
Freeze the pooled fractions at -80 °C.
-
Lyophilize the frozen solution until all the solvent is removed, yielding the purified Cyclo(-Ala-Ala) as a white powder[4].
Protocol 2: Purification of Cyclo(-Ala-Ala) by Crystallization
Crystallization can be a highly effective and scalable purification method for obtaining high-purity Cyclo(-Ala-Ala). The key is to find a suitable solvent or solvent system.
1. Solvent Selection:
-
The ideal solvent should dissolve Cyclo(-Ala-Ala) at an elevated temperature but have low solubility at room temperature or below[6].
-
Common solvents to screen for the crystallization of cyclic dipeptides include water, ethanol, methanol, isopropanol, ethyl acetate, and mixtures thereof.
-
For a two-solvent system, one solvent should readily dissolve Cyclo(-Ala-Ala) at room temperature, while the second (miscible) solvent should be one in which it is poorly soluble.
2. General Crystallization Procedure:
-
Place the crude Cyclo(-Ala-Ala) in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Add a minimal amount of solvent to ensure the solution is saturated.
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals[7].
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
3. Recrystallization:
-
To further improve purity, a second crystallization (recrystallization) can be performed by repeating the above steps with the collected crystals.
Data Presentation
Table 1: Comparison of Purification Techniques for Cyclic Dipeptides (Illustrative)
| Purification Method | Typical Purity | Typical Yield | Scalability | Cost | Key Considerations |
| Preparative RP-HPLC | >98% | 60-80% | Moderate | High | High resolution, good for complex mixtures, solvent intensive. |
| Crystallization | >99% | 70-90% | High | Low | Requires a suitable solvent system, very cost-effective for large scale. |
| Solvent Extraction | Variable | Variable | High | Low | Depends on the differential solubility of the product and impurities, often used as an initial purification step. |
Note: The values presented in this table are illustrative and can vary significantly based on the specific experimental conditions, the nature of the impurities, and the scale of the purification.
Visualizations
References
- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 2. mdpi.com [mdpi.com]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. EP0511866A2 - Process for the crystallization of cyclic lipopeptides - Google Patents [patents.google.com]
Technical Support Center: Side Reactions in Diketopiperazine Synthesis
Welcome to the Technical Support Center for Diketopiperazine (DKP) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation, and why is it a significant side reaction?
A1: Diketopiperazine (DKP) formation is an intramolecular cyclization of a dipeptide or its ester, resulting in a stable six-membered ring.[1][2] In solid-phase peptide synthesis (SPPS), this can lead to the premature cleavage of the dipeptide from the resin, a phenomenon known as "traceless" cleavage, which reduces the yield of the target peptide without generating a detectable impurity in the final product.[1] This side reaction is a major concern as it lowers the overall efficiency of the synthesis and can complicate purification processes.
Q2: What are the primary factors that promote DKP formation?
A2: Several factors can significantly influence the rate of DKP formation:
-
Peptide Sequence: Sequences containing a proline residue at the second position (from the N-terminus) are highly susceptible to DKP formation.[2] Other amino acids that favor a cis-amide bond, such as other secondary amino acids, can also increase the likelihood of this side reaction.[1][3]
-
Resin Type: The choice of solid support in SPPS plays a crucial role. Resins that form an ester linkage with the peptide, such as Wang resin, are more prone to DKP formation and subsequent cleavage.[1][2] In contrast, more sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin can suppress this side reaction.[1]
-
Deprotection Conditions: The basic conditions used for Fmoc-deprotection, typically 20% piperidine in DMF, are known to catalyze DKP formation.[2] The basicity of the amine enhances the nucleophilicity of the N-terminal amine, promoting the intramolecular attack.[2]
-
Temperature and Time: Elevated temperatures and prolonged reaction times during both deprotection and coupling steps can increase the incidence of DKP formation.[2]
-
Solvent: The solvent can influence the conformation of the peptide-resin and the rate of cyclization.[2] Some studies suggest that less polar solvents may increase the rate of DKP formation.
Q3: What is epimerization in the context of DKP synthesis, and how can it be minimized?
A3: Epimerization is the change in the stereochemical configuration at one of the chiral centers of the amino acid residues within the DKP ring.[4] This side reaction is often promoted by basic, acidic, or high-temperature conditions and can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product.[5] To minimize epimerization, it is recommended to use milder reaction conditions, screen for optimal catalysts that do not promote racemization, and carefully control the pH throughout the synthesis and workup.[5] The addition of certain additives, like copper(II) salts, during coupling has also been shown to suppress epimerization.[6]
Q4: What is aspartimide formation, and when is it most likely to occur?
A4: Aspartimide formation is a side reaction specific to peptides containing aspartic acid (Asp). It involves the cyclization of the Asp side chain with the backbone amide nitrogen, forming a five-membered succinimide ring. This is particularly problematic during Fmoc-SPPS, as the basic conditions of Fmoc deprotection can trigger this reaction. The resulting aspartimide can then be opened by the base (e.g., piperidine) or water to form a mixture of α- and β-aspartyl peptides, which are often difficult to separate. Sequences with Asp followed by a small amino acid like glycine (Gly) are especially prone to this side reaction.
Troubleshooting Guides
This section provides systematic guidance for diagnosing and resolving common issues encountered during DKP synthesis.
Issue 1: Low Yield of the Desired Product
A low yield of the final diketopiperazine or the target peptide in SPPS can be attributed to several factors, with "traceless" DKP formation being a primary culprit.
Caption: A workflow to diagnose the cause of low yield in DKP synthesis.
| Deprotection Reagent | Peptide Sequence | Resin | DKP Formation (%) | Reference |
| 20% Piperidine/DMF | Fmoc-His(Trt)-Pro-OH | CTC | 13.8 | [7] |
| 5% Piperidine/DMF | Fmoc-His(Trt)-Pro-OH | CTC | 12.2 | [7] |
| 5% Piperazine/DMF | Fmoc-His(Trt)-Pro-OH | CTC | < 4 | [7] |
| 2% DBU, 5% Piperazine/NMP | Fmoc-His(Trt)-Pro-OH | CTC | Significantly Reduced | [7] |
Protocol 1: Standard Fmoc Deprotection in SPPS (Prone to DKP Formation) [1]
-
Resin Swelling: Swell the Wang resin in dichloromethane (DCM), followed by washing with dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) to the resin using a suitable coupling agent (e.g., HOBt/DIC) in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for 15 minutes.
-
Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) using a suitable coupling agent (e.g., HATU/DIPEA) in DMF.
-
Cleavage and Analysis: Cleave a small amount of the dipeptidyl resin and analyze by HPLC to quantify the desired dipeptide and the DKP byproduct.
Protocol 2: Minimized DKP Formation during Fmoc-Deprotection in SPPS [1]
-
Resin and First Amino Acid Coupling: Use 2-chlorotrityl chloride (2-CTC) resin and couple the first Fmoc-protected amino acid as described in Protocol 1.
-
Optimized Fmoc Deprotection:
-
Prepare a solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in N-methyl-2-pyrrolidone (NMP).
-
Treat the resin with the deprotection solution for 5 minutes.
-
Drain and repeat the treatment with a fresh portion of the deprotection solution for 10 minutes.
-
Thoroughly wash the resin with NMP.
-
-
Second Amino Acid Coupling: Proceed with the coupling of the second amino acid as in Protocol 1.
-
Cleavage and Analysis: Cleave the dipeptide from the resin and analyze by HPLC to confirm the reduction in DKP formation.
Issue 2: Presence of Diastereomeric Impurities (Epimerization)
The presence of diastereomers indicates that epimerization has occurred at one or both of the chiral centers of the diketopiperazine.
Caption: A workflow to diagnose and resolve epimerization issues.
| Coupling Method | Additive | D-Epimer Formation (%) | Reference |
| Carbodiimide | None | High | [6] |
| Carbodiimide | HOBt | Variable | [6] |
| Carbodiimide | HOBt + CuCl₂ | < 0.1 | [6] |
| Uronium Salts | None | Variable | [6] |
Protocol 3: Epimerization Suppression in Peptide Coupling [6]
-
Reactant Preparation: Dissolve the N-protected amino acid or peptide fragment and the free amino acid component in a suitable solvent system.
-
Additive Addition: Add 1-hydroxybenzotriazole (HOBt) and copper(II) chloride (CuCl₂) to the reaction mixture.
-
Coupling Reaction: Initiate the coupling by adding a carbodiimide-based coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until completion.
-
Workup and Analysis: Perform an appropriate workup to isolate the product and analyze for the presence of diastereomeric impurities by chiral HPLC or other suitable methods.
Issue 3: Aspartimide-Related Impurities
The presence of impurities with the same mass as the target peptide but different retention times, or masses corresponding to piperidide adducts, may indicate aspartimide formation.
Caption: A workflow for addressing aspartimide-related side reactions.
| Asp Protecting Group | Peptide Sequence | Aspartimide-related Impurities (%) | Reference |
| Fmoc-Asp(OtBu)-OH | VKDGYI | High | |
| Fmoc-Asp(OMpe)-OH | VKDGYI | Significantly Reduced |
Note: Specific quantitative data for direct comparison is often sequence-dependent and can vary. The trend of reduced aspartimide formation with bulkier protecting groups is well-established.
Protocol 4: Minimizing Aspartimide Formation
-
Select Appropriate Protecting Group: For Asp residues in sequences prone to aspartimide formation (e.g., Asp-Gly), use a sterically hindered side-chain protecting group such as 3-methyl-3-pentyl (OMpe).
-
Modified Fmoc Deprotection:
-
Prepare the standard 20% piperidine in DMF solution.
-
Add 0.1 M HOBt to the deprotection solution.
-
Perform the deprotection steps as usual. The HOBt acts as a proton source to neutralize the newly formed piperidinium ion, reducing the overall basicity of the microenvironment around the peptide-resin.
-
-
Coupling and Cleavage: Proceed with the synthesis and final cleavage as per standard protocols.
-
Analysis: Analyze the crude product by HPLC and mass spectrometry to confirm the reduction of aspartimide-related impurities.
By following these troubleshooting guides and implementing the provided protocols, researchers can effectively minimize common side reactions in diketopiperazine synthesis, leading to higher yields and purer products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Synthetic Cyclo(-Ala-Ala)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of synthetic Cyclo(-Ala-Ala), also known as (3S,6S)-3,6-dimethylpiperazine-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic Cyclo(-Ala-Ala)?
A1: Common impurities include unreacted L-alanine, the linear dipeptide Ala-Ala, and polymeric byproducts.[1][2] Depending on the synthetic route, diastereomers such as Cyclo(-L-Ala-D-Ala) may also be present.[3]
Q2: What is a general strategy for purifying crude Cyclo(-Ala-Ala)?
A2: A typical purification strategy involves an initial purification step to remove the bulk of impurities, followed by a final polishing step to achieve high purity. The initial step is often recrystallization or flash chromatography, while the final step is typically preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Q3: How can I confirm the purity of my final Cyclo(-Ala-Ala) product?
A3: The purity of Cyclo(-Ala-Ala) can be assessed using analytical RP-HPLC, which can separate the cyclic dipeptide from its linear precursor and other impurities.[4] Structural confirmation can be achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).[5]
Purification Troubleshooting Guides
This section addresses specific issues that may arise during the purification of Cyclo(-Ala-Ala) and offers potential causes and solutions.
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Crystal Formation | - The solvent is too good, and the compound remains soluble even at low temperatures.[6]- Too much solvent was used.[6]- The solution was cooled too rapidly, leading to oiling out rather than crystallization. | - Select a solvent system where Cyclo(-Ala-Ala) has high solubility at elevated temperatures and low solubility at room or lower temperatures.[7]- Use the minimum amount of hot solvent necessary to dissolve the crude product.[6]- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[7] |
| Oiling Out | - The compound's melting point is lower than the boiling point of the solvent.- The solution is supersaturated. | - Use a lower-boiling point solvent or a solvent mixture.[7]- Add a slightly larger volume of the hot solvent before cooling. |
| Poor Purity After Recrystallization | - Impurities co-precipitated with the product.- Inefficient removal of the mother liquor. | - Perform a second recrystallization.[7]- Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration.[6] |
Reversed-Phase HPLC Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Tailing: Secondary interactions with the stationary phase, column overload, or inappropriate mobile phase pH.- Fronting: Column overload or a void in the column packing. | - Tailing: Add a competing agent like trifluoroacetic acid (TFA) to the mobile phase, reduce the sample load, or adjust the mobile phase pH.[8]- Fronting: Reduce the sample concentration or injection volume. If the problem persists, the column may need to be repacked or replaced. |
| Poor Resolution Between Cyclo(-Ala-Ala) and Impurities | - Inappropriate mobile phase gradient.- Unsuitable stationary phase. | - Optimize the gradient by making it shallower to increase the separation between closely eluting peaks.- Try a different stationary phase with alternative selectivity (e.g., C8, Phenyl-Hexyl).[5] |
| Variable Retention Times | - Inadequate column equilibration.- Fluctuations in mobile phase composition or temperature.- Column degradation. | - Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.- Prepare fresh mobile phase daily and use a column oven to maintain a consistent temperature.- If retention times consistently decrease, the column may be degrading and require replacement. |
Experimental Protocols
Protocol 1: Recrystallization of Cyclo(-Ala-Ala)
This protocol describes a general method for the purification of Cyclo(-Ala-Ala) by recrystallization. The choice of solvent is critical and may require some initial screening.
Materials:
-
Crude Cyclo(-Ala-Ala)
-
Recrystallization solvent (e.g., ethanol/water mixture, acetone/hexane mixture)[7][9]
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude Cyclo(-Ala-Ala) in an Erlenmeyer flask.
-
Add a minimal amount of the chosen "good" solvent (e.g., ethanol or acetone) to the flask.
-
Gently heat the mixture to dissolve the solid. Add more of the "good" solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.[10]
-
Slowly add the "poor" solvent (e.g., water or hexane) dropwise to the hot solution until the solution becomes slightly cloudy (the saturation point).[11]
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture.
-
Dry the purified crystals under vacuum.
Expected Yield: The yield will depend on the purity of the crude material and the chosen solvent system. Yields can range from 60-90%.
Protocol 2: Analytical Reversed-Phase HPLC for Purity Assessment
This method is for assessing the purity of the crude material and the collected fractions.
Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Column Temperature | Ambient (~25 °C) |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve a small amount of the sample in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.[12]
Protocol 3: Preparative Reversed-Phase HPLC for High-Purity Isolation
This method is for the large-scale purification of Cyclo(-Ala-Ala). The gradient may be optimized based on the results from the analytical run to better resolve the target peak from nearby impurities.
Instrumentation and Conditions:
| Parameter | Condition |
| Column | Preparative C18, 10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% to 40% B over 30 minutes (or as optimized) |
| Flow Rate | 20.0 mL/min |
| Detection | UV at 214 nm |
| Column Temperature | Ambient (~25 °C) |
| Injection Volume | 1-5 mL (dependent on concentration and column loading) |
Sample Preparation: Dissolve the crude or partially purified Cyclo(-Ala-Ala) in Mobile Phase A to a concentration of approximately 5-10 mg/mL. If solubility is an issue, a minimal amount of a stronger solvent like DMSO can be used for initial dissolution, followed by dilution with Mobile Phase A. Filter the sample solution before injection.[12]
Fraction Collection and Post-Purification Processing:
-
Collect fractions corresponding to the main peak of interest as it elutes from the column.
-
Analyze the purity of each collected fraction using the analytical HPLC method described above.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Freeze the pooled fractions and lyophilize to yield the purified Cyclo(-Ala-Ala) as a white powder.[12]
Alternative Chromatography Techniques
While reversed-phase HPLC is the most common chromatographic method for purifying cyclic dipeptides, other techniques can be employed, especially for challenging separations.
| Technique | Principle of Separation | Application for Cyclo(-Ala-Ala) Purification |
| Normal-Phase Chromatography | Separation based on polarity, using a polar stationary phase (e.g., silica) and a non-polar mobile phase. | Useful for separating protected peptide fragments that have limited solubility in aqueous solutions.[3] Can be effective in separating diastereomers. |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. Larger molecules elute first.[9] | Can be used to separate the larger polymeric byproducts from the smaller Cyclo(-Ala-Ala) and its linear precursor.[13] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds on a polar stationary phase with a high organic content mobile phase.[14][15] | Offers alternative selectivity to reversed-phase chromatography and can be beneficial for separating highly polar impurities.[14] |
Visualizations
Caption: General workflow for the purification of synthetic Cyclo(-Ala-Ala).
Caption: A logical troubleshooting workflow for purity issues with Cyclo(-Ala-Ala).
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. biotage.com [biotage.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. technosaurus.co.jp [technosaurus.co.jp]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. sepax-tech.com [sepax-tech.com]
- 14. HILIC | PeptiStar Inc., [peptistar.com]
- 15. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]
Technical Support Center: Degradation Pathways for Cyclic Dipeptides in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), in solution. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for cyclic dipeptides in aqueous solutions?
A1: The main degradation pathway for cyclic dipeptides in aqueous solution is the hydrolysis of one of the two amide bonds within the diketopiperazine ring. This results in the formation of a linear dipeptide. This linear dipeptide can be further hydrolyzed into its constituent amino acids. The rate of these hydrolysis reactions is influenced by factors such as pH, temperature, and the specific amino acid residues comprising the cyclic dipeptide. Under certain conditions, such as in the presence of specific microbial enzymes, the degradation can be significantly accelerated.[1][2][3]
Q2: How does pH affect the stability of cyclic dipeptides?
A2: The stability of cyclic dipeptides is significantly dependent on pH. Generally, they are most stable in the neutral to slightly acidic pH range (pH 3-8).[4][5] Under strongly acidic (pH < 3) or alkaline (pH > 8) conditions, the rate of hydrolysis increases.[4][5] The specific pH at which a cyclic dipeptide is most stable can vary depending on its amino acid composition.
Q3: Are cyclic dipeptides susceptible to enzymatic degradation?
A3: Cyclic dipeptides are generally more resistant to enzymatic degradation by proteases and peptidases compared to their linear counterparts.[6][7] This resistance is attributed to their constrained cyclic structure. However, some specific microbial enzymes have been identified that can hydrolyze certain cyclic dipeptides.[1][2][3] For example, strains of Paenibacillus chibensis and Streptomyces flavovirens have been shown to degrade cyclo(L-Asp-L-Phe).[1][7] When working with biological systems, such as cell cultures, enzymatic degradation should be considered as a potential degradation pathway, especially in the presence of serum.[8]
Q4: What is the influence of the amino acid side chains on the stability of cyclic dipeptides?
A4: The nature of the amino acid side chains plays a crucial role in the stability of cyclic dipeptides. The rate of diketopiperazine formation from linear peptides, which is the reverse of hydrolysis, is influenced by the amino acid at the N-terminus. Peptides with charged or polar side chains at the N-terminus tend to form diketopiperazines more rapidly, suggesting that the corresponding cyclic dipeptides may be less stable.[9][10] Conversely, peptides with nonpolar alkyl side chains are more stable.[9][10] Proline-containing cyclic dipeptides are particularly common in nature and are often formed during heating and fermentation of food products.[10][11][12]
Q5: How does temperature impact the degradation rate of cyclic dipeptides?
A5: As with most chemical reactions, the degradation of cyclic dipeptides is accelerated at higher temperatures. Kinetic studies on the formation of diketopiperazines from linear peptides have shown a clear temperature dependence, and this relationship also applies to the reverse reaction of hydrolysis. For example, the cleavage rates of cyclic diglycine have been measured at 95°C.[2]
Troubleshooting Guides
This section addresses common issues that may arise during the experimental investigation of cyclic dipeptide degradation.
Problem 1: Inconsistent or non-reproducible degradation rates.
| Possible Cause | Troubleshooting Steps |
| Inconsistent pH of the solution | - Verify and buffer the pH: Always use a suitable buffer system to maintain a constant pH throughout the experiment. Prepare fresh buffers for each experiment and verify the pH before use. |
| Temperature fluctuations | - Use a temperature-controlled environment: Conduct experiments in a water bath, incubator, or other temperature-controlled device to ensure a constant and uniform temperature. |
| Microbial contamination | - Work under sterile conditions: Use sterile buffers and glassware. If working with biological samples, consider adding a broad-spectrum antimicrobial agent if it does not interfere with the analysis. |
| Variability in sample preparation | - Standardize all procedures: Ensure that all steps of sample preparation, including dissolution, dilution, and storage, are performed consistently for all samples. |
| Inconsistent mixing | - Ensure thorough mixing: Vortex or gently agitate solutions after adding the cyclic dipeptide to ensure a homogenous mixture at the start of the experiment. |
Problem 2: Unexpected peaks in the chromatogram (HPLC/LC-MS).
| Possible Cause | Troubleshooting Steps |
| Contamination of the mobile phase or system | - Run a blank gradient: Inject the mobile phase or sample solvent without the analyte to check for system peaks. If peaks are present, prepare fresh mobile phase and flush the system.[13] |
| Sample degradation during analysis | - Use an autosampler with temperature control: If available, keep the sample vial tray cooled to minimize degradation while waiting for injection. |
| Formation of adducts in the mass spectrometer | - Optimize MS parameters: Adjust the source conditions (e.g., temperature, gas flow) to minimize in-source fragmentation or adduct formation. |
| Presence of impurities in the starting material | - Analyze the starting material: Run a chromatogram of the cyclic dipeptide at time zero to identify any pre-existing impurities. |
| Side reactions other than hydrolysis | - Characterize the unexpected peaks: Use mass spectrometry (MS) to determine the molecular weight of the unknown peaks. This can help identify potential side reactions such as oxidation or epimerization. |
Problem 3: Difficulty in separating the cyclic dipeptide from its linear degradation product by HPLC.
| Possible Cause | Troubleshooting Steps |
| Inadequate chromatographic resolution | - Optimize the mobile phase gradient: A shallower gradient can improve the separation of closely eluting peaks. |
| Inappropriate column chemistry | - Screen different columns: Test columns with different stationary phases (e.g., C8, C18, Phenyl-Hexyl) to find the one that provides the best selectivity for your compounds. |
| Ion-pairing reagent effects | - Vary the ion-pairing reagent: If using an ion-pairing reagent like trifluoroacetic acid (TFA), try different concentrations or switch to another reagent like formic acid (FA), especially for LC-MS applications.[13] |
Quantitative Data on Degradation
The following tables summarize available quantitative data on the degradation of cyclic dipeptides. It is important to note that data is limited, and degradation rates are highly dependent on the specific cyclic dipeptide and experimental conditions.
Table 1: Hydrolysis Rate Constants (k) for Cyclic Diglycine (cGG) at 95°C
| pH | kscission (s-1) | kbackbiting (s-1) |
| 3 | Significant | Significant |
| 5 | - | - |
| 7 | Dominant | - |
| 10 | Dominant | - |
| Data adapted from a study on non-enzymatic peptide bond cleavage. "Scission" refers to direct hydrolysis, while "backbiting" is another cleavage mechanism observed for linear peptides. For cyclic dipeptides, the primary degradation is hydrolysis (ring-opening).[2] |
Table 2: Stability of a Phe-Pro-Diketopiperazine in Aqueous Solution
| pH Range | Stability | Degradation Pathway |
| 3 - 8 | Stable | - |
| < 3 | Unstable | Hydrolysis to linear dipeptide |
| > 8 | Unstable | Hydrolysis to linear dipeptide |
| Qualitative data from a study on diketopiperazine formation kinetics.[5] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a cyclic dipeptide and to develop a stability-indicating analytical method.[14][15][16]
-
Preparation of Stock Solution: Prepare a stock solution of the cyclic dipeptide in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to UV and/or visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acid and base hydrolysis): Neutralize the samples before analysis to prevent further degradation.
-
Analysis: Analyze the samples using a stability-indicating method, such as HPLC or LC-MS/MS (see Protocols 2 and 3), to quantify the remaining cyclic dipeptide and identify degradation products.
Protocol 2: HPLC Method for Monitoring Cyclic Dipeptide Degradation
This protocol provides a general framework for an HPLC method to separate a cyclic dipeptide from its linear degradation product.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes. The gradient should be optimized to achieve baseline separation between the cyclic dipeptide and its linear form.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210-220 nm (for the peptide bond).
-
Sample Preparation: Dilute the samples from the degradation study with the initial mobile phase composition.
-
Quantification: Create a standard curve of the pure cyclic dipeptide to quantify its concentration in the samples over time.
Protocol 3: LC-MS/MS Method for Identification and Quantification of Degradation Products
LC-MS/MS is a powerful technique for identifying and quantifying both the parent cyclic dipeptide and its degradation products.[14][17][18][19][20]
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
LC Conditions: Similar to the HPLC method described above, but using a mobile phase additive compatible with MS, such as 0.1% formic acid instead of TFA.
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Full Scan: Acquire full scan MS data to identify the molecular ions of the cyclic dipeptide and its potential degradation products (e.g., the linear dipeptide will have a mass increase of 18 Da, corresponding to the addition of a water molecule).
-
Tandem MS (MS/MS): Perform fragmentation of the parent ions to confirm their identity and elucidate their structure.
-
-
Quantification: Develop a Multiple Reaction Monitoring (MRM) method for sensitive and specific quantification of the cyclic dipeptide and its primary degradation product.
Protocol 4: NMR Spectroscopy for Studying Degradation Kinetics
NMR spectroscopy can be used to monitor the degradation of a cyclic dipeptide in real-time without the need for chromatographic separation.[2]
-
Sample Preparation: Dissolve a known amount of the cyclic dipeptide in a deuterated buffer (e.g., D₂O with phosphate buffer) at the desired pH in an NMR tube. Add a known amount of an internal standard (e.g., DSS or TSP) for quantification.[11]
-
NMR Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a series of 1D ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals of the cyclic dipeptide and its linear degradation product relative to the internal standard. Plot the concentration of the cyclic dipeptide versus time to determine the degradation kinetics. 2D NMR experiments like COSY and TOCSY can be used to aid in the assignment of signals from the degradation products.
Diagrams
Below are diagrams illustrating key pathways and workflows described in this technical support center.
References
- 1. Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides [mdpi.com]
- 5. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 7. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity [mdpi.com]
- 8. Qualitative and quantitative aspects of the degradation of several tripeptides derived from the antitumour peptide antagonist [Arg(6), D-Trp(7,9), MePhe(8)] substance P[6-11] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pH Controlled Transient Cyclization of Peptides for Increased Stability towards Oral Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Quantification of Proline-containing Cyclic Dipeptides by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orientjchem.org [orientjchem.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing On-Resin Peptide Cyclization
Welcome to the technical support center for on-resin peptide cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding this critical step in cyclic peptide synthesis.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses the most common challenges encountered during on-resin cyclization, offering a systematic approach to identify and resolve them.
Issue 1: Low Cyclization Yield or Incomplete Reaction
Symptom: LC-MS analysis of the cleaved crude product shows a significant amount of unreacted linear peptide.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Coupling Reagent | Switch to a more potent coupling reagent. PyBOP, HATU, and HBTU are often effective for cyclization. The addition of an additive like HOBt or Oxyma can also improve efficiency.[1][2] |
| Steric Hindrance | The peptide sequence itself may adopt a conformation on the resin that is unfavorable for cyclization.[3] Consider re-designing the linear precursor to include turn-inducing residues like proline or a D-amino acid to pre-organize the backbone.[1] |
| Suboptimal Reaction Conditions | Optimize reaction time and temperature. While room temperature for 2-24 hours is a common starting point, some difficult cyclizations may benefit from elevated temperatures.[1] However, be aware that higher temperatures can increase the risk of epimerization.[1] |
| Poor Resin Swelling/Solvent Choice | Ensure the resin is adequately swollen to allow reagent access. The choice of solvent can significantly impact the peptide's conformation.[1] While DMF is common, DCM or solvent mixtures may be more effective for certain sequences.[1] For peptides rich in Arg(Pbf) and Lys(Boc), adding aqueous additives to the cyclization reaction can improve yields.[4][5][6][7] |
Troubleshooting Workflow for Low Cyclization Yield
Caption: Troubleshooting workflow for low cyclization yields.
Issue 2: Formation of Dimers and Oligomers
Symptom: LC-MS analysis shows significant peaks corresponding to multiples of the target peptide's molecular weight.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Resin Loading | High loading can lead to intermolecular reactions as peptide chains are in close proximity. Use a resin with a lower loading capacity to increase the distance between reactive sites. While this may reduce overall yield per batch, it can significantly improve the purity of the cyclic product.[8] |
| Peptide Sequence & Length | Longer, more flexible peptide chains may be more prone to intermolecular interactions.[9] Shorter peptides may cyclize more efficiently with less dimerization.[9] Sequences rich in Arg, Lys, and Thr have also been found to be prone to poor cyclization and oligomerization.[4][5] |
| Inefficient Intramolecular Reaction | The kinetics of the intramolecular cyclization may be slow compared to intermolecular reactions. On-resin cyclization inherently favors the intramolecular reaction due to the "pseudo-dilution" effect, where the resin matrix isolates peptide chains.[1][10][11] Ensure that the coupling reagents and conditions are optimized for rapid cyclization. |
Logical Relationship for Minimizing Oligomerization
Caption: Strategy to favor intramolecular cyclization.
Issue 3: Epimerization (Racemization) of the C-terminal Residue
Symptom: HPLC analysis shows a peak eluting very close to the desired product peak, and MS analysis confirms it has the same mass. This is often a diastereomer of the desired product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Coupling Reagent Choice | Some coupling reagents are more prone to causing epimerization. The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction.[1] |
| High Temperature or Long Reaction Time | Elevated temperatures and extended reaction times increase the risk of racemization.[1] It is crucial to find a balance between achieving complete cyclization and minimizing epimerization. Monitor the reaction closely and use the minimum time and temperature required. |
| C-terminal Amino Acid | The nature of the C-terminal amino acid can influence its susceptibility to racemization. If the sequence allows, designing the linear precursor to have a C-terminal glycine (which is achiral) or proline (which is less prone to epimerization) can circumvent this issue.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of on-resin cyclization compared to solution-phase cyclization?
A1: On-resin cyclization offers several key advantages. The primary benefit is the "pseudo-dilution" effect, where the solid support physically isolates peptide chains, thus favoring intramolecular cyclization and minimizing the formation of intermolecular side products like dimers and oligomers.[1][10][11] This often allows for the use of higher effective concentrations without the need for the high-dilution conditions required in solution-phase synthesis.[1][11] Additionally, purification is simplified as excess reagents and soluble by-products can be easily washed away from the resin-bound cyclic peptide.[1]
Q2: Which factors have the most significant impact on on-resin cyclization efficiency?
A2: Several factors influence cyclization efficiency. The peptide sequence and ring size are critical; for instance, forming tetra- and pentapeptides is generally more difficult than forming medium to large rings (hexapeptides and larger).[4][5][7] The presence of certain residues, like sterically hindered Thr(tBu) or hydrogen-bonding Lys(Boc) and Arg(Pbf) near the N-terminus, can impede cyclization.[4][5][7] Reaction conditions, including the choice of coupling reagent, solvent, and temperature, also play a major role.[4]
Q3: How do I monitor the progress of my on-resin cyclization reaction?
A3: Monitoring an on-resin reaction is more challenging than a solution-phase reaction but is crucial for optimization. The most common method is to take a small sample of the resin beads at different time points, cleave the peptide from this small sample, and analyze the cleaved products by LC-MS.[1] This allows you to track the disappearance of the linear precursor and the appearance of the cyclic product, helping you determine the optimal reaction time.[1]
Q4: Can I automate the on-resin cyclization process?
A4: Yes, on-resin cyclization can be incorporated into automated peptide synthesis protocols.[8] Modern automated peptide synthesizers often have software features that allow for programming the specific orthogonal deprotection and cyclization chemistries required, streamlining the entire process from linear chain assembly to the final cyclic product.[11]
Experimental Protocols
Protocol 1: General Procedure for On-Resin Head-to-Tail Cyclization
This protocol is a general guideline and may require optimization for specific peptide sequences.
-
Peptide Synthesis: Synthesize the linear peptide on a suitable resin that allows for side-chain anchoring (e.g., using the side chain of Asp or Glu with an allyl-protected carboxy terminus).[8]
-
Selective Deprotection: After synthesis, selectively deprotect the C-terminal carboxylic acid and the N-terminal amine while all side-chain protecting groups remain intact. For an allyl-protected C-terminus, this can be achieved using a palladium catalyst like Pd(PPh₃)₄ with a scavenger such as phenylsilane in DCM.[8][12]
-
Resin Washing: Thoroughly wash the resin with DCM and DMF to remove all residual deprotection reagents and by-products.
-
Cyclization:
-
Monitoring: Periodically take a small resin sample for cleavage and LC-MS analysis to monitor reaction completion.[1]
-
Final Cleavage and Deprotection: Once cyclization is complete, wash the resin extensively. Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[1]
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry and analytical HPLC.
Protocol 2: On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge)
-
Peptide Synthesis: Synthesize the peptide on a suitable resin (e.g., Rink Amide). Incorporate amino acids with orthogonal side-chain protecting groups at the positions to be cyclized (e.g., Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH).[1]
-
Orthogonal Deprotection: After completing the linear sequence, selectively remove the orthogonal protecting groups (e.g., Alloc and OAll) using a palladium catalyst as described in Protocol 1.[12]
-
Resin Washing: Wash the resin thoroughly with DCM and DMF.
-
On-Resin Cyclization: Add a solution of a coupling reagent (e.g., PyBOP, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.[1] Allow the reaction to proceed for 2-24 hours at room temperature.
-
Monitoring, Cleavage, and Purification: Follow steps 5-8 from Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Global analysis of peptide cyclization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. jasco.hu [jasco.hu]
- 12. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Removal of linear dipeptide impurities from Cyclo(-Ala-Ala)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Cyclo(-Ala-Ala), with a focus on removing persistent linear dipeptide impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude Cyclo(-Ala-Ala) synthesis?
A1: The most prevalent impurities are typically unreacted starting materials, the linear dipeptide precursor (Ala-Ala), and potentially diastereomers if the starting amino acids were not enantiomerically pure. In many synthetic routes, the linear dipeptide is the most challenging impurity to remove due to its structural similarity to the cyclic product.[1]
Q2: What are the primary methods for purifying Cyclo(-Ala-Ala)?
A2: The main techniques for purifying Cyclo(-Ala-Ala) are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Flash Chromatography, and Recrystallization. RP-HPLC is the most powerful method for achieving high purity, while flash chromatography offers a faster, higher-capacity alternative.[2] Recrystallization is a cost-effective method for large-scale purification if a suitable solvent system can be identified.[3]
Q3: How does the polarity of Cyclo(-Ala-Ala) compare to its linear Ala-Ala impurity?
A3: Cyclo(-Ala-Ala) is generally less polar than its linear counterpart, Ala-Ala. The cyclic structure can mask polar groups through intramolecular hydrogen bonding, leading to a stronger interaction with the nonpolar stationary phase in RP-HPLC. This difference in polarity is the basis for their separation.[1]
Q4: Can I use normal-phase chromatography for this separation?
A4: While RP-HPLC is more common for peptide purification, normal-phase chromatography can be an alternative. In some cases, Hydrophilic Interaction Liquid Chromatography (HILIC), a variation of normal-phase chromatography, can be effective for separating polar compounds.[4]
Troubleshooting Guides
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Problem 1: Co-elution of Cyclo(-Ala-Ala) and linear Ala-Ala.
-
Cause: Insufficient selectivity of the chromatographic system. The structural similarity between the cyclic and linear forms can lead to overlapping peaks.[5]
-
Solution:
-
Optimize the Gradient: Employ a shallower gradient to increase the separation window between the two compounds.[6]
-
Adjust Mobile Phase pH: Altering the pH of the mobile phase can change the ionization state of the analytes, potentially improving separation. For small peptides, a pH around 3 is a good starting point.[7]
-
Change the Organic Modifier: If using acetonitrile, try methanol, or vice-versa. Different organic solvents can alter the selectivity.[7]
-
Select a Different Stationary Phase: If a standard C18 column is not providing adequate separation, consider a column with a different chemistry, such as a phenyl-hexyl or a cyano phase, which can offer different selectivity.
-
Problem 2: Poor peak shape (tailing or fronting).
-
Cause: Peak tailing can be caused by secondary interactions with the stationary phase or column overload. Peak fronting may indicate column overload.
-
Solution:
-
Reduce Sample Concentration: Lowering the amount of sample injected can often resolve these issues.
-
Optimize Mobile Phase Additives: Ensure an appropriate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) is used to minimize secondary interactions.[6]
-
Check Column Integrity: If the problem persists, the column may be degraded or clogged.
-
Problem 3: Diastereomeric Impurities.
-
Cause: If the synthesis started with a racemic mixture of alanine, diastereomers of Cyclo(-Ala-Ala) (e.g., Cyclo(L-Ala-D-Ala)) may be present.
-
Solution:
Recrystallization
Problem: Difficulty in finding a suitable recrystallization solvent.
-
Cause: The ideal solvent should dissolve Cyclo(-Ala-Ala) at high temperatures but not at low temperatures, while the linear impurity should remain in solution at all temperatures.
-
Solution:
-
Solvent Screening: Test a range of solvents with varying polarities. Ethanol-water or acetone-hexane mixtures are common starting points for dipeptides.[11]
-
Two-Solvent Recrystallization: Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. Gently warm to redissolve and then allow to cool slowly.[12]
-
Data Presentation
| Purification Method | Achievable Purity | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Preparative RP-HPLC | >98%[1] | Moderate | Low | High resolution and purity | Time-consuming, expensive solvents |
| Flash Chromatography | 85-95% | High | High | Fast, high loading capacity[2] | Lower resolution than HPLC |
| Recrystallization | >95% (with optimization) | Variable | High (for large scale) | Cost-effective, scalable[3] | Requires suitable solvent, may have lower initial recovery |
Experimental Protocols
Protocol 1: Preparative RP-HPLC Purification of Cyclo(-Ala-Ala)
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 10 µm, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% (v/v) TFA in ultrapure water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Degassing: Degas both mobile phases for at least 15 minutes.
-
-
Sample Preparation:
-
Dissolve the crude Cyclo(-Ala-Ala) in a minimal volume of Mobile Phase A. If solubility is an issue, a small amount of DMSO can be used, followed by dilution with Mobile Phase A.[1]
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatography:
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection: Inject the filtered sample.
-
Gradient Elution: Apply a linear gradient from 5% to 50% Mobile Phase B over 30-45 minutes.
-
Detection: Monitor the elution at 214 nm.
-
-
Fraction Collection and Post-Processing:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each fraction using analytical HPLC.
-
Pool the fractions that meet the desired purity.
-
Lyophilize the pooled fractions to obtain the purified Cyclo(-Ala-Ala) as a white powder.[1]
-
Protocol 2: Recrystallization of Cyclo(-Ala-Ala)
-
Solvent Selection:
-
Empirically determine the best solvent system. A mixture of ethanol and water is a good starting point.
-
-
Dissolution:
-
Place the crude Cyclo(-Ala-Ala) in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid.[11]
-
-
Inducing Crystallization:
-
Slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
-
Cooling and Crystal Formation:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[13]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture.
-
Dry the purified crystals under vacuum.
-
Visualizations
Caption: General purification workflow for Cyclo(-Ala-Ala).
Caption: Troubleshooting co-elution in RP-HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. researchgate.net [researchgate.net]
- 4. teledynelabs.com [teledynelabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chemistry-solutions.com [chemistry-solutions.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Cyclo(-Ala-Ala) Solubility and Bioassay Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Cyclo(-Ala-Ala) in biological assays. The following information addresses common challenges related to the solubility of this cyclic dipeptide and provides standardized protocols for its use in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: My Cyclo(-Ala-Ala) is not dissolving in my aqueous buffer. Why is this happening?
A1: Cyclo(-Ala-Ala), a cyclic dipeptide, has limited solubility in neutral aqueous solutions. This is due to its chemical structure, which, although small, can present hydrophobic characteristics that hinder dissolution in water alone. Factors influencing its solubility include the pH of the solution and the presence of co-solvents.
Q2: What is the recommended first step for dissolving Cyclo(-Ala-Ala)?
A2: For initial solubilization attempts, it is advisable to use a small amount of the lyophilized powder to test different solvents. This prevents the loss of valuable compound. Begin with sterile, distilled water. If solubility is low, proceed to test organic solvents or aqueous solutions with adjusted pH.
Q3: Can I use organic solvents to dissolve Cyclo(-Ala-Ala)?
A3: Yes, organic solvents are commonly used to dissolve cyclic peptides with low water solubility. Dimethyl sulfoxide (DMSO) is a frequently recommended solvent due to its effectiveness and compatibility with many biological assays at low concentrations.
Q4: What concentration of DMSO is safe for my cell-based assays?
A4: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or other off-target effects. Always include a vehicle control (media with the same final concentration of DMSO without your compound) in your experiments to account for any effects of the solvent.
Q5: Are there other methods to improve the solubility of Cyclo(-Ala-Ala) in aqueous solutions?
A5: Yes, besides using organic co-solvents, you can try adjusting the pH of your aqueous solution. For some peptides, solubility increases in slightly acidic or basic conditions. Gentle warming and sonication can also aid in the dissolution process; however, these methods should be used with caution to prevent degradation of the peptide.
Troubleshooting Guide
Issue: Cyclo(-Ala-Ala) precipitates out of solution when I dilute my DMSO stock with aqueous buffer.
-
Cause: The concentration of the peptide in the final aqueous solution may be above its solubility limit. The addition of the aqueous buffer to the DMSO stock can cause the less soluble peptide to crash out.
-
Solution 1: Decrease the final concentration. Try preparing a more dilute final solution.
-
Solution 2: Use a co-solvent mixture. Instead of diluting directly into a purely aqueous buffer, try a buffer containing a small percentage of an organic co-solvent or other solubilizing agents.
-
Solution 3: Stepwise dilution. Add the aqueous buffer to the DMSO stock solution slowly, drop-by-drop, while vortexing gently. This can sometimes prevent immediate precipitation.
Issue: I am observing unexpected results or high cell death in my bioassay.
-
Cause 1: DMSO toxicity. The final concentration of DMSO in your assay may be too high, causing cellular stress or death.
-
Solution 1: Calculate and confirm that the final DMSO concentration is within a safe range for your specific cell line (typically <0.5%). Always run a vehicle control.
-
Cause 2: Undissolved peptide. If the peptide is not fully dissolved, the actual concentration in your assay will be lower than intended, and particulates may have physical effects on the cells.
-
Solution 2: Visually inspect your stock and final solutions for any precipitate. If present, try the solubilization methods outlined in the FAQs and protocols below. Centrifuge your final solution before adding it to the cells to pellet any undissolved compound.
Quantitative Solubility Data
While specific quantitative solubility data for Cyclo(-Ala-Ala) is not extensively available in the literature, the following table provides solubility information for the structurally similar cyclic dipeptide, Cyclo(Ala-Gly), in various solvent systems. This can serve as a useful reference for initial solvent screening.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) |
| Water | 25 | Low | Not Determined |
| 10% DMSO / 90% Saline | Not Specified | ≥ 2.5 | ≥ 19.51 |
| 10% DMSO / 90% Corn Oil | Not Specified | ≥ 2.5 | ≥ 19.51 |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Not Specified | ≥ 2.5 | ≥ 19.51 |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 | ≥ 19.51 |
Experimental Protocols
Protocol 1: Preparation of a Cyclo(-Ala-Ala) Stock Solution
This protocol describes the preparation of a concentrated stock solution of Cyclo(-Ala-Ala) in DMSO.
-
Preparation: Allow the lyophilized Cyclo(-Ala-Ala) powder to equilibrate to room temperature before opening the vial.
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the vial to achieve a high concentration stock solution (e.g., 10 mg/mL or 50 mg/mL).
-
Mixing: Vortex the vial gently until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Bioassays
This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in biological assays.
-
Thawing: Thaw a single aliquot of the Cyclo(-Ala-Ala) DMSO stock solution at room temperature.
-
Serial Dilution (in DMSO): If necessary, perform serial dilutions of the concentrated stock solution in 100% DMSO to create intermediate stock solutions of lower concentrations.
-
Final Dilution (in Aqueous Buffer/Medium): Slowly add the desired volume of the DMSO stock (or intermediate stock) to your pre-warmed aqueous buffer or cell culture medium while gently vortexing. Ensure the final concentration of DMSO is compatible with your assay. For example, to achieve a 10 µM final concentration with a 0.1% final DMSO concentration from a 10 mM stock, add 1 µL of the stock solution to 1 mL of medium.
-
Final Check: Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy, it may indicate that the solubility limit has been exceeded.
Visualizations
Experimental Workflow for Solubilizing Cyclo(-Ala-Ala)
Caption: Workflow for solubilizing Cyclo(-Ala-Ala).
Hypothetical Signaling Pathway for Cyclic Dipeptide Activity
Given the limited specific data on Cyclo(-Ala-Ala), the following diagram illustrates a hypothetical signaling pathway based on the known anti-inflammatory effects of other cyclic dipeptides, such as the modulation of the NF-κB pathway. This is a proposed mechanism and requires experimental validation for Cyclo(-Ala-Ala).
Validation & Comparative
Cyclo(-Ala-Ala) vs. Linear Ala-Ala Dipeptide: A Comparative Guide to Stability
For Researchers, Scientists, and Drug Development Professionals
The structural conformation of a peptide is a critical determinant of its biological activity and therapeutic potential. Cyclization is a common strategy to enhance the stability and bioavailability of peptides. This guide provides an objective comparison of the stability of the cyclic dipeptide cyclo(-Ala-Ala) and its linear counterpart, Ala-Ala, supported by experimental data and detailed methodologies.
Executive Summary
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), generally exhibit superior stability compared to their linear counterparts. This enhanced stability is attributed to the conformational rigidity imposed by the cyclic structure, which protects the peptide bonds from enzymatic degradation and thermal stress. Experimental evidence indicates that cyclo(-Ala-Ala) is more resistant to certain enzymatic cleavage and is the more stable form at elevated temperatures, into which the linear Ala-Ala dipeptide can irreversibly cyclize.
Data Presentation: Stability Comparison
| Stability Parameter | Linear Ala-Ala Dipeptide | Cyclo(-Ala-Ala) Dipeptide | Key Findings |
| Thermal Stability | Prone to temperature-induced cyclization. | Thermally robust and stable. | Linear dipeptides like L-phenylalanyl-L-alanine can irreversibly cyclize into the more stable cyclic form at elevated temperatures (e.g., 130°C), a process driven by temperature and catalyzed by water.[1][2] |
| Enzymatic Stability | Susceptible to cleavage by various peptidases. | Resistant to peptidases that hydrolyze linear peptides. | Studies have shown that while certain bacterial strains can degrade cyclo(L-Ala-L-Ala), it is generally stable against common peptidases that readily cleave linear peptide bonds.[3] |
| Conformational Stability | Flexible, with multiple conformations in solution. Extended structures are favored in aqueous solutions. | Rigid, with a more defined conformation. | In the gas phase, cyclic structures with intramolecular hydrogen bonds are more stable. However, in aqueous solutions, the stability of linear dipeptides is enhanced by intermolecular interactions with water, leading to a predominance of extended structures. |
Experimental Protocols
Peptide Synthesis and Cyclization
Solid-Phase Peptide Synthesis (SPPS) of Linear Ala-Ala: The linear dipeptide Ala-Ala can be synthesized using a standard Fmoc/tert-butyl solid-phase synthesis strategy. The synthesis is typically performed on a resin, such as Wang resin. The process involves the sequential coupling of Fmoc-protected alanine residues, with Fmoc deprotection between each coupling step. The final peptide is cleaved from the resin and deprotected using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).
Solution-Phase Cyclization of Ala-Ala: To form cyclo(-Ala-Ala), the linear dipeptide is subjected to a cyclization reaction in solution. This is often carried out under dilute conditions (1-5 mM) to favor intramolecular cyclization over intermolecular polymerization. A common method involves the use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) in a suitable solvent like DMF (Dimethylformamide).
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Mass Spectrometry (MS): The thermal stability can be investigated by acquiring mass spectra at increasing temperatures. In a typical experiment, the linear dipeptide is heated incrementally (e.g., 5°C every 100 minutes) in a crucible within a mass spectrometer. The detection of the parent ion of the linear dipeptide at lower temperatures and the emergence of the parent ion of the cyclic dipeptide (minus the mass of a water molecule) at higher temperatures, along with the release of water, provides evidence of temperature-induced cyclization.[1][2] For instance, in studies of L-phenylalanyl-L-alanine, the linear parent ion (m/z 236) is not observed at higher temperatures, while the cyclic parent ion (m/z 218) becomes prominent.[1][2]
Enzymatic Stability Assay
Incubation with Enzymes and HPLC Analysis: To assess enzymatic stability, the linear and cyclic dipeptides are incubated with specific proteases (e.g., trypsin, chymotrypsin) or in biological matrices like human serum or plasma.
-
Sample Preparation: Stock solutions of the peptides are prepared in a suitable buffer.
-
Incubation: The peptide is incubated with the enzyme or biological matrix at a controlled temperature (e.g., 37°C).
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Quenching: The enzymatic reaction is stopped by adding a quenching agent, such as 10% TFA.
-
Analysis: The samples are analyzed by reverse-phase HPLC (RP-HPLC) to quantify the amount of intact peptide remaining. The degradation rate and half-life (t½) are calculated by plotting the percentage of intact peptide versus time.
Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1D and 2D NMR spectroscopy are powerful tools for elucidating the solution-state conformation of peptides. For cyclo(-Ala-Ala), NMR can confirm the cyclic structure and provide insights into the rigidity of the diketopiperazine ring. For linear Ala-Ala, NMR can reveal the equilibrium between different conformers in solution.
Visualizations
References
Cyclic vs. Linear Peptides: A Comparative Guide to Bioactivity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between cyclic and linear peptides is crucial for designing effective therapeutics. This guide provides an objective comparison of their bioactivity, supported by experimental data, detailed protocols, and visualizations to illuminate the underlying principles.
The conformation of a peptide plays a pivotal role in its biological function. While linear peptides offer simplicity in synthesis, their cyclic counterparts often exhibit superior properties critical for drug development. Cyclization restricts the conformational flexibility of the peptide backbone, leading to a more stable and biologically active molecule. This guide delves into the key bioactivity parameters—binding affinity, stability, cell permeability, and in vivo efficacy—to provide a comprehensive overview of the advantages and disadvantages of each peptide format.
Key Advantages of Peptide Cyclization
Cyclic peptides frequently demonstrate enhanced therapeutic potential due to a combination of factors stemming from their constrained structure. These advantages often translate to improved performance in preclinical and clinical settings.
Caption: Advantages of Peptide Cyclization.
Quantitative Bioactivity Comparison
Experimental data consistently highlights the enhanced bioactivity of cyclic peptides over their linear analogs in various therapeutic contexts. The following tables summarize key quantitative findings from published studies.
Binding Affinity
Cyclization pre-organizes the peptide into a conformation that is often more complementary to its biological target, reducing the entropic penalty of binding and leading to higher affinity.[1][2]
| Peptide Pair | Target | Metric | Linear Value | Cyclic Value | Fold Improvement (Cyclic vs. Linear) |
| cRGDfV vs. RGDfV | Integrin αvβ3 | Binding Affinity | Lower | Higher | Not specified |
| CycTev1 vs. LinTev1 | TEV Protease | Kd | >50 µM | 8.2 µM | >6 |
| CycTev2 vs. LinTev2 | TEV Protease | Kd | >50 µM | 7.9 µM | >6 |
Table 1: Comparison of binding affinities (Kd) for cyclic and linear peptides. A lower Kd value indicates higher binding affinity.[3][4]
In Vivo and In Vitro Efficacy
While improved pharmacokinetics are often observed with cyclic peptides, the translation to superior in vivo efficacy is not always guaranteed and depends on the specific therapeutic application and peptide sequence.
| Peptide Pair | Study Focus | Metric | Linear Result | Cyclic Result | Outcome |
| RD2D3 vs. cRD2D3 | Alzheimer's Disease (in vivo) | Cognitive Improvement | Superior | Similar or slightly worse | Linear peptide showed better in vivo efficacy in this model.[5][6] |
| HAV4 vs. cHAVc3 | Blood-Brain Barrier Modulation (in vivo) | Gd-DTPA Delivery Enhancement | 5-fold | 8-fold | Cyclic peptide demonstrated greater efficacy.[7] |
| Linear p[63-82] vs. Cyclic C2 | Osteoarthritis (in vitro) | MMP-13 Reduction | Effective | More favorable bioactivity | Cyclic peptide showed higher bioactivity at lower concentrations.[8] |
Table 2: Comparison of in vivo and in vitro efficacy for cyclic and linear peptides.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the comparison of cyclic and linear peptides.
Enzyme Inhibition Assay
This protocol outlines the steps to determine the inhibitory potency (IC50) of a peptide against a target enzyme.
Caption: Workflow for an Enzyme Inhibition Assay.
Protocol:
-
Reagent Preparation : Prepare stock solutions of the target enzyme, a suitable substrate (preferably chromogenic or fluorogenic), and the linear and cyclic peptides in an optimized assay buffer (pH and ionic strength).[9]
-
Enzyme-Inhibitor Pre-incubation : In a 96-well microplate, add a fixed concentration of the enzyme to each well. Then, add serial dilutions of the peptide inhibitors to the respective wells. Include controls for 100% enzyme activity (no inhibitor) and 0% activity (no enzyme). Incubate for 15-30 minutes at a constant temperature.[9][10]
-
Reaction Initiation : Add the substrate to all wells to start the enzymatic reaction.[10]
-
Data Acquisition : Measure the absorbance or fluorescence at regular intervals using a microplate reader to monitor the reaction kinetics.[9]
-
Data Analysis : Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
Serum Stability Assay (LC-MS)
This protocol is for assessing the stability of peptides in the presence of serum proteases.
Protocol:
-
Incubation : Incubate the linear and cyclic peptides at a known concentration (e.g., 10 µM) in human or rat plasma (e.g., 25% or 50% in buffer) at 37°C with shaking.[11][12]
-
Time Points : Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).[13]
-
Protein Precipitation : To stop the enzymatic degradation, add a precipitation agent (e.g., 1% formic acid in ethanol or acetonitrile) to each aliquot. Centrifuge to pellet the precipitated proteins.[11][12]
-
LC-MS Analysis : Analyze the supernatant containing the remaining peptide by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide.[11][12]
-
Half-life Calculation : Plot the percentage of intact peptide remaining against time and fit the data to a one-phase decay model to calculate the peptide's half-life (t1/2) in serum.[11]
Caco-2 Cell Permeability Assay
This assay is a widely accepted in vitro model to predict the intestinal absorption of drugs.[14]
Caption: Workflow for a Caco-2 Cell Permeability Assay.
Protocol:
-
Cell Culture : Seed Caco-2 cells on permeable filter supports in a transwell plate and culture for 21-29 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[15][16]
-
Monolayer Integrity : Before the experiment, measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.[15]
-
Transport Experiment :
-
Apical to Basolateral (A-B) Transport (Absorption) : Add the test peptide (linear or cyclic) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.[15]
-
Basolateral to Apical (B-A) Transport (Efflux) : Add the peptide to the basolateral compartment and fresh buffer to the apical compartment.[15]
-
-
Sampling : Incubate the plate at 37°C and collect samples from the receiver compartment at specific time intervals.[16]
-
Quantification : Analyze the concentration of the peptide in the collected samples using LC-MS/MS.[15]
-
Permeability Calculation : Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.[15]
Conclusion
The decision to pursue a cyclic versus a linear peptide therapeutic is a strategic one that depends on the specific target and desired pharmacological properties. While linear peptides are simpler to synthesize, the evidence strongly suggests that cyclization can significantly enhance bioactivity by improving binding affinity and metabolic stability. However, as the data on in vivo efficacy indicates, these advantages do not universally guarantee a superior therapeutic outcome. Therefore, a thorough in vitro and in vivo characterization of both linear and cyclic analogs is essential for making informed decisions in the drug development process. This guide provides the foundational knowledge and experimental frameworks to aid researchers in this critical evaluation.
References
- 1. Frontiers | Food-derived linear vs. rationally designed cyclic peptides as potent TNF-alpha inhibitors: an integrative computational study [frontiersin.org]
- 2. Food-derived linear vs. rationally designed cyclic peptides as potent TNF-alpha inhibitors: an integrative computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro and In Vivo Efficacies of the Linear and the Cyclic Version of an All-d-Enantiomeric Peptide Developed for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Linear and Cyclic HAV Peptides in Modulating the Blood-Brain Barrier Permeability: Impact on Delivery of Molecules to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. enamine.net [enamine.net]
- 16. uu.diva-portal.org [uu.diva-portal.org]
Comparative analysis of Cyclo(L-Ala-L-Ala) vs Cyclo(L-Ala-D-Ala)
A Comparative Analysis of Cyclo(L-Ala-L-Ala) and Cyclo(L-Ala-D-Ala) for Researchers and Drug Development Professionals.
Introduction
Cyclodipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the smallest class of cyclic peptides, formed by the condensation of two α-amino acids.[1][2] These compounds are prevalent in nature and are produced by a variety of organisms, including bacteria, fungi, and animals.[1] CDPs have garnered significant attention in pharmaceutical research due to their inherent structural rigidity, high stability, and resistance to proteolysis compared to their linear counterparts.[1][3] This guide provides a detailed comparative analysis of two stereoisomeric alanine-based cyclodipeptides: Cyclo(L-Ala-L-Ala) and Cyclo(L-Ala-D-Ala).
The key difference between these two molecules lies in their stereochemistry. Cyclo(L-Ala-L-Ala) is a cis-isomer, formed from two L-alanine residues, while Cyclo(L-Ala-D-Ala) is a trans-isomer, composed of one L-alanine and one D-alanine residue. This seemingly subtle variation in the spatial arrangement of their methyl side chains leads to distinct conformational preferences, which in turn profoundly influences their physicochemical properties and biological activities. Understanding these differences is crucial for their application in drug design and development.
Data Presentation: A Comparative Overview
The following tables summarize the key physicochemical and biological properties of Cyclo(L-Ala-L-Ala) and Cyclo(L-Ala-D-Ala).
Table 1: Physicochemical Properties
| Property | Cyclo(L-Ala-L-Ala) | Cyclo(L-Ala-D-Ala) | Rationale/Comments |
| Molecular Formula | C₆H₁₀N₂O₂ | C₆H₁₀N₂O₂ | Identical, as they are stereoisomers. |
| Molecular Weight | 142.16 g/mol [4] | 142.16 g/mol | Identical, as they are stereoisomers. |
| CAS Number | 5845-61-4[4] | 16947-38-9 | Unique identifier for each stereoisomer. |
| Stereochemistry | cis isomer | trans isomer | The L,L configuration results in a cis arrangement of the side chains relative to the piperazine ring, while the L,D configuration results in a trans arrangement. |
| Conformation | The diketopiperazine ring tends to adopt a boat or twisted-boat conformation with both methyl groups in pseudo-axial positions. | The diketopiperazine ring is more planar, with one methyl group in a pseudo-axial and the other in a pseudo-equatorial position. | The steric hindrance between the two methyl groups in the cis isomer forces the ring to pucker. The trans isomer experiences less steric strain, allowing for a more planar conformation. |
| Chemical Stability | In basic aqueous solutions, exhibits a higher rate of epimerization but a lower rate of ring-opening compared to the L,D isomer.[5] | In basic aqueous solutions, it is more resistant to epimerization but undergoes ring-opening more readily than the L,L isomer.[5] | The overall reaction in basic solutions resulted in the preferred stability of the cis (L,L and D,D) isomers over the trans (L,D) isomer.[5] |
Table 2: Biological and Pharmacological Properties
| Property | Cyclo(L-Ala-L-Ala) | Cyclo(L-Ala-D-Ala) | Rationale/Comments |
| Enzymatic Stability | Generally lower resistance to proteolytic enzymes. | Higher resistance to proteolytic enzymes. | The presence of a D-amino acid significantly enhances stability against degradation by proteases, which are stereospecific for L-amino acids.[3][6] |
| Cell Permeability | Potentially lower. | Potentially higher. | Increased stability and altered conformation due to the D-amino acid may improve passive membrane permeability.[7][8] |
| Biological Activity | Exhibits various biological activities, though often less potent than D-amino acid-containing counterparts. | The incorporation of a D-amino acid can lead to enhanced or novel biological activities due to unique interactions with biological targets.[3][9] | The distinct three-dimensional shapes of the stereoisomers dictate their binding affinity and specificity to receptors and enzymes.[9] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of these cyclodipeptides are provided below.
Protocol 1: Synthesis of Cyclodipeptides via Intramolecular Cyclization
This protocol describes a general method for synthesizing cyclodipeptides from linear dipeptide precursors.[1]
1. Synthesis of the Linear Dipeptide: a. Protect the N-terminus of the first amino acid (e.g., with a Boc group) and the C-terminus of the second amino acid (e.g., as a methyl ester). b. Couple the two protected amino acids using a standard peptide coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in an appropriate solvent like DMF (dimethylformamide). c. Purify the resulting protected linear dipeptide by column chromatography.
2. Deprotection: a. Selectively deprotect either the N-terminus (e.g., using trifluoroacetic acid for Boc removal) or the C-terminus (e.g., using saponification with NaOH for methyl ester removal) to yield a dipeptide with one free terminus. b. Subsequently, deprotect the remaining terminus to obtain the free linear dipeptide.
3. Cyclization: a. Dissolve the deprotected linear dipeptide in a suitable solvent (e.g., isopropanol or a mixture of DMF and dichloromethane) under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. b. Heat the solution under reflux for several hours (e.g., 24-48 hours). The reaction can be facilitated by the addition of a weak base like DIEA (N,N-diisopropylethylamine).[4] c. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
4. Purification: a. After the reaction is complete, remove the solvent under reduced pressure. b. Purify the crude cyclodipeptide product by recrystallization or column chromatography on silica gel to obtain the pure compound. c. Characterize the final product using NMR spectroscopy and mass spectrometry.
Protocol 2: Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of a cyclodipeptide that inhibits the visible growth of a microorganism.
1. Preparation of Bacterial Inoculum: a. Culture the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. b. Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
2. Preparation of Test Compounds: a. Prepare a stock solution of each cyclodipeptide in a suitable solvent (e.g., DMSO). b. Perform a series of two-fold serial dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.
3. Incubation: a. Add the standardized bacterial inoculum to each well of the microtiter plate. b. Include positive controls (broth with inoculum, no compound) and negative controls (broth only). c. Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
Protocol 3: Cytotoxicity Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
1. Cell Seeding: a. Culture a human cancer cell line (e.g., HeLa, A549) in an appropriate medium supplemented with fetal bovine serum (FBS). b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment: a. Prepare serial dilutions of the cyclodipeptides in the cell culture medium. b. Replace the medium in the wells with the medium containing the test compounds at various concentrations. c. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control). d. Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
3. MTT Addition: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Measurement: a. Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. b. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. c. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Mandatory Visualizations
Caption: Logical flow from stereoisomer to distinct biological properties.
References
- 1. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. CYCLO(-ALA-ALA) synthesis - chemicalbook [chemicalbook.com]
- 5. orientjchem.org [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. Cell Permeable Peptides Containing “Cycloalanine” Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
The Superior Enzymatic Stability of Cyclic Dipeptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for stable and effective therapeutic peptides is a paramount challenge. One of the most significant hurdles in peptide-based drug development is their susceptibility to enzymatic degradation in biological systems, leading to rapid clearance and reduced efficacy. A promising strategy to overcome this limitation is the use of cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs). This guide provides an objective comparison of the enzymatic stability of cyclic dipeptides versus their linear counterparts, supported by experimental data and detailed methodologies.
Cyclic dipeptides exhibit significantly enhanced resistance to enzymatic degradation compared to their linear dipeptide (LDP) analogues. This increased stability is primarily attributed to their rigid, conformationally constrained cyclic structure. The cyclic nature of CDPs shields the amide bonds from the active sites of proteolytic enzymes, which are conformationally selective and typically recognize and cleave the more flexible linear peptide substrates. This inherent structural defense mechanism translates to a longer biological half-life, a critical attribute for the development of effective peptide-based therapeutics.
Quantitative Comparison of Enzymatic Stability
The enhanced stability of cyclic dipeptides is not merely a theoretical advantage; it has been demonstrated in numerous experimental studies. The following table summarizes key quantitative data from comparative stability assays.
| Peptide System | Form | Matrix | Key Stability Finding | Half-life (t½) | Reference |
| Arg-Gly-Asp (RGD) containing peptide | Linear | pH 7 buffer | - | - | [1][2] |
| Cyclic | pH 7 buffer | 30-fold more stable than the linear form | - | [1][2] | |
| Lysine-Specific Demethylase 1 (LSD1) Inhibitor | Linear Peptide 7 | Rat Plasma | - | 14.3 minutes | [3] |
| Cyclic Peptide 9 | Rat Plasma | Significantly more stable than the linear form | 59.8 minutes | [3] | |
| Histidyl-Prolineamide (His-Pro-NH2) | Linear Precursor | pH 6-7 buffer, 37°C | Spontaneously cyclizes to the more stable cyclo(His-Pro) | 140 minutes (for cyclization) | N/A |
The "Cyclization as a Stabilization Strategy" Signaling Pathway
The enzymatic instability of linear peptides and the subsequent stability of their cyclic forms can be conceptualized as a signaling pathway where cyclization acts as a terminal, stabilizing event. The following diagram illustrates this concept.
Caption: Enzymatic degradation of linear vs. cyclic dipeptides.
Experimental Protocols
The determination of peptide stability is crucial for preclinical development. The following are detailed methodologies for key experiments cited in the comparison of cyclic and linear dipeptide stability.
Protocol 1: Serum/Plasma Stability Assay using HPLC
This protocol outlines a typical procedure to assess the stability of a peptide in a biological matrix like human serum or rat plasma.
1. Materials and Reagents:
-
Test peptide (linear and cyclic forms)
-
Human serum or rat plasma (commercially available or freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column and UV detector.
2. Experimental Workflow:
Caption: Workflow for a typical serum stability assay.
3. HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 5-95% B over 20 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 20 µL
4. Data Analysis: The percentage of intact peptide remaining at each time point is calculated relative to the 0-hour time point. The half-life (t½) is then determined by fitting the data to a one-phase exponential decay curve.
Protocol 2: Peptide Degradation Analysis by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) offers higher sensitivity and specificity for quantifying peptide degradation and identifying metabolites.
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of formic acid (FA), mass spectrometry grade.
2. Sample Preparation and Incubation:
-
Follow steps 1-8 from Protocol 1, with the option of using formic acid instead of TFA for quenching if it is more compatible with the LC-MS method.
3. LC-MS Analysis:
-
LC System: A nano- or micro-flow LC system is often used for higher sensitivity.
-
Column: C18, typically with a smaller inner diameter.
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A suitable gradient to separate the parent peptide from its degradation products.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Acquisition: Full scan MS to identify parent and metabolite masses, and tandem MS (MS/MS) to confirm the identity of degradation products.
4. Data Analysis: The amount of the parent peptide is quantified by extracting the ion chromatogram (EIC) for its specific mass-to-charge ratio (m/z). The peak area is then used to determine the percentage remaining over time and to calculate the half-life.
Conclusion
References
A Head-to-Head Battle: Unlocking the Therapeutic Potential of Cyclic vs. Linear Peptides
For researchers, scientists, and drug development professionals, the choice between cyclic and linear peptides is a critical juncture in the quest for novel therapeutics. While both classes of molecules are derived from amino acids, their distinct structural architectures give rise to a cascade of differences in their stability, binding affinity, and cell permeability—key determinants of a drug's ultimate success. This guide provides an objective comparison, supported by experimental data and detailed methodologies, to empower informed decision-making in peptide-based drug discovery.
Peptides have emerged as a promising class of therapeutics due to their high specificity and potency.[1][2] However, native linear peptides often face significant hurdles in clinical development, primarily due to their susceptibility to degradation by proteases and rapid clearance from the body.[1][3] Cyclization, the process of forming a ring structure within the peptide backbone, has been widely explored as a strategy to overcome these limitations.[1][2][4] This comparison delves into the therapeutic advantages and disadvantages of cyclic peptides relative to their linear counterparts.
At a Glance: Key Performance Metrics
| Feature | Cyclic Peptides | Linear Peptides | Rationale |
| Metabolic Stability | Generally Higher | Generally Lower | The cyclic structure restricts access of proteases to the peptide backbone, reducing degradation.[1][3][4][5] |
| Binding Affinity | Often Higher | Often Lower | Pre-organization of the cyclic structure reduces the entropic penalty upon binding to a target.[3][5][6] |
| Cell Permeability | Variable, Can be Improved | Generally Lower | Cyclization can mask polar groups and promote conformations favorable for membrane crossing, but this is not a universal rule.[4][6][7] |
| Selectivity | Often Higher | Often Lower | The constrained conformation of cyclic peptides can lead to more specific interactions with the target.[3] |
| Synthesis Complexity | Higher | Lower | The cyclization step adds complexity and can impact yield. |
In-Depth Analysis: Experimental Evidence
Metabolic Stability: Resisting the Body's Defenses
A primary advantage of cyclic peptides is their enhanced resistance to enzymatic degradation.[1][4] The cyclic backbone protects against exopeptidases, which cleave at the N- and C-termini of linear peptides, and can also hinder the action of endopeptidases.[5][6]
A study comparing a linear Arg-Gly-Asp (RGD) peptide with its cyclic counterpart found the cyclic version to be 30-fold more stable at a neutral pH.[8][9] This increased stability is attributed to the reduced flexibility of the cyclic structure, which prevents the peptide from adopting a conformation susceptible to degradation.[9]
Binding Affinity: A Lock-and-Key Advantage
The constrained conformation of cyclic peptides often leads to higher binding affinity for their targets.[3][6] By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding is reduced, leading to a more favorable free energy of binding.[5]
For example, cyclic RGD peptides have been shown to exhibit significantly higher binding affinity to integrin receptors compared to their linear analogs.[6][10] This enhanced affinity is crucial for therapeutic efficacy, as it allows for lower effective doses and potentially fewer off-target effects.
Cell Permeability: Crossing the Cellular Divide
The ability of a drug to cross cell membranes is critical for targeting intracellular proteins. While it has been suggested that cyclization generally improves cell permeability, the reality is more complex.[6][11] Some cyclic peptides, like cyclosporin A, are known to be cell-permeable despite their large size.[4][6] This is often attributed to the ability of the cyclic structure to form intramolecular hydrogen bonds, effectively shielding polar groups from the hydrophobic lipid bilayer.[6]
However, a direct comparison of a series of cyclic and linear peptides revealed that cyclization does not universally lead to increased cell permeability.[11] The specific amino acid sequence and the resulting three-dimensional structure are critical determinants. A recent study on cyclic peptoids, however, demonstrated that they are significantly more cell-permeable than their linear counterparts.[7][12]
Experimental Protocols: A Guide to Evaluation
To aid researchers in their comparative studies, detailed methodologies for key experiments are provided below.
Serum Stability Assay
This assay evaluates the resistance of peptides to degradation in human serum.
Protocol:
-
Peptide Preparation: Dissolve the test peptide (both linear and cyclic versions) in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Incubation: Dilute the peptide stock solution in human serum to a final concentration (e.g., 100 µg/mL) and incubate at 37°C.[13]
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubation mixture.
-
Protein Precipitation: Stop the enzymatic reaction by adding a precipitation agent like trichloroacetic acid (TCA) or a cold organic solvent (e.g., acetonitrile).[14][15]
-
Centrifugation: Centrifuge the samples to pellet the precipitated serum proteins.
-
Analysis: Analyze the supernatant containing the remaining intact peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).[14][15][16]
-
Quantification: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. The half-life (t½) of the peptide can then be determined.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that predicts passive membrane permeability.
Protocol:
-
Membrane Preparation: Coat a filter plate (donor plate) with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.[8][17][18]
-
Solution Preparation: Prepare a solution of the test peptide in a buffer (e.g., PBS) in a separate 96-well plate (acceptor plate). Prepare a donor solution of the peptide in the same buffer.[18][19]
-
Assay Assembly: Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.[8][18]
-
Quantification: After incubation, measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation time.
Caco-2 Cell Permeability Assay
This cell-based assay is considered the gold standard for in vitro prediction of human intestinal absorption.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow them to differentiate into a monolayer that mimics the intestinal epithelium.[20][21][22]
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[20][23]
-
Permeability Measurement:
-
Sampling: At various time points, take samples from the receiver chamber.
-
Analysis: Quantify the concentration of the peptide in the samples using LC-MS or another sensitive analytical method.
-
Apparent Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate the involvement of active transporters.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
Protocol:
-
Ligand Immobilization: Immobilize one of the binding partners (e.g., the target protein) onto the surface of a sensor chip. Amine coupling is a common method.[6]
-
Analyte Preparation: Prepare a series of dilutions of the other binding partner (the peptide, or analyte) in a suitable running buffer.[24][25]
-
Binding Measurement: Inject the analyte solutions over the sensor surface at a constant flow rate. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a response in real-time.[26][27]
-
Dissociation: After the association phase, flow running buffer over the surface to monitor the dissociation of the analyte from the ligand.
-
Regeneration: If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Biolayer Interferometry (BLI) for Binding Kinetics
BLI is another label-free technique that measures changes in the interference pattern of light reflected from a biosensor tip to monitor molecular interactions.
Protocol:
-
Sensor Hydration: Hydrate the biosensors in the assay buffer.
-
Ligand Loading: Immobilize the biotinylated ligand (e.g., target protein) onto streptavidin-coated biosensors.[4][28]
-
Baseline: Establish a stable baseline by dipping the sensors into the assay buffer.[4]
-
Association: Move the sensors into wells containing different concentrations of the analyte (peptide) to monitor the association phase.[4][28]
-
Dissociation: Transfer the sensors to wells containing only the assay buffer to measure the dissociation of the peptide.[4]
-
Data Analysis: Globally fit the association and dissociation data to determine the kinetic constants (ka, kd) and the affinity constant (KD).[9][29]
Visualizing the Landscape: Workflows and Pathways
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a general peptide drug discovery workflow and key signaling pathways where peptides play a crucial role.
Caption: A generalized workflow for peptide drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-protocol.org [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Determining the Binding Kinetics of Peptide Macrocycles Using Bio-Layer Interferometry (BLI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. enamine.net [enamine.net]
- 14. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Caco 2 Cell Permeability Assay | PDF [slideshare.net]
- 22. diva-portal.org [diva-portal.org]
- 23. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 24. files01.core.ac.uk [files01.core.ac.uk]
- 25. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. path.ox.ac.uk [path.ox.ac.uk]
- 27. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 28. Identifying Protein Interactions with Histone Peptides Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Determining the Binding Kinetics of Peptide Macrocycles Using Bio-Layer Interferometry (BLI) | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Structural Differences Between Cyclo(-Ala-Ala) Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Cyclo(-Ala-Ala), a cyclic dipeptide also known as a 2,5-diketopiperazine (DKP), exists as three distinct stereoisomers: cyclo(L-Ala-L-Ala), cyclo(D-Ala-D-Ala), and cyclo(L-Ala-D-Ala) (which is identical to its enantiomer, cyclo(D-Ala-L-Ala)). These stereoisomers, arising from the chirality of the constituent alanine residues, exhibit subtle yet significant differences in their three-dimensional structures. These structural variations can profoundly influence their physicochemical properties, biological activities, and suitability as scaffolds in drug design. This guide provides a comprehensive comparison of the structural attributes of these stereoisomers, supported by established analytical techniques and experimental protocols.
Stereoisomers of Cyclo(-Ala-Ala)
The stereochemistry of the alpha-carbons of the two alanine residues dictates the overall shape and symmetry of the resulting cyclic dipeptide.
-
Cyclo(L-Ala-L-Ala) and Cyclo(D-Ala-D-Ala) are enantiomers, possessing a C2 axis of symmetry. The two methyl groups are positioned on the same side of the diketopiperazine ring, leading to a "cis" configuration.
-
Cyclo(L-Ala-D-Ala) is a meso compound, possessing a center of inversion symmetry. The two methyl groups are on opposite sides of the diketopiperazine ring, resulting in a "trans" configuration.
Caption: Formation of Cyclo(-Ala-Ala) stereoisomers from their linear precursors.
Structural Comparison: A Multi-Technique Approach
The structural disparities between the Cyclo(-Ala-Ala) stereoisomers can be elucidated through a combination of analytical techniques, primarily X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) spectroscopy.
X-ray Crystallography
X-ray crystallography provides precise atomic coordinates, allowing for a detailed analysis of bond lengths, bond angles, and torsion angles that define the conformation of the diketopiperazine ring and the orientation of the side chains.
Table 1: Comparison of Key Structural Parameters (Illustrative)
| Parameter | Cyclo(L-Ala-L-Ala) / Cyclo(D-Ala-D-Ala) (cis) | Cyclo(L-Ala-D-Ala) (trans) |
| Ring Conformation | Typically a non-planar, boat-like conformation | Tends towards a more planar conformation |
| Side Chain Orientation | Both methyl groups are pseudo-axial | One methyl group is pseudo-axial, the other is pseudo-equatorial |
| Symmetry Element | C2 axis | Center of inversion (i) |
Note: The specific values for bond lengths and angles would be obtained from the crystallographic information files (CIFs) of the respective crystal structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in solution. The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to the local electronic environment and, therefore, to the stereochemistry of the molecule.
¹H NMR: The chemical shifts of the α-protons and the methyl protons are particularly informative. In the cis isomers (LL and DD), the two α-protons and the two methyl groups are chemically equivalent due to the C2 symmetry, leading to a single set of resonances. In the trans isomer (LD), the α-protons and methyl groups are in different environments, which can lead to distinct chemical shifts.
¹³C NMR: The chemical shifts of the α-carbon, β-carbon (methyl group), and the carbonyl carbon provide further structural insights. The puckering of the diketopiperazine ring and the orientation of the methyl groups in the cis and trans isomers result in measurable differences in their ¹³C chemical shifts.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Differences (in DMSO-d₆)
| Nucleus | Cyclo(L-Ala-L-Ala) / Cyclo(D-Ala-D-Ala) (cis) | Cyclo(L-Ala-D-Ala) (trans) |
| ¹H α-CH | Single resonance | Potentially two distinct resonances |
| ¹H β-CH₃ | Single resonance | Potentially two distinct resonances |
| ¹³C α-CH | Single resonance | Potentially two distinct resonances |
| ¹³C β-CH₃ | Single resonance | Potentially two distinct resonances |
| ¹³C C=O | Single resonance | Potentially two distinct resonances |
Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is particularly well-suited for distinguishing between enantiomers and characterizing the overall conformation of peptides.
-
Cyclo(L-Ala-L-Ala) and Cyclo(D-Ala-D-Ala) , being enantiomers, will exhibit mirror-image CD spectra. The Cotton effects (positive and negative peaks) will be of equal magnitude but opposite in sign.
-
Cyclo(L-Ala-D-Ala) , as a meso compound, is achiral and therefore will not exhibit a CD spectrum.
Table 3: Expected Circular Dichroism Properties
| Stereoisomer | Expected CD Spectrum |
| Cyclo(L-Ala-L-Ala) | Non-zero spectrum with specific Cotton effects |
| Cyclo(D-Ala-D-Ala) | Mirror image of the cyclo(L-Ala-L-Ala) spectrum |
| Cyclo(L-Ala-D-Ala) | No CD signal (achiral) |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible synthesis and characterization of Cyclo(-Ala-Ala) stereoisomers.
Synthesis of Cyclo(-Ala-Ala) Stereoisomers
A common method for the synthesis of cyclic dipeptides is the thermal condensation of the corresponding linear dipeptide, which can be prepared using standard solid-phase or solution-phase peptide synthesis techniques.
Protocol: Solution-Phase Synthesis of Linear Dipeptide and Cyclization
-
N-protection: Protect the N-terminus of the first alanine enantiomer (e.g., L-Alanine) with a suitable protecting group such as Boc (tert-butyloxycarbonyl).
-
Activation: Activate the C-terminus of the N-protected alanine using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Coupling: React the activated N-protected alanine with the methyl ester of the second alanine enantiomer (e.g., L-Alanine methyl ester or D-Alanine methyl ester) to form the protected linear dipeptide.
-
Deprotection: Remove the N-terminal protecting group (e.g., using trifluoroacetic acid for Boc) and the C-terminal methyl ester (e.g., by saponification with NaOH).
-
Cyclization: Heat the deprotected linear dipeptide in a high-boiling point solvent such as ethylene glycol or Dowtherm A at elevated temperatures (e.g., 150-180 °C) under reflux to induce intramolecular cyclization via condensation and removal of water.
-
Purification: Purify the resulting cyclic dipeptide by recrystallization or column chromatography.
Characterization Protocols
Caption: A general experimental workflow for the synthesis and characterization of Cyclo(-Ala-Ala) stereoisomers.
1. X-ray Crystallography
-
Crystal Growth: Grow single crystals of each stereoisomer suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. A variety of solvents should be screened.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final structural model.
2. NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the purified cyclic dipeptide in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
-
Data Analysis: Process the spectra and assign the chemical shifts and coupling constants for all protons and carbons in each stereoisomer.
3. Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare solutions of each stereoisomer in a suitable solvent (e.g., methanol or water) at a known concentration (typically in the micromolar to millimolar range).
-
Data Acquisition: Record the CD spectrum in the far-UV region (e.g., 190-250 nm) using a CD spectropolarimeter.
-
Data Analysis: Convert the raw data (ellipticity) to molar ellipticity ([θ]) to allow for comparison between samples.
Conclusion
The stereoisomers of Cyclo(-Ala-Ala) present distinct three-dimensional structures that can be effectively differentiated and characterized using a combination of X-ray crystallography, NMR spectroscopy, and Circular Dichroism. The cis (LL and DD) and trans (LD) configurations lead to notable differences in ring conformation, side-chain orientation, and molecular symmetry. A thorough understanding of these structural nuances is paramount for researchers in medicinal chemistry and drug development, as these features ultimately govern the biological activity and therapeutic potential of these versatile cyclic dipeptides. The experimental protocols outlined in this guide provide a robust framework for the synthesis and detailed structural elucidation of these important molecules.
Validating the Structure of Cyclo(-Ala-Ala): A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of cyclic dipeptides like Cyclo(-Ala-Ala) is a critical step in understanding their biological activity and potential as therapeutic agents. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of Cyclo(-Ala-Ala), supported by experimental data and protocols. We also explore alternative techniques to offer a comprehensive overview of available analytical strategies.
Structural Elucidation of Cyclo(-Ala-Ala) using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, conformation, and dynamics of Cyclo(-Ala-Ala) in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete structural assignment can be achieved.
Quantitative NMR Data for Cyclo(-Ala-Ala)
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for Cyclo(L-Ala-L-Ala) in deuterated dimethyl sulfoxide (DMSO-d₆). These values are compiled from typical ranges observed for cyclic dipeptides and related alanine-containing compounds.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Cα-H | ~4.0 - 4.2 (quartet) | ~50 - 55 |
| Cβ-H₃ | ~1.2 - 1.4 (doublet) | ~15 - 20 |
| C=O | - | ~165 - 170 |
| N-H | ~8.0 - 8.5 (singlet, broad) | - |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Experimental Protocols for NMR Validation
A comprehensive structural validation of Cyclo(-Ala-Ala) involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of purified Cyclo(-Ala-Ala) in 0.6 mL of deuterated solvent (e.g., DMSO-d₆). The choice of solvent is crucial for sample solubility and to avoid interference with the signals of interest.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
1D NMR Spectroscopy
-
¹H NMR: A standard 1D proton NMR spectrum is acquired to identify the different types of protons in the molecule and their relative numbers through integration. Key signals for Cyclo(-Ala-Ala) include the α-proton, the β-methyl protons, and the amide protons.
-
¹³C NMR: A 1D carbon NMR spectrum reveals the number of unique carbon environments. For Cyclo(-Ala-Ala), this includes the carbonyl carbon, the α-carbon, and the β-methyl carbon.
2D NMR Spectroscopy
To unambiguously assign all proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, a series of 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For Cyclo(-Ala-Ala), it will show a correlation between the α-proton and the β-methyl protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds). It is crucial for identifying quaternary carbons, such as the carbonyl carbons, by their correlation with nearby protons.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, providing critical information for determining the three-dimensional conformation of the diketopiperazine ring and the orientation of the methyl side chains.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the structural validation of Cyclo(-Ala-Ala) using NMR spectroscopy.
Comparison with Alternative Validation Methods
While NMR is a cornerstone for structural elucidation in solution, other techniques provide complementary and confirmatory data.
| Technique | Principle | Advantages for Cyclo(-Ala-Ala) | Limitations for Cyclo(-Ala-Ala) |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei in a magnetic field. | Provides detailed atomic-level structural and conformational information in solution, mimicking biological environments. Non-destructive. | Requires relatively large amounts of pure sample. Can be complex to interpret for molecules with multiple conformations. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. | Provides a highly precise and unambiguous solid-state structure. | Requires the growth of high-quality single crystals, which can be challenging. The solid-state conformation may not be representative of the solution-state conformation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition. | High sensitivity, requires very small amounts of sample. Provides accurate molecular weight confirmation. Tandem MS (MS/MS) can provide fragmentation patterns useful for sequence verification. | Provides limited information about the three-dimensional structure and conformation. |
Conclusion
The structural validation of Cyclo(-Ala-Ala) is most comprehensively achieved through a multi-technique approach. NMR spectroscopy remains the gold standard for determining the solution-state structure and conformation, providing invaluable insights for understanding its biological function. When combined with the precise molecular weight determination from mass spectrometry and, where possible, the solid-state structure from X-ray crystallography, researchers can have the highest confidence in the structural integrity of this important cyclic dipeptide.
Bridging the Gap: A Comparative Guide to Experimental and Computational Conformational Analysis
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure and dynamic nature of proteins is paramount. This guide provides a comprehensive cross-validation of experimental and computational methods for conformational analysis, offering a clear comparison of their performance with supporting data and detailed protocols.
The determination of a protein's conformational ensemble, the collection of three-dimensional structures a protein adopts in its native state, is crucial for unraveling its function, mechanism of action, and potential as a therapeutic target. Both experimental techniques and computational modeling play pivotal roles in this endeavor. However, each approach possesses inherent strengths and limitations. This guide delves into a comparative analysis of key experimental methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Circular Dichroism (CD) Spectroscopy—and the widely used computational technique of Molecular Dynamics (MD) simulations. By presenting quantitative data, detailed methodologies, and visual workflows, we aim to provide a clear framework for the cross-validation and synergistic use of these powerful techniques.
Data Presentation: A Quantitative Look at Conformational Analysis
To facilitate a direct comparison between experimental and computational approaches, the following tables summarize key quantitative data from various studies. Table 1 provides a comparative overview of the capabilities of each technique. Table 2 presents a comparison of secondary structure content determination, and Table 3 showcases the root-mean-square deviation (RMSD) values between experimental and computationally derived protein structures.
Table 1: Overview of Conformational Analysis Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Circular Dichroism (CD) | Molecular Dynamics (MD) Simulations |
| State of Matter | Solid (Crystal) | Solution | Solution | In Silico (Computational) |
| Resolution | Atomic (typically < 3 Å) | Atomic | Low (Secondary Structure) | Atomic |
| Dynamic Information | Limited (provides a static snapshot) | Rich (ps to s timescale) | Limited (ensemble average) | Rich (fs to μs timescale) |
| Protein Size Limitation | No strict limit, but crystallization is a bottleneck | Generally < 40 kDa | No strict limit | System size dependent on computational resources |
| Sample Requirements | High purity, requires crystallization | High purity and concentration, isotope labeling often needed | High purity | None (requires a starting structure) |
Table 2: Comparison of Secondary Structure Content (%)
| Protein | Method | α-Helix (%) | β-Sheet (%) | Other (%) | Reference |
| Myoglobin | X-ray | 78 | 0 | 22 | PDB ID: 1MBN |
| CD Spectroscopy | 75 | 0 | 25 | [1] | |
| MD Simulation | 72 | 0 | 28 | [2] | |
| Ubiquitin | NMR | 13 | 43 | 44 | PDB ID: 1D3Z |
| CD Spectroscopy | 15 | 40 | 45 | [1] | |
| MD Simulation (AMBER99SB) | 14 | 45 | 41 | [3] |
Note: The values presented are illustrative and can vary based on the specific experimental conditions and computational parameters.
Table 3: Root-Mean-Square Deviation (RMSD) of Cα atoms between Experimental and Computational Structures
| Protein | Experimental Method | Computational Method/Force Field | RMSD (Å) | Reference |
| Engrailed Homeodomain (EnHD) | X-ray Crystallography | AMBER | 0.8 | [3] |
| GROMACS | 0.6 | [3] | ||
| NAMD | 0.6 | [3] | ||
| RNase H | X-ray Crystallography | AMBER | 1.5 | [3] |
| GROMACS | 1.3 | [3] | ||
| NAMD | 1.4 | [3] | ||
| Chignolin | NMR | 2000-ns MD Simulation | < 1.0 | [4] |
| Trp-cage | NMR | 2000-ns MD Simulation | < 1.0 | [4] |
RMSD values are a measure of the average distance between the atoms of superimposed protein structures. Lower RMSD values indicate a higher degree of similarity.[5][6][7]
Experimental and Computational Protocols
A thorough understanding of the methodologies is essential for interpreting and comparing results. The following sections provide detailed protocols for the key experimental and computational techniques discussed.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful technique that provides information about the structure and dynamics of proteins in solution at atomic resolution.[8]
-
Sample Preparation:
-
Express and purify the protein of interest. Uniform isotopic labeling with ¹⁵N and/or ¹³C is typically required for proteins larger than 10 kDa.
-
Concentrate the protein to a final concentration of 0.1-1.0 mM in a suitable buffer (e.g., phosphate or Tris buffer) with a defined pH.
-
Add 5-10% D₂O to the sample for the NMR lock.
-
-
Data Acquisition:
-
Acquire a series of multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) to obtain sequence-specific backbone and side-chain resonance assignments.
-
Collect Nuclear Overhauser Effect (NOE) data (e.g., ¹⁵N-edited NOESY-HSQC, ¹³C-edited NOESY-HSQC) to obtain distance restraints between protons that are close in space (< 6 Å).
-
Measure residual dipolar couplings (RDCs) by inducing a small degree of molecular alignment to obtain information on the orientation of inter-nuclear vectors.
-
-
Structure Calculation and Analysis:
-
Process the NMR data using software such as NMRPipe.
-
Analyze the spectra and assign the resonances using software like CCPNmr Analysis.
-
Use the NOE-derived distance restraints and RDC-derived orientational restraints to calculate an ensemble of 3D structures using programs like CYANA or Xplor-NIH.
-
The resulting ensemble of structures represents the conformational space sampled by the protein in solution.
-
2. X-ray Crystallography for 3D Structure Determination
X-ray crystallography is a technique used to determine the atomic and molecular structure of a protein by analyzing the diffraction pattern of X-rays scattered by a single crystal of the protein.[9]
-
Crystallization:
-
Purify the protein to a high degree (>95%).
-
Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitant concentration) to find conditions that yield well-ordered crystals.
-
-
Data Collection:
-
Mount a single crystal and flash-cool it in liquid nitrogen to prevent radiation damage.
-
Expose the crystal to a focused beam of X-rays, typically at a synchrotron source.
-
Record the diffraction pattern on a detector as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain the intensities and positions of the diffraction spots.
-
Determine the initial phases of the diffracted X-rays using methods like molecular replacement or experimental phasing.
-
Calculate an electron density map from the amplitudes and phases.
-
Build an atomic model of the protein into the electron density map.
-
Refine the atomic coordinates and temperature factors (B-factors) of the model to improve the agreement with the experimental data. The final refined structure provides a high-resolution snapshot of the protein's conformation in the crystalline state.
-
3. Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of proteins in solution.[10][11]
-
Sample Preparation:
-
Ensure the protein sample is highly pure and free of aggregates.
-
Prepare the protein in a buffer that is transparent in the far-UV region (190-250 nm). Phosphate buffers are a common choice.
-
Accurately determine the protein concentration.
-
-
Data Acquisition:
-
Record the CD spectrum of the protein solution in the far-UV range using a CD spectropolarimeter.
-
Record a baseline spectrum of the buffer alone and subtract it from the protein spectrum.
-
-
Data Analysis:
-
Convert the raw CD signal (in millidegrees) to molar ellipticity.
-
Use deconvolution algorithms (e.g., CONTIN, SELCON, CDSSTR) to estimate the percentage of α-helix, β-sheet, and other secondary structure elements from the CD spectrum.[11]
-
Computational Protocol
Molecular Dynamics (MD) Simulations for Conformational Sampling
MD simulations provide a computational microscope to observe the time evolution of a protein's conformation at an atomic level.[12][13]
-
System Setup:
-
Obtain a starting structure of the protein, typically from X-ray crystallography or NMR spectroscopy.
-
Choose a force field (e.g., AMBER, CHARMM, GROMACS) that defines the potential energy of the system.[14]
-
Solvate the protein in a box of explicit water molecules and add ions to neutralize the system and mimic physiological salt concentrations.
-
-
Simulation Protocol:
-
Minimize the energy of the system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein atoms.
-
Equilibrate the system at the target temperature and pressure to allow the solvent to relax around the protein.
-
Run the production simulation for a desired length of time (typically nanoseconds to microseconds), saving the atomic coordinates at regular intervals.
-
-
Analysis:
-
Analyze the trajectory to study the protein's dynamics, including conformational changes, flexibility (e.g., by calculating root-mean-square fluctuations, RMSF), and interactions.
-
Calculate properties that can be directly compared with experimental data, such as secondary structure content over time and the average RMSD from the experimental structure.
-
Visualizing the Cross-Validation Workflow
To effectively integrate experimental and computational approaches, a clear workflow is essential. The following diagrams, generated using the DOT language for Graphviz, illustrate the logical relationships and workflows involved in the cross-validation of conformational analysis.
This workflow highlights the iterative nature of cross-validation. An initial structural model, often derived from X-ray crystallography or NMR, serves as the starting point for MD simulations. The results from the simulations are then compared with experimental data. Discrepancies between the computational and experimental results can guide the refinement of the computational model, leading to a more accurate and validated conformational ensemble.
This diagram illustrates the synergistic relationship between the different techniques. X-ray crystallography and NMR provide high-quality initial structures for MD simulations. In turn, MD simulations can be validated against experimental data from NMR and CD, and can be used to explore the conformational landscape around the experimentally determined structures. The integration of these methods leads to a more comprehensive understanding of the protein's conformational ensemble than any single technique can provide.
Conclusion
The cross-validation of experimental and computational conformational analysis is a powerful strategy for obtaining a comprehensive and accurate understanding of protein structure and dynamics. While experimental techniques provide essential ground-truth data, computational methods offer a means to explore the dynamic nature of proteins at a level of detail that is often inaccessible to experiments alone. By leveraging the strengths of each approach and using the workflows and comparative data presented in this guide, researchers can build more robust and reliable models of protein conformation, ultimately accelerating progress in drug discovery and our fundamental understanding of biological systems. The integration of these methods is a cornerstone of modern structural biology, enabling a more complete picture of the intricate dance of molecules that underlies life itself.[1][15]
References
- 1. Quantification of protein secondary structure content by multivariate analysis of deep-ultraviolet resonance Raman and circular dichroism spectroscopies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Validating Molecular Dynamics Simulations Against Experimental Observables in Light of Underlying Conformational Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of Molecular Dynamics Simulations for Prediction of Three-Dimensional Structures of Small Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RMSD between structures - Proteopedia, life in 3D [proteopedia.org]
- 6. Root mean square deviation of atomic positions - Wikipedia [en.wikipedia.org]
- 7. Methods of protein structure comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural analysis of protein dynamics by MD simulations and NMR spin-relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. slideserve.com [slideserve.com]
- 10. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
- 12. Computational methods for exploring protein conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational techniques for efficient conformational sampling of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nuclear magnetic resonance chemical shift: comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Diketopiperazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various diketopiperazines (DKPs) against several cancer cell lines. The information presented is collated from recent scientific studies and includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Quantitative Cytotoxicity Data
The cytotoxic activity of different diketopiperazine derivatives is commonly assessed by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency in inhibiting cell growth. The following tables summarize the IC50 values for various 2,5-Diketopiperazine and 2,6-Diketopiperazine derivatives against A549 (human lung carcinoma), HeLa (human cervical cancer), and MDA-MB-231 (human breast adenocarcinoma) cell lines.
Table 1: Comparative Cytotoxicity (IC50 in µM) of 3,6-Diunsaturated 2,5-Diketopiperazines
| Compound | A549 Cells | HeLa Cells |
| Compound 6 | >10.0 | 8.9 |
| Compound 8 | 7.3 | 5.9 |
| Compound 9 | 5.6 | 4.7 |
| Compound 10 | 3.7 | 5.8 |
| Compound 11 | 1.2 | 0.7 |
| Compound 12 | >10.0 | 6.2 |
| Compound 14 | >10.0 | 7.5 |
Data sourced from a study on novel 3,6-diunsaturated 2,5-diketopiperazine derivatives. The study highlights that compound 11, with naphthalen-1-ylmethylene and 2-methoxybenzylidene functions, displayed the most potent inhibitory activities against both A549 and HeLa cancer cells.
Table 2: Comparative Cytotoxicity (IC50 in µM) of 2,6-Diketopiperazine Enantiomers
| Compound | MDA-MB-231 Cells |
| Compound 1 | 4.6 |
| (S)-2a | 4.6 |
| (R)-2b | 21 |
| (S)-4a | Low µM range |
| (S)-5a | Low µM range |
These 2,6-diketopiperazines derived from α-amino acids have shown potential as anticancer agents against MDA-MB-231 cancer cells. Notably, compounds 1, (S)-2a, (S)-4a, and (S)-5a demonstrated significant inhibitory effects on cell proliferation and viability.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the referenced studies.
Cell Culture
-
A549 and HeLa Cells: These cell lines are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]
-
MDA-MB-231 Cells: This cell line is often cultured in DMEM-F12 medium, also supplemented with 10% FBS and antibiotics.[1] The incubation conditions are the same as for A549 and HeLa cells.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 1 x 10^4 to 1 x 10^5 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: A series of dilutions of the diketopiperazine compounds are prepared in the culture medium. The existing medium is removed from the wells and replaced with the medium containing the various concentrations of the test compounds. Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included. The plates are incubated for a specified period, typically 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[1]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150-200 µL of Dimethyl Sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently shaken to ensure complete dissolution.[1]
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is employed to analyze the cell cycle distribution and to quantify apoptosis.
-
Cell Cycle Analysis:
-
Cell Preparation: Cells are treated with the diketopiperazine compound for a specified time, then harvested and washed with cold PBS.
-
Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with propidium iodide (PI), a fluorescent dye that binds to DNA.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
-
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Preparation: Both adherent and floating cells are collected after treatment and washed with cold PBS.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.[1]
-
Visualizations
The following diagrams illustrate the experimental workflow and the key signaling pathways involved in the cytotoxic effects of the described diketopiperazines.
Caption: General experimental workflow for assessing diketopiperazine cytotoxicity.
Caption: Intrinsic apoptosis pathway induced by diketopiperazines.
Caption: Mechanism of G2/M phase cell cycle arrest by diketopiperazines.
References
A Head-to-Head Battle: Comparing Synthesis Methods for Cyclic Dipeptides
For researchers, scientists, and drug development professionals, the efficient synthesis of cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), is a critical step in the exploration of new therapeutic agents. These constrained peptidomimetics are prevalent in nature and exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. This guide provides an objective comparison of the three primary methods for their synthesis: solution-phase, solid-phase, and microwave-assisted synthesis, supported by experimental data and detailed protocols.
The choice of synthetic strategy can significantly impact yield, purity, scalability, and overall efficiency. This comparison aims to provide the necessary data to make an informed decision based on the specific requirements of your research.
At a Glance: Performance Comparison of Cyclic Dipeptide Synthesis Methods
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis (SPS) | Microwave-Assisted Synthesis (MW) |
| Typical Yield | 40-70% | 30-60% (overall yield after cleavage and cyclization) | 85-99% |
| Typical Purity (crude) | Variable, often requires extensive purification | Generally high after cleavage | High |
| Reaction Time | 12-48 hours | 24-72 hours (for entire process) | 10-30 minutes |
| Scalability | Readily scalable to gram and kilogram quantities | Excellent for library synthesis (mg scale), scalable with cost | Scalable, with specialized equipment |
| Purification Effort | High (often requires multiple chromatographic steps) | Moderate (final purification after cleavage) | Low to Moderate |
| Cost-Effectiveness | Can be cost-effective for large-scale synthesis of a single compound | Higher initial cost for resin and reagents, cost-effective for libraries | Higher initial equipment cost, potentially lower operational cost |
| Environmental Impact | High solvent consumption | Significant solvent usage for washing steps | Reduced solvent and energy consumption |
In-Depth Analysis and Experimental Protocols
Solution-Phase Synthesis: The Classical Approach
Solution-phase synthesis remains a widely used method for preparing cyclic dipeptides, particularly for large-scale production. The general strategy involves the synthesis of a linear dipeptide precursor, followed by a cyclization step.
Experimental Protocol: Thermal Cyclization of a Linear Dipeptide Ester
This protocol describes the synthesis of a generic cyclo(AA1-AA2) from its linear precursor.
-
Linear Dipeptide Synthesis: The N-protected amino acid (e.g., Boc-AA1-OH) is coupled with the C-protected amino acid (e.g., H-AA2-OMe) using a standard coupling agent like dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically stirred at room temperature for 2-4 hours. After an aqueous workup, the protected linear dipeptide is purified by column chromatography.
-
N-terminal Deprotection: The N-protecting group (e.g., Boc) is removed using an appropriate reagent, such as trifluoroacetic acid (TFA) in DCM.
-
Cyclization: The deprotected linear dipeptide ester is dissolved in a high-boiling point solvent like toluene or xylene. The solution is heated to reflux for 12-24 hours to induce intramolecular cyclization.
-
Purification: The solvent is removed under reduced pressure, and the crude cyclic dipeptide is purified by recrystallization or silica gel chromatography.
Workflow for Solution-Phase Synthesis
Caption: Workflow for Solution-Phase Synthesis of Cyclic Dipeptides.
Solid-Phase Synthesis (SPS): High-Throughput and Purity
Solid-phase synthesis is the method of choice for generating libraries of cyclic dipeptides for screening purposes. The peptide is assembled on an insoluble resin support, which simplifies the purification of intermediates.
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis
This protocol outlines the synthesis of a generic cyclo(AA1-AA2) on a 2-chlorotrityl chloride resin.
-
Resin Loading: The first C-terminal amino acid (Fmoc-AA2-OH) is loaded onto the 2-chlorotrityl chloride resin in the presence of a base like diisopropylethylamine (DIPEA) in DCM.
-
Peptide Elongation:
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF.
-
Coupling: The next Fmoc-protected amino acid (Fmoc-AA1-OH) is activated with a coupling agent (e.g., HBTU/HOBt or HATU) and coupled to the free amine on the resin-bound amino acid.
-
-
On-Resin Cyclization and Cleavage:
-
The N-terminal Fmoc group of the linear dipeptide is removed as described above.
-
The resin is then treated with a mild acid, such as a dilute solution of TFA in DCM, or by heating in a solvent like toluene, to induce cyclization and concomitant cleavage of the cyclic dipeptide from the resin.
-
-
Purification: The cleaved cyclic dipeptide is precipitated with cold diethyl ether, and the crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for Solid-Phase Synthesis
Caption: Workflow for Solid-Phase Synthesis of Cyclic Dipeptides.
Microwave-Assisted Synthesis: The Fast and Green Alternative
Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, and cyclic dipeptide synthesis is no exception. This method often leads to dramatically reduced reaction times, higher yields, and is considered a greener alternative due to lower energy consumption.
Experimental Protocol: Microwave-Assisted Cyclization in Water
This protocol describes a rapid and environmentally friendly synthesis of cyclic dipeptides.
-
Starting Material: A linear dipeptide with an N-terminal Boc protecting group and a C-terminal ester (e.g., Boc-AA1-AA2-OMe).
-
Reaction Setup: The Nα-Boc-dipeptidyl ester is suspended in water in a microwave-safe vessel.
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a high temperature (e.g., 200-250 °C) for a short duration (e.g., 5-15 minutes). The microwave facilitates the one-pot deprotection of the Boc group and subsequent cyclization.
-
Workup and Purification: After cooling, the product often precipitates from the aqueous solution and can be collected by filtration. Further purification can be achieved by recrystallization if necessary. This method often yields products of high purity without the need for chromatography.
Workflow for Microwave-Assisted Synthesis
Caption: Workflow for Microwave-Assisted Synthesis of Cyclic Dipeptides.
Biological Relevance: Cyclic Dipeptides in Signaling Pathways
Cyclic dipeptides are not just synthetic curiosities; they are key players in biological communication. One of the most well-studied roles is in bacterial quorum sensing , a process where bacteria communicate and coordinate their behavior based on population density.
Quorum Sensing Signaling Pathway
In many Gram-negative bacteria, cyclic dipeptides act as autoinducers. These molecules are synthesized and released into the environment. As the bacterial population grows, the concentration of these cyclic dipeptides increases. Once a threshold concentration is reached, they bind to and activate intracellular receptors, which are often transcriptional regulators. This activation leads to a change in gene expression, triggering collective behaviors such as biofilm formation, virulence factor production, and bioluminescence.
Caption: Quorum Sensing Signaling Pathway involving Cyclic Dipeptides (CDPs).
Furthermore, some cyclic peptides have been shown to modulate the activity of G protein-coupled receptors (GPCRs) , a large family of cell surface receptors involved in a vast array of physiological processes. This makes them attractive candidates for the development of novel therapeutics targeting these receptors.
Conclusion
The optimal method for cyclic dipeptide synthesis is highly dependent on the specific goals of the project.
-
Solution-phase synthesis is a robust and scalable method, ideal for the large-scale production of a specific cyclic dipeptide.
-
Solid-phase synthesis offers the advantage of simplified purification and is unparalleled for the high-throughput synthesis of compound libraries for screening.
-
Microwave-assisted synthesis presents a rapid, efficient, and environmentally friendly alternative, particularly for laboratory-scale synthesis and methods development.
By understanding the strengths and weaknesses of each approach, researchers can select the most appropriate strategy to accelerate their research and drug discovery efforts.
Safety Operating Guide
Proper Disposal of Cyclo(-Ala-Ala): A Guide for Laboratory Professionals
For immediate reference, treat Cyclo(-Ala-Ala) as a potentially hazardous chemical and dispose of it through your institution's hazardous waste program. Do not dispose of it down the drain or in regular trash.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the lack of a specific Safety Data Sheet (SDS), Cyclo(-Ala-Ala) should be handled as a compound of unknown toxicity. An SDS for a similar cyclic dipeptide, Cyclo(Ile-Ala), indicates potential hazards such as being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect eyes from dust particles or splashes. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary if creating aerosols. | To avoid inhalation of the powder. |
Waste Segregation and Collection
Proper segregation of waste at the point of generation is the first critical step in the disposal process. All materials contaminated with Cyclo(-Ala-Ala) must be classified and collected as chemical waste.
Table 2: Waste Categorization and Collection Procedures
| Waste Type | Description | Collection Container |
| Solid Chemical Waste | Unused or expired Cyclo(-Ala-Ala) powder, contaminated gloves, weigh boats, pipette tips, and lab paper. | A clearly labeled, sealed, and leak-proof container designated for solid chemical waste. |
| Liquid Chemical Waste | Solutions containing Cyclo(-Ala-Ala), and solvent rinsates from cleaning contaminated glassware. | A clearly labeled, sealed, and leak-proof container designated for liquid chemical waste. Ensure the container is compatible with the solvent used. |
| Contaminated Sharps | Needles, syringes, or any other sharp objects contaminated with Cyclo(-Ala-Ala). | A designated, puncture-resistant sharps container. |
Step-by-Step Disposal Protocol
The following workflow outlines the procedural steps for the safe disposal of Cyclo(-Ala-Ala).
Caption: Workflow for the safe disposal of Cyclo(-Ala-Ala).
Experimental Protocol: Decontamination of Glassware
This protocol details the steps for decontaminating reusable glassware that has been in contact with Cyclo(-Ala-Ala).
-
Initial Rinse: Rinse the glassware three times with a solvent in which Cyclo(-Ala-Ala) is soluble (e.g., ethanol, methanol, DMSO).
-
Collect Rinsate: Crucially, collect all solvent rinsate in a designated liquid chemical waste container.[2] Do not pour it down the drain.
-
Final Wash: After the solvent rinse, the glassware can be washed using standard laboratory procedures with soap and water.
Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or the substance is aerosolized, evacuate the immediate area.
-
Wear PPE: Before cleaning, ensure you are wearing the appropriate PPE as outlined in Table 1.
-
Containment:
-
Solid Spills: Gently cover the spill with absorbent material to prevent the powder from becoming airborne. Carefully scoop the material into a designated solid chemical waste container.
-
Liquid Spills: Cover the spill with an appropriate absorbent material. Once absorbed, collect the material and place it in the solid chemical waste container.
-
-
Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent, and then with soap and water. Dispose of all cleaning materials as solid chemical waste.
Final Disposal Logistics
The ultimate disposal of chemical waste must be handled by trained professionals in accordance with institutional and regulatory guidelines.
-
Storage: Store all sealed and clearly labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Contact EHS: Do not attempt to dispose of the chemical waste yourself. Contact your institution’s Environmental Health and Safety (EHS) office to schedule a waste pickup.[2]
-
Documentation: Provide the EHS office with accurate information about the contents of the waste containers. Maintain records of the disposal in your laboratory inventory or logbook as required by your institution.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of Cyclo(-Ala-Ala), fostering a culture of safety and compliance within the laboratory.
References
Essential Safety and Operational Guide for Handling Cyclo(-Ala-Ala)
Personal Protective Equipment (PPE)
The appropriate level of PPE is critical to minimize exposure when handling Cyclo(-Ala-Ala), particularly in its powdered form. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Aliquoting (Powder) | Safety glasses with side shields or chemical splash goggles | Nitrile gloves (double-gloving recommended) | N95 or higher-rated respirator | Full-coverage lab coat |
| Dissolving in Solvent | Chemical splash goggles | Nitrile gloves | Not generally required if performed in a fume hood | Full-coverage lab coat |
| General Handling of Solutions | Safety glasses with side shields | Nitrile gloves | Not required | Full-coverage lab coat |
Operational Plan: Step-by-Step Guidance
1. Weighing and Aliquoting (Powder Form):
-
Static Control: To prevent dispersal of the powder due to static electricity, use an anti-static gun or ionizing bar on the weigh boat and spatula.[1]
-
Careful Transfer: Utilize a clean spatula to carefully transfer the desired amount of Cyclo(-Ala-Ala) to the weigh boat, avoiding sudden movements that could generate dust.[1]
-
Immediate Sealing: Once weighed, promptly transfer the powder to a sealable container and ensure it is tightly capped.[1]
-
Clean-Up: After weighing, meticulously wipe down the weighing area and spatula with a damp cloth or towel to collect any residual powder.[1] Dispose of these cleaning materials as chemical waste.[1]
2. Dissolving in Solvent:
-
Location: Always perform the dissolution of the powder in a certified chemical fume hood.[1]
-
Slow Addition: Add the solvent to the vial containing the powdered Cyclo(-Ala-Ala) slowly to prevent splashing.[1]
Disposal Plan
Proper disposal of Cyclo(-Ala-Ala) and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.[1]
1. Waste Segregation:
-
Solid Waste: All solid materials contaminated with Cyclo(-Ala-Ala), such as weigh boats, gloves, and disposable lab coats, must be placed in a clearly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing Cyclo(-Ala-Ala) should be collected in a dedicated, sealed, and clearly labeled waste container.[2] Do not mix with other waste streams.[2]
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.[1]
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Cyclo(-Ala-Ala)," and the approximate concentration and quantity.[1][2]
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[1][2]
3. Decontamination:
-
Triple Rinsing: Labware that has come into contact with Cyclo(-Ala-Ala) must be triple-rinsed with a suitable solvent.[2]
-
Rinsate Collection: The rinsate from the decontamination process is considered hazardous waste and must be collected and disposed of accordingly.[2]
4. Final Disposal:
-
All chemical waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]
Emergency Procedures: First Aid
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
-
Skin Contact: Rinse the skin thoroughly with large amounts of water.[3] Remove contaminated clothing and shoes and seek medical attention.[3]
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen.[1] Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[1][3]
Experimental Workflow for Safe Handling of Cyclo(-Ala-Ala)
Caption: Workflow for the safe handling and disposal of Cyclo(-Ala-Ala).
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
